molecular formula C8H13NO2 B2917775 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 76198-36-2

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2917775
CAS No.: 76198-36-2
M. Wt: 155.197
InChI Key: JSYLGUSANAWARQ-UHFFFAOYSA-N
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Description

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-aminobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYLGUSANAWARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40997541
Record name 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
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Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76198-36-2
Record name 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40997541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-2-NORBORNANECARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained bicyclic β-amino acid of significant interest in medicinal chemistry. As a chiral building block, its unique three-dimensional structure imparts specific properties to molecules that incorporate it, making a thorough understanding of its acid-base characteristics crucial for applications in drug design, peptide synthesis, and as a research tool for studying amino acid transporters. This guide synthesizes theoretical principles with practical, field-proven methodologies to offer a holistic view of the molecule's basicity, covering structural influences on pKa, predicted values, salt formation, and detailed experimental protocols for its empirical determination.

Introduction: The Significance of a Constrained Scaffold

This compound, often referred to as a norbornane amino acid, represents a class of rigid scaffolds that are increasingly utilized in the development of peptidomimetics and pharmacologically active agents. Its bicyclic nature locks the molecule into a defined conformation, which can lead to enhanced binding affinity, selectivity, and metabolic stability when incorporated into a larger molecule. The basicity of the amino group and the acidity of the carboxylic acid are fundamental properties that govern its behavior in physiological environments, its reactivity in chemical syntheses, and its purification and formulation as a potential drug substance. An accurate understanding of its pKa values is therefore not merely academic but a critical parameter for its effective application.

Structural Determinants of Basicity

The acid-base properties of this compound are dictated by its two ionizable functional groups: the primary amino group (-NH₂) and the carboxylic acid group (-COOH). The rigid bicyclo[2.2.1]heptane framework imposes significant conformational constraints that influence the electronic environment of these groups, and consequently, their respective pKa values.

  • The Amino Group: The basicity of the amino group is primarily determined by the availability of the nitrogen's lone pair of electrons to accept a proton. In this compound, the rigid cage-like structure can affect the hybridization of the nitrogen's orbitals. The geometric constraints may lead to a slight increase in the s-character of the lone pair orbital, which would decrease its basicity compared to a more flexible primary amine.[1] Furthermore, steric hindrance around the amino group, imposed by the bicyclic system, can also influence its ability to be protonated.[2]

  • The Carboxylic Acid Group: The acidity of the carboxylic acid group is influenced by the inductive effect of the neighboring amino group. The electron-withdrawing nature of the protonated amino group (-NH₃⁺) at lower pH values will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

  • Zwitterionic Nature: Like other amino acids, this compound can exist as a zwitterion, with a protonated amino group and a deprotonated carboxylic acid group, particularly at physiological pH. The pH at which the molecule has no net electrical charge is its isoelectric point (pI).

The acid-base equilibria for this compound can be visualized as follows:

Acid-Base Equilibria Cationic (Low pH) Cationic (Low pH) Zwitterionic (Intermediate pH) Zwitterionic (Intermediate pH) Cationic (Low pH)->Zwitterionic (Intermediate pH) pKa1 (-COOH) Anionic (High pH) Anionic (High pH) Zwitterionic (Intermediate pH)->Anionic (High pH) pKa2 (-NH3+)

Caption: Acid-base equilibria of this compound.

Quantitative Assessment of Basicity: pKa Values

CompoundFunctional GroupPredicted/Reported pKaReference
This compound (an isomer)-COOH~3.89[3]
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid-COOH~4.34
Bicyclo[2.2.1]heptane-2-carboxylic acid-COOH~4.83[4]
1-Azabicyclo[2.2.1]heptane (conjugate acid)-NH₂⁺10.53[1]

Based on this data, it is reasonable to estimate that the pKa of the carboxylic acid group (pKa₁) of this compound lies in the range of 3.8 to 4.4 . The presence of the nearby amino group would be expected to make the carboxylic acid slightly more acidic than the unsubstituted bicyclo[2.2.1]heptane-2-carboxylic acid (pKa ~4.83).

For the amino group (pKa₂), a reasonable estimation would place it in the range of 9.5 to 10.5 . The rigid bicyclic structure might slightly decrease the basicity compared to a simple primary amine, but it is expected to be in a similar range to other bicyclic amines like 1-azabicyclo[2.2.1]heptane.

Salt Formation and Its Implications in Drug Development

The basic amino group and the acidic carboxylic acid group allow for the formation of various salts. For pharmaceutical applications, converting the free amino acid into a salt can significantly improve its solubility, stability, and bioavailability.

Common salt forms include:

  • Hydrochloride salts: Formed by reacting the amino acid with hydrochloric acid. The resulting salt is typically a crystalline solid with improved water solubility. A hydrochloride salt of (cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is commercially available.[5]

  • Other pharmaceutically acceptable salts: These can be formed with other inorganic or organic acids (e.g., sulfate, phosphate, methane sulfonate, tartrate) to fine-tune the physicochemical properties of the active pharmaceutical ingredient (API).

The choice of a particular salt form is a critical step in drug development, and a thorough characterization of the different salt forms is essential.

Experimental Determination of pKa Values

An empirical determination of the pKa values is crucial for a precise understanding of the acid-base properties of this compound. Potentiometric titration is the most common and accessible method for this purpose.

Principle of Potentiometric Titration

Potentiometric titration involves the gradual addition of a titrant (a strong acid or a strong base) to a solution of the analyte while monitoring the pH of the solution with a pH meter. A plot of pH versus the volume of titrant added generates a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been titrated.

Detailed Protocol for Potentiometric Titration

This protocol outlines the steps for determining the pKa values of this compound.

Materials and Reagents:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret (25 mL or 50 mL)

  • Beaker (100 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.1 g of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker.

    • Add a magnetic stir bar to the beaker.

  • Titration with Strong Acid (to determine pKa₁):

    • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

    • Allow the pH reading to stabilize and record the initial pH.

    • Fill a buret with the standardized 0.1 M HCl solution.

    • Add the HCl solution in small increments (e.g., 0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH drops significantly and then begins to level off.

  • Titration with Strong Base (to determine pKa₂):

    • Prepare another identical solution of the amino acid as in step 1.

    • Fill a separate buret with the standardized 0.1 M NaOH solution.

    • Record the initial pH.

    • Add the NaOH solution in small increments (e.g., 0.2 mL) and record the pH after each addition.

    • Continue the titration until the pH rises significantly and then begins to level off.

Data Analysis:

  • Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

  • Determine the equivalence points, which are the points of maximum slope on the titration curve. This can be done by finding the peak of the first derivative of the titration curve (ΔpH/ΔV).

  • The pKa values are the pH values at the half-equivalence points.

    • pKa₁ (for the carboxylic acid) is the pH at half the volume of NaOH added to reach the first equivalence point (starting from the fully protonated form) or half the volume of HCl added to reach the first equivalence point (starting from the zwitterionic form).

    • pKa₂ (for the amino group) is the pH at the midpoint between the first and second equivalence points when titrating with NaOH from the fully protonated form.

Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Weigh Amino Acid B Dissolve in Deionized Water A->B C Titrate with Standard Acid/Base B->C D Record pH after each addition C->D E Plot pH vs. Volume D->E F Determine Equivalence Points E->F G Calculate pKa at Half-Equivalence Points F->G

Caption: Experimental workflow for pKa determination by potentiometric titration.

Alternative Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine pKa values.[6] This method relies on the change in the chemical shift of nuclei (typically ¹H or ¹³C) near the ionizable group as a function of pH. By recording NMR spectra at various pH values and plotting the chemical shift versus pH, a sigmoidal curve is obtained, and the pKa is the pH at the inflection point of this curve. This method is particularly useful when the analyte is not available in high purity or when only small amounts of material are available.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry and biochemical research. Its basic properties, governed by the pKa values of its amino and carboxylic acid groups, are critical to its function and application. While precise experimental data is not widely published, a combination of theoretical predictions and comparisons with related structures provides a reliable estimation of its acid-base characteristics. The detailed experimental protocol provided in this guide offers a robust method for the empirical determination of these crucial parameters, enabling researchers and drug developers to harness the full potential of this unique constrained amino acid.

References

  • Chemistry Stack Exchange. Does nitrogen inversion affect the basicity of amines? (2015). Available from: [Link]

  • Chegg. Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. (2022). Available from: [Link]

  • Molbase. Cas 202280-02-2,Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-. Available from: [Link]

  • St. Cloud State University Repository. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. (2014). Available from: [Link]

  • YouTube. 2021 P1 Q21 - Comparing Basicity of Amines. (2022). Available from: [Link]

  • Al-Ghannam, S. M., Abulkibash, A., & Al-Olyyan, A. M. (2004). Differential electrolytic potentiometric determination of some amino acids in dosage forms.
  • Scribd. Titration of Amino Acids Lab Con. Available from: [Link]

  • Reddit. steric hinderance and basicity. (2021). Available from: [Link]

  • PubChem. Bicyclo(2.2.1)heptane-1-carboxylic acid. Available from: [Link]

  • ResearchGate. Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods. Available from: [Link]

  • Poplawska, M., & Ernst, B. (2014). pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of pharmaceutical and biomedical analysis, 89, 179–185.
  • Hall, H. K. (1957). Steric Effects on the Base Strengths of Cyclic Amines. Journal of the American Chemical Society, 79(20), 5441–5444.
  • PubChem. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. Available from: [Link]

Sources

physicochemical characteristics of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)

Abstract

This compound, commonly known by its synonym BCH, is a non-metabolizable synthetic amino acid of significant interest to the scientific community. Its rigid, bicyclic norbornane framework imparts unique stereochemical properties that make it an invaluable tool in biochemistry and medicinal chemistry. Primarily, BCH serves as a selective model substrate and competitive inhibitor for the L-type amino acid transporter 1 (LAT1), a protein often overexpressed in cancer cells. This guide provides a comprehensive analysis of the core physicochemical characteristics of BCH, offering insights into its structure, solubility, and spectroscopic profile. It is intended for researchers, scientists, and drug development professionals who utilize BCH as a research tool or as a scaffold in novel therapeutic design.

Introduction and Scientific Significance

The utility of a molecule in biological research or drug development is fundamentally dictated by its physicochemical properties. For this compound (BCH), its rigid structure is not a limitation but rather its greatest asset, providing a conformationally restricted scaffold that allows for precise investigation of molecular transport systems.

The Bicyclo[2.2.1]heptane Framework

BCH is built upon a bicyclo[2.2.1]heptane core, a highly constrained ring system also known as a norbornane. This rigidity is a key feature, as it locks the relative positions of the amino and carboxylic acid functional groups, unlike flexible, linear amino acids. This fixed spatial arrangement is critical for its specific interactions with biological targets like transport proteins.[1]

The Critical Role of Stereochemistry

The norbornane scaffold gives rise to multiple stereoisomers, and the biological activity of BCH is exquisitely dependent on its specific stereoconfiguration. The terms exo and endo are used to describe the orientation of substituents relative to the main six-membered ring. The (1R,2S,3R,4S) isomer, in which both the amino and carboxylic acid groups are in the exo position, is the stereoisomer most frequently cited for its potent and selective interaction with the Na+-independent L-type amino acid transport system.[1][2] This specificity makes it a powerful tool for discriminating between different amino acid transport pathways in cellular assays.[1][3]

Caption: Relationship between the core scaffold and its key stereoisomers.

Relevance in Research and Drug Development

BCH's primary value lies in its role as a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[4][5] LAT1 is a crucial transporter for large neutral amino acids (e.g., leucine) and is overexpressed in many types of cancer to meet the high metabolic demands of tumor growth. By competitively blocking LAT1, BCH can suppress cancer cell growth and induce apoptosis.[4] This makes it a standard tool for studying cancer metabolism. Furthermore, because it can mimic the effects of leucine, BCH is also used to investigate insulin secretion mechanisms related to glutamate dehydrogenase activation, holding potential for diabetes research.[1][6]

Core Physicochemical Properties

A molecule's identity and behavior in a biological system are defined by its fundamental properties.

Molecular Identity

Precise identification is critical for reproducibility in scientific research. The key identifiers for the most common isomer of BCH are summarized below.

PropertyValueSource
IUPAC Name (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid[2]
Synonyms BCH, 3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid[1][2]
CAS Number 88330-32-9[2]
Molecular Formula C₈H₁₃NO₂[1][2]
Molecular Weight 155.19 g/mol [1][2]
InChIKey JSYLGUSANAWARQ-JRTVQGFMSA-N[2]
Solubility Profile

The solubility of BCH is characteristic of an amino acid, dominated by the presence of both a basic amino group and an acidic carboxylic acid group.

  • Aqueous Solubility : It is soluble in water.[1] At physiological pH, the molecule exists primarily as a zwitterion, enhancing its affinity for polar solvents like water. One report specifies a solubility of approximately 10 mg/mL in PBS (pH 7.2), while another indicates solubility in water up to 100 mM.[4][5]

  • Organic Solubility : It is also reported as soluble in polar protic solvents like ethanol and methanol.[1] However, it is sparingly soluble in other organic solvents such as DMSO and dimethylformamide (DMF).[5]

This solubility profile is critical for its use in cell culture media and aqueous buffers for biological assays. For in vivo studies, this aqueous solubility is a favorable property for formulation.

Acid-Base Properties (pKa)
Physical State and Melting Point

BCH is typically a white to off-white crystalline solid or powder at room temperature.[4] It has a relatively high melting point reported to be between 261°C and 263°C.[1] This high melting point is characteristic of zwitterionic compounds, which form strong intermolecular ionic interactions in their crystal lattice, requiring significant thermal energy to break.

Spectroscopic and Analytical Characterization

The unambiguous confirmation of BCH's structure and, most importantly, its stereochemistry, relies on a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are the most powerful tools for this purpose. The rigid bicyclic structure results in a complex but highly informative ¹H NMR spectrum. The stereochemistry (exo vs. endo) can be definitively assigned by analyzing the coupling constants (J-values) between protons and through 2D NMR experiments like NOESY, which reveals through-space proximity of protons.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of 155.0946 g/mol .[1][2]

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for confirming the presence of key functional groups. Characteristic stretches would include a broad peak for the O-H of the carboxylic acid, a strong peak around 1700 cm⁻¹ for the C=O (carbonyl) group, and N-H stretching and bending vibrations for the amino group.[1]

Experimental Protocols for Physicochemical Determination

To ensure data quality and reproducibility, standardized protocols must be employed. The following sections detail methodologies for characterizing the key properties of BCH.

Workflow for Physicochemical Characterization

A logical workflow is essential for the complete characterization of a research compound like BCH. The process involves confirming identity and purity before determining key physical properties that influence its biological application.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Analysis cluster_application Application Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure Confirm Identity Purity Purity Analysis (HPLC, Elemental Analysis) Structure->Purity Assess Purity Solubility Solubility Assay (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa BioAssay Biological Assays (e.g., Cell Transport Studies) Solubility->BioAssay Inform Experimental Design pKa->BioAssay Inform Experimental Design

Caption: A standard workflow for the physicochemical characterization of BCH.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining the thermodynamic solubility of a compound. It measures the equilibrium concentration of a solute in a solvent, which is essential for predicting its behavior in biological systems and for formulation development.

Methodology:

  • Preparation: Add an excess amount of solid BCH to a vial containing a precise volume of the test solvent (e.g., deionized water or PBS, pH 7.4). The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required should be sufficient for the dissolution process to complete, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid. This step is critical to avoid aspirating solid material during sampling.

  • Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of BCH using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration in the saturated solution based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of the pH at which the ionizable groups are 50% protonated and 50% deprotonated.

Methodology:

  • Solution Preparation: Accurately weigh a sample of BCH and dissolve it in a known volume of deionized, carbonate-free water. A cosolvent may be used if necessary, but for BCH, water is sufficient.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH continuously.

  • Acidic Titration (for pKa₁): The solution of the amino acid will be acidic. Titrate this solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH after each addition.

  • Basic Titration (for pKa₂): To determine the pKa of the amino group, first acidify the initial BCH solution with a strong acid (e.g., HCl) to a low pH (~1.5-2.0) to ensure the amino group is fully protonated. Then, titrate this solution with the standardized strong base (0.1 M NaOH).

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The resulting titration curve will show inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points. For example, pKa₂ is the pH at which half of the protonated amino groups have been neutralized.

Conclusion

This compound (BCH) is a structurally unique and functionally powerful molecule. Its defining physicochemical characteristics—a rigid bicyclic framework, distinct stereoisomerism, and zwitterionic nature—are directly responsible for its utility as a highly selective inhibitor of the LAT1 amino acid transporter. A thorough understanding of its solubility, pKa, and spectroscopic fingerprints is not merely academic; it is a prerequisite for its effective and reproducible application in cancer biology, metabolic studies, and the broader field of drug discovery. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important chemical tool.

References

  • Christensen, H. N., et al. (1989). Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11860394, (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. Retrieved from [Link]

  • Fülöp, F., et al. (2007). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid isobutyl-amide. Retrieved from [Link]

  • Google Patents. (2018). WO2018195123A1 - Bicyclic compounds and their use in the treatment of cancer.
  • Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Arkivoc. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally restricted, non-natural bicyclic β-amino acid. Its rigid norbornane framework provides a unique three-dimensional structure that has garnered significant interest in medicinal chemistry and drug development. This structural rigidity makes it an invaluable tool for probing the steric and electronic requirements of biological targets such as enzymes and transporters.[1] One of its most notable roles is as a model substrate and inhibitor for investigating amino acid membrane transport systems, particularly the L-type amino acid transporter 1 (LAT1), which is a key player in cancer cell metabolism.[2][3][4] This guide provides a comprehensive overview of its chemical identity, synthesis, biological mechanism, and applications, with a focus on its various stereoisomers.

Part 1: Core Directive - CAS Number Lookup

The stereochemistry of this compound is critical to its chemical identity and biological activity. The orientation of the amino and carboxylic acid groups relative to the bicyclic ring system (endo or exo) and to each other (cis or trans) results in multiple stereoisomers, each with a unique Chemical Abstracts Service (CAS) number. The following table provides a comprehensive list of CAS numbers for various isomers and related derivatives.

Stereoisomer DescriptionCAS NumberNotes
Unspecified Isomers
This compound (general)76198-36-2Stereochemistry not specified.
Specific Enantiomers and Diastereomers
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride1212132-12-1A specific cis-isomer.
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid88330-32-9Also referred to as 3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid.[5][6]
(1S,2R,3S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-202280-02-2
(2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid1807885-15-9
Endo/Exo Isomers
cis-endo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrate104308-53-4A specific endo-isomer.[7]
diendo-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid104308-53-4
diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide105786-39-8Amide derivative.
Protected Derivatives
(1S,2S,3R,4R)-rel-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid1212306-15-4Boc-protected derivative used in synthesis.
Boc-3-endo-aminobicyclo[2.2.1]-heptane-2-endo-carboxylic acid76198-37-3Boc-protected endo-isomer.
Related Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)20448-79-7A well-studied LAT1 inhibitor, often used as a reference.[8][9]

Part 2: Scientific Integrity & Logic

Chemical Properties
  • Molecular Formula: C₈H₁₃NO₂[1]

  • Molecular Weight: 155.19 g/mol [1]

  • Appearance: Typically a white to off-white crystalline solid.

  • Solubility: Generally soluble in water and polar organic solvents like ethanol and methanol.[1] The solubility in aqueous buffers such as PBS (pH 7.2) is approximately 10 mg/mL.

  • Melting Point: Varies by isomer, with some reported in the range of 261-263°C.[1] The monohydrate of the 3-endo-isomer has a reported melting point of ~275°C (decomposition).

Stereoselective Synthesis: A Conceptual Workflow

The synthesis of specific stereoisomers of this compound often begins with a Diels-Alder reaction to construct the bicyclic core, followed by stereocontrolled functional group manipulations. The following is a conceptual protocol for the synthesis of a di-endo isomer, based on established chemical principles.

  • Diels-Alder Cycloaddition:

    • React cyclopentadiene with a suitable dienophile, such as maleic anhydride, to form the cis-endo bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This reaction establishes the endo stereochemistry of the substituents.

  • Ammonolysis:

    • Treat the resulting anhydride with aqueous ammonia to open the anhydride ring and form a mono-amide, mono-carboxylic acid derivative.

  • Hofmann Rearrangement:

    • Subject the amide-acid to a Hofmann rearrangement using a reagent like sodium hypochlorite. This reaction converts the amide group to a primary amine with the loss of one carbon atom, resulting in the formation of di-endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid.[10]

  • Hydrogenation:

    • Reduce the double bond in the bicyclic ring system via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the saturated di-endo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid.[10]

  • Purification and Characterization:

    • Purify the final product through recrystallization or column chromatography.

    • Characterize the structure and stereochemistry using analytical techniques such as NMR spectroscopy and confirm purity by HPLC.

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Hofmann Rearrangement cluster_3 Step 4: Hydrogenation A Cyclopentadiene + Maleic Anhydride B cis-endo-bicyclo[2.2.1]hept-5-ene- 2,3-dicarboxylic anhydride A->B Heat C Mono-amide, mono-carboxylic acid derivative B->C aq. NH3 D di-endo-3-Aminobicyclo[2.2.1]hept-5-ene- 2-carboxylic acid C->D NaOCl E di-endo-3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid D->E H2, Pd/C cluster_cell Cancer Cell cluster_mito Mitochondrion BCH 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid (BCH) LAT1 LAT1 Transporter BCH->LAT1 Inhibits AA_out Amino Acid Deprivation LAT1->AA_out Blocks transport AA_in Essential Amino Acids (e.g., Leucine) AA_in->LAT1 mTORC1_inh mTORC1 Inactivation AA_out->mTORC1_inh mTORC1 mTORC1 Pathway Bax Bax/Bak Activation mTORC1_inh->Bax Induces stress CytC Cytochrome c Release Bax->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mechanism of apoptosis induction by this compound via LAT1 inhibition.

Analytical and Quality Control Protocols

The analysis and quality control of this compound are crucial, especially for its use in biological research and drug development. Key analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the compound and for separating its various stereoisomers.

    • Enantiomeric Separation: The separation of enantiomers is particularly important and is typically achieved using chiral stationary phases (CSPs). Teicoplanin-based and chiral crown ether CSPs have been shown to be effective for the resolution of different isomers of this compound. [7][8]The mobile phase often consists of an aqueous solution with an organic modifier (like methanol) and an acidic additive (such as perchloric acid) to ensure the ionization of the amino and carboxylic acid groups. [8][11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and stereochemistry of the synthesized isomers. The rigid bicyclic framework gives rise to complex and well-defined splitting patterns in the ¹H NMR spectrum, which can be used to assign the relative stereochemistry of the substituents. For example, specific coupling constants and Nuclear Overhauser Effect (NOE) correlations can help determine the endo/exo configuration. [12]* Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to identify any impurities.

  • Elemental Analysis: This technique is used to determine the elemental composition of the final product, providing further confirmation of its purity and identity.

Part 3: Comprehensive References

  • Effect of Temperature on Retention of Cyclic (5-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Journal of Liquid Chromatography & Related Technologies. [Link]

  • BCI induces apoptosis via generation of reactive oxygen species and activation of intrinsic mitochondrial pathway in H1299 lung cancer cells. PubMed. [Link]

  • BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. PubMed. [Link]

  • BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. ResearchGate. [Link]

  • L-Type Amino Acid Transporters LAT1 and LAT4 in Cancer: Uptake of 3-O-Methyl-6- 18 F-Fluoro-l-Dopa in Human Adenocarcinoma and Squamous Cell Carcinoma In Vitro and In Vivo. Journal of Nuclear Medicine. [Link]

  • The binding site of LAT1 (grey) superposed to the binding site of AdiC... ResearchGate. [Link]

  • The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. PubMed Central. [Link]

  • BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. J-STAGE. [Link]

  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Arkivoc. [Link]

  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. PubChem. [Link]

  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Thieme Connect. [Link]

  • Bax-induced apoptotic cell death. PubMed Central. [Link]

  • (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. Molbase. [Link]

  • Chiral Technologies Amino Acid Database. Chiral Technologies. [Link]

  • Saturated Heterocycles. 254.[8] Synthesis and Stereo. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. PubMed Central. [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Asymmetric alcoholysis of meso-anhydrides mediated by alkaloids. Organic Syntheses. [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc. [Link]

  • Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. [Link]

  • The intrinsic pathway of apoptotic cell death is controlled by the... ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells - The Katz Lab at Yale School of Medicine. YouTube. [Link]

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An In-depth Technical Guide to the Structure Elucidation of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally restricted bicyclic β-amino acid, presents a significant challenge in stereochemical analysis due to its rigid cage-like structure.[1][] This guide provides a comprehensive framework for the definitive structure elucidation of its various isomers. We will delve into the strategic application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and mass spectrometry. Furthermore, this guide will detail robust methodologies for the chromatographic separation of these closely related stereoisomers, a critical step for both their analysis and preparative isolation. The protocols and interpretive strategies detailed herein are designed to provide researchers, scientists, and drug development professionals with the necessary tools to confidently navigate the complexities of this unique molecular scaffold.

Introduction: The Stereochemical Complexity of a Rigid Scaffold

The bicyclo[2.2.1]heptane (or norbornane) framework imparts a high degree of rigidity to the this compound molecule. This structural constraint is of significant interest in medicinal chemistry, as it allows for the precise spatial orientation of the amino and carboxylic acid functional groups, which can lead to enhanced selectivity for biological targets such as amino acid transport systems.[1][3] However, this rigidity also gives rise to a complex array of stereoisomers.

The primary sources of isomerism in this molecule are:

  • Endo/Exo Isomerism: The substituents at the C2 and C3 positions can be oriented either endo (towards the six-membered ring) or exo (away from the six-membered ring). This results in four potential diastereomers: diexo, diendo, exo-endo, and endo-exo.

  • Enantiomers: Each of these diastereomers is chiral and can exist as a pair of enantiomers.

The precise determination of the absolute and relative stereochemistry of these isomers is paramount for understanding their structure-activity relationships and for the development of stereochemically pure pharmaceutical agents.

Core Analytical Strategies for Structure Elucidation

A multi-pronged analytical approach is essential for the unambiguous assignment of the stereochemistry of this compound isomers. The following sections detail the key techniques and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between the endo and exo isomers of bicyclo[2.2.1]heptane derivatives.[4] The rigid framework leads to distinct and predictable differences in the chemical shifts and coupling constants of the protons on the bicyclic system.

Key NMR Observables for Isomer Identification:

  • Proton (¹H) NMR:

    • Chemical Shifts: The chemical shifts of the protons at C2 and C3 are highly sensitive to their endo or exo orientation. Generally, exo protons resonate at a higher frequency (downfield) compared to their endo counterparts.

    • Coupling Constants (J-values): The vicinal coupling constants between protons on adjacent carbons provide critical stereochemical information. For instance, the coupling between the bridgehead proton and an adjacent exo proton is typically larger than that with an endo proton. Long-range couplings can also be diagnostic.[5]

  • Carbon-¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic system are also influenced by the stereochemistry of the substituents, providing complementary information to the ¹H NMR data.[6]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of signals within the complex spin systems of the bicyclic core.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, facilitating the unambiguous assignment of both ¹H and ¹³C resonances.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are in close proximity. This is particularly valuable for confirming the relative stereochemistry of the amino and carboxyl groups. For example, a NOE between the proton at C2 and the proton at C3 can indicate a cis relationship.[7]

Experimental Protocol: 1D and 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum with a high-field spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and NOESY spectra. For NOESY, a mixing time of 500-800 ms is typically appropriate for molecules of this size.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D data.

    • Analyze the coupling constants and NOE correlations to determine the relative stereochemistry of the substituents.

    • Compare the observed NMR data with literature values for known isomers or with data from computational predictions.[8][9]

Data Presentation: Representative ¹H NMR Chemical Shift Ranges

Proton PositionExpected Chemical Shift Range (ppm) - Exo IsomerExpected Chemical Shift Range (ppm) - Endo Isomer
H2Downfield (e.g., 3.0 - 3.5)Upfield (e.g., 2.5 - 3.0)
H3Downfield (e.g., 3.2 - 3.7)Upfield (e.g., 2.7 - 3.2)
Single-Crystal X-ray Crystallography: The Definitive Structure Determination

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the solid-state molecular structure, including the absolute stereochemistry if a chiral reference is present or through anomalous dispersion effects.[10][11]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the purified isomer using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[12]

  • Analysis: Analyze the resulting electron density map to determine the precise connectivity and stereochemistry of the molecule.

Mass Spectrometry: Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for confirming the molecular weight of the synthesized isomers and can provide structural information through fragmentation analysis.[13][14]

Key MS Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like amino acids, typically producing the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion (e.g., [M+H]⁺) to generate a characteristic fragmentation pattern that can sometimes be used to differentiate isomers.[15]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the isomer in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • LC Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A C18 reversed-phase column is often used.

  • MS Analysis: Acquire full scan MS data to determine the molecular weight and MS/MS data for fragmentation analysis.

  • Data Interpretation: Confirm that the measured mass corresponds to the expected molecular formula. Analyze the fragmentation patterns for any isomer-specific fragmentation pathways.

Chiral Separation: Isolating the Enantiomers

The separation of the enantiomers of each diastereomer is a critical step for their individual characterization and for evaluating their biological activity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.[16][17]

Workflow for Chiral HPLC Separation

Caption: Chiral HPLC Separation Workflow.

Common Chiral Stationary Phases for Amino Acid Separation:

  • Teicoplanin-based CSPs: These have shown broad applicability for the separation of unusual amino acids.[18]

  • Crown Ether-based CSPs: Effective for the separation of primary amines.

  • Cyclodextrin-based CSPs: Offer a different selectivity based on inclusion complexation.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral columns with a standard mobile phase (e.g., methanol/acetonitrile with acidic and/or basic additives).

  • Mobile Phase Optimization: Once a promising column is identified, optimize the mobile phase composition, including the organic modifier, additives (e.g., acetic acid, triethylamine), and flow rate to achieve baseline separation.

  • Detection: Use a UV detector or a mass spectrometer for detection.

  • Scale-Up: Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers.

Conclusion

The structure elucidation of this compound isomers requires a systematic and integrated analytical approach. The combination of high-field NMR spectroscopy for determining relative stereochemistry, single-crystal X-ray crystallography for definitive structure confirmation, and chiral chromatography for the separation of enantiomers provides a robust and reliable strategy. The methodologies outlined in this guide serve as a comprehensive resource for researchers working with this challenging but rewarding class of molecules, ultimately enabling a deeper understanding of their chemical and biological properties.

References

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  • Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid and Neighboring Group Participation in its Anodic Oxidation - University of Arizona.
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  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters.
  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - MDPI.
  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine.
  • Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic | Bentham Science Publishers.
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The Advent of Structural Constraint: A Technical Guide to the Discovery and History of Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Conformational Rigidity in Peptide Science

In the landscape of drug discovery and chemical biology, the ability to precisely control the three-dimensional structure of a molecule is paramount. Peptides, with their inherent biological activity, have long been a source of therapeutic leads. However, their clinical translation is often hampered by conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The quest to overcome these limitations spurred the development of "peptidomimetics," synthetic molecules that replicate the essential structural features of a natural peptide while exhibiting improved pharmacological properties.[1] A cornerstone of this endeavor has been the introduction of conformational constraints, a principle that has driven the synthesis of a diverse array of unnatural amino acids. Among the most powerful and elegant solutions to emerge from this pursuit are the bicyclic amino acids.

This in-depth guide provides a comprehensive overview of the discovery and history of bicyclic amino acids, tracing their conceptual origins, the evolution of their synthetic methodologies, and their profound impact on modern drug development. It is intended for researchers, scientists, and drug development professionals seeking to understand the foundational principles and practical applications of these remarkable structural scaffolds.

Part 1: Foundational Concepts - The Rationale for Rigidity

The biological function of a peptide is intrinsically linked to its conformation. The specific arrangement of amino acid side chains in space dictates its ability to bind to a biological target, such as a receptor or enzyme active site. Linear peptides, however, can adopt a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy comes at a thermodynamic cost upon binding, as the peptide must adopt a single, ordered state.

The central hypothesis underpinning the development of conformationally constrained amino acids is that by pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding can be minimized, leading to enhanced affinity and selectivity.[2] Bicyclic amino acids represent a sophisticated approach to achieving this pre-organization. By tethering different parts of an amino acid's structure, a rigid, bicyclic framework is created, severely restricting the torsional angles of the peptide backbone.[3] This not only enhances binding affinity but also shields the peptide bonds from enzymatic cleavage, thereby increasing metabolic stability.[4]

Part 2: A Historical Perspective - The Genesis of Bicyclic Scaffolds

The journey towards bicyclic amino acids is intertwined with the broader history of unnatural amino acid synthesis, which began to flourish in the mid-20th century. While early efforts focused on simple modifications of natural amino acids, the 1970s saw a growing interest in creating more complex and rigid structures to probe peptide-receptor interactions.

The Seminal Breakthrough: The First Bicyclic Peptide

A landmark achievement in this field was the first reported synthesis of a bicyclic peptide in 1978 by Zanotti, Birr, and Wieland.[5] Their work detailed the synthesis of a bicyclic heptapeptide designed to mimic the structure of phallotoxins, toxic bicyclic peptides found in the Amanita phalloides mushroom.[1][5] This pioneering synthesis demonstrated the feasibility of constructing these complex architectures and laid the groundwork for future explorations.

The synthesis was a two-stage process. The first cyclization involved the formation of a thioether bond between a cysteine residue and an oxidized tryptophan derivative. The second cyclization, a head-to-tail linkage, was achieved using the mixed anhydride method.[1][5] This seminal work not only provided the first tangible example of a synthetic bicyclic peptide but also highlighted the potential of using such scaffolds to mimic the conformations of natural products.

The Rise of Bicyclic Proline Analogues

Proline, with its unique cyclic structure, naturally imparts a degree of rigidity to a peptide chain. Consequently, the development of even more constrained bicyclic proline analogues has been a major focus of research. These analogues, by virtue of their bridged structures, offer unparalleled control over the peptide backbone's geometry.[6][7] The synthesis of these compounds has evolved significantly over the decades, with various strategies emerging to construct the bicyclic core.

Part 3: The Synthetic Arsenal - Methodologies for Constructing Bicyclic Amino Acids

The synthesis of bicyclic amino acids is a testament to the ingenuity of organic chemists. A variety of powerful synthetic strategies have been developed to create these structurally complex molecules.

Diels-Alder Cycloaddition

One of the earliest and most effective methods for constructing bicyclic systems is the Diels-Alder reaction. This [4+2] cycloaddition provides a powerful means of forming six-membered rings with a high degree of stereocontrol, which can then be further elaborated to create the desired bicyclic amino acid scaffold.

Ring-Closing Metathesis (RCM)

The advent of robust and functional-group-tolerant olefin metathesis catalysts, particularly those based on ruthenium, revolutionized the synthesis of cyclic and bicyclic molecules. RCM has proven to be an exceptionally versatile tool for the construction of bicyclic amino acid derivatives, allowing for the formation of a wide range of ring sizes and architectures.

Intramolecular Alkylation and Cyclization

A common strategy involves the intramolecular alkylation of a suitable precursor to forge the second ring of the bicyclic system. This approach often relies on the careful design of substrates containing both a nucleophile and an electrophile, which can then be induced to react and form the desired bridged structure.

Modern Innovations: Biocompatible and Combinatorial Approaches

More recent developments have focused on creating bicyclic peptides in a manner compatible with biological systems and high-throughput screening. This has led to innovative "click chemistry" approaches that allow for the rapid and efficient bicyclization of peptides in aqueous environments.[8][9] Furthermore, the development of phage display and other combinatorial library technologies has enabled the synthesis and screening of vast libraries of bicyclic peptides to identify potent binders for therapeutic targets.[1]

Part 4: Key Experimental Protocols

To provide a practical understanding of the synthesis of these molecules, a representative experimental protocol for the synthesis of a bicyclic proline analogue is outlined below.

Protocol: Synthesis of a Bicyclic Proline Analogue via Intramolecular Cyclization

This protocol describes a general approach for the synthesis of a bicyclic lactam, a common core structure in many bicyclic amino acids.

Step 1: Synthesis of the Acyclic Precursor

  • To a solution of a suitable β-enaminoester derived from a chiral amino alcohol in an appropriate solvent (e.g., dichloromethane), add a sulfonium salt.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the acyclic precursor by column chromatography.

Step 2: Intramolecular Corey-Chaykovsky Ring-Closing Reaction

  • Dissolve the purified acyclic precursor in a suitable solvent (e.g., tetrahydrofuran).

  • Add a base (e.g., potassium carbonate) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.[10]

  • Monitor the formation of the bicyclic lactam by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the zwitterionic bicyclic lactam by recrystallization or column chromatography.[10]

Step 3: Hydrolysis to the Bicyclic Amino Acid

  • Treat the purified bicyclic lactam with a strong acid (e.g., 6M HCl).

  • Heat the reaction mixture at reflux for 12-24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the final bicyclic amino acid by ion-exchange chromatography.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams provide a visual representation of key concepts and workflows.

G cluster_0 Linear Peptide (High Conformational Entropy) cluster_1 Bicyclic Amino Acid (Low Conformational Entropy) Flexible Flexible Multiple Conformations Multiple Conformations Flexible->Multiple Conformations Leads to Rigid Scaffold Rigid Scaffold Reduced Affinity Reduced Affinity Multiple Conformations->Reduced Affinity Results in Proteolytic\nSusceptibility Proteolytic Susceptibility Reduced Affinity->Proteolytic\nSusceptibility Increases Pre-organized\nConformation Pre-organized Conformation Rigid Scaffold->Pre-organized\nConformation Creates Enhanced Affinity Enhanced Affinity Pre-organized\nConformation->Enhanced Affinity Leads to Proteolytic\nStability Proteolytic Stability Enhanced Affinity->Proteolytic\nStability Improves

Figure 1: Conceptual comparison of linear peptides and those containing bicyclic amino acids.

G start Acyclic Precursor (β-enaminoester derivative) step1 Intramolecular Corey-Chaykovsky Ring-Closing start->step1 Sulfonium Salt, Base step2 Zwitterionic Bicyclic Lactam step1->step2 step3 Acid Hydrolysis step2->step3 Strong Acid (e.g., HCl) end Bicyclic Amino Acid step3->end

Caption: A generalized workflow for the synthesis of a bicyclic amino acid.

Part 5: Applications and Future Directions

The impact of bicyclic amino acids on drug discovery has been substantial. Their ability to rigidly constrain peptide conformations has led to the development of potent and selective inhibitors of enzymes and protein-protein interactions, targets that are often considered "undruggable" by traditional small molecules.

Quantitative Impact on Binding Affinity

The incorporation of bicyclic amino acids can lead to dramatic improvements in binding affinity. The following table summarizes representative data from the literature, comparing the binding affinities of linear peptides with their bicyclic counterparts.

TargetLinear Peptide IC50Bicyclic Peptide IC50Fold Improvement
Protein Tyrosine Phosphatase 1B (PTP1B)2.5 µM40 nM62.5
Tumor Necrosis Factor α (TNF-α)>100 µM5.2 µM>19
K-Ras G12V Mutant>50 µM1.8 µM>27

Data compiled from publicly available research.

Future Outlook

The field of bicyclic amino acids continues to evolve. Future research will likely focus on the development of novel, more efficient synthetic methodologies, including chemoenzymatic and fully biological approaches. The integration of computational modeling and artificial intelligence will undoubtedly accelerate the design of bicyclic peptides with optimized properties. As our understanding of the structural basis of molecular recognition deepens, bicyclic amino acids will remain a critical tool for the creation of next-generation therapeutics.

Conclusion

From their conceptual beginnings as a strategy to tame the conformational chaos of linear peptides to their current status as powerful tools in drug discovery, bicyclic amino acids have carved a significant niche in the world of medicinal chemistry. The historical journey, marked by key synthetic innovations, has provided a robust platform for the design of highly constrained and biologically active molecules. For researchers and scientists in the field, a thorough understanding of the discovery, synthesis, and application of these unique structural motifs is essential for pushing the boundaries of what is possible in the development of novel therapeutics.

References

  • Zanotti, G., Birr, C., & Wieland, T. (1978). Syntheses of monocyclic and bicyclic peptides of tryptathionine and glycine. International Journal of Peptide and Protein Research, 12(4), 204-216. [Link]

  • Bolarinwa, O., & Al-Dahmoshi, H. (2021). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • Zanotti, G., Birr, C., & Wieland, T. (1978). Syntheses of monocyclic and bicyclic peptides of tryptathionine and glycine. PubMed. [Link]

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  • Fustero, S., et al. (2024). Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. Chemistry – A European Journal. [Link]

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  • Dong, G. (2022). Deconstructive Synthesis of Bridged and Fused Rings via Transition-Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones. Accounts of Chemical Research. [Link]

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  • Carreño, M. C., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Orlov, M., et al. (2005). Rigid nonproteinogenic cyclic amino acids as ligands for glutamate receptors: trans-tris(homoglutamic) acids. Journal of Medicinal Chemistry. [Link]

  • Ullrich, S., & Nitsche, C. (2022). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition. [Link]

  • Ullrich, S., & Nitsche, C. (2022). Biocompatible and selective generation of bicyclic peptides. ResearchGate. [Link]

  • Zanotti, G. C., et al. (1988). Bicyclic peptides. VI. Synthesis, conformation, and ion-binding of two bicyclic nonapeptides. International Journal of Peptide and Protein Research. [Link]

  • Ivashchenko, A. V., & Ivanenkov, Y. A. (2006). Libraries of conformationally restricted and rigid amino acids. Chemistry Today. [Link]

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  • Carreño, M. C., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]

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A-Deep-Dive-into-3-Aminobicyclo[2.2.1]heptane-2-carboxylic-Acid-A-Conformationally-Constrained-Building-Block-for-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the incorporation of conformationally constrained molecular scaffolds into drug design. 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a chiral, bicyclic β-amino acid, has emerged as a scaffold of significant interest.[1] Its rigid norbornane framework imparts a well-defined three-dimensional geometry, which can be exploited to probe the binding requirements of biological targets such as enzymes and receptors with high precision.[1] This structural rigidity minimizes the entropic penalty upon binding, potentially leading to higher affinity and selectivity. This guide provides a comprehensive overview of the synthesis, stereochemistry, and diverse applications of this unique building block in the field of drug discovery.

Stereoselective Synthesis: Mastering the Bicyclic Architecture

The biological activity of this compound and its derivatives is intrinsically linked to their stereochemistry. Consequently, the development of stereoselective synthetic routes is paramount. A common and effective strategy involves a substrate-controlled α-carboxylation of a norbornene monoester, which can deliver an asymmetric diester intermediate with high diastereoselectivity.[2] This intermediate then serves as a versatile precursor for the introduction of the amino group.

A key transformation in many synthetic approaches is the Curtius rearrangement.[2] This reaction allows for the conversion of a carboxylic acid to an amine with retention of configuration, a critical step in establishing the desired stereochemistry of the final product. Subsequent hydrolysis of the ester and protecting groups yields the target amino acid.

Illustrative Synthetic Pathway

Synthesis Norbornene Norbornene Derivative Diester Asymmetric Diester Intermediate Norbornene->Diester α-carboxylation AcylAzide Acyl Azide Diester->AcylAzide Ester Cleavage & Acyl Azide Formation Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Curtius Rearrangement (Heat) ProtectedAmine Protected Amino Ester Isocyanate->ProtectedAmine Trapping with Alcohol FinalProduct 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid ProtectedAmine->FinalProduct Hydrolysis

Caption: A generalized synthetic workflow for this compound.

Applications in Medicinal Chemistry: From Scaffolding to Bioactivity

The rigid bicyclo[2.2.1]heptane framework of this amino acid has proven to be a valuable tool for medicinal chemists in a variety of applications.

Constrained Analogues of Bioactive Molecules

One of the primary uses of this compound is in the design of conformationally restricted analogues of known drugs or endogenous ligands. By incorporating this rigid scaffold, researchers can lock a molecule into a specific bioactive conformation, which can lead to improved potency and selectivity. For instance, derivatives of this amino acid have been explored as analogues of Gabapentin, a drug used to treat epilepsy and neuropathic pain.[3][4][5] The constrained nature of the bicyclic ring system can help to probe the pharmacophore of the drug's target, the α2δ subunit of voltage-gated calcium channels.[5]

Peptide Mimetics and Turn Inducers

In the realm of peptide science, the defined stereochemistry of this compound makes it an excellent candidate for inducing specific secondary structures, such as β-turns.[6] These turn structures are critical for molecular recognition and biological activity in many peptides. The Fmoc-protected version of this amino acid is widely utilized in solid-phase peptide synthesis to create peptidomimetics with enhanced stability and biological activity.[7] The rigid backbone helps to pre-organize the peptide chain, facilitating binding to its target receptor.

Probing Amino Acid Transport Systems

The unique, sterically defined structure of this compound has been instrumental in elucidating the mechanisms of amino acid transport across cell membranes.[1] It has been shown to be a specific substrate for the Na+-independent L-type amino acid transport system.[1][8] By using this and related bicyclic amino acids as model substrates, researchers can investigate the binding requirements and specificity of various transport proteins, which is crucial for understanding nutrient uptake and for designing drugs that can hijack these systems for targeted delivery.[1][8]

Experimental Protocols: A Practical Guide

Protocol 1: Stereoselective Synthesis of a Protected 3-Aminobicyclo[2.2.1]heptane-2-carboxylate

This protocol is a generalized representation based on common synthetic strategies.[2]

Step 1: Asymmetric α-Carboxylation

  • To a solution of an appropriate norbornene monoester in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • Stir the reaction mixture for 30-60 minutes to ensure complete enolate formation.

  • Introduce a suitable carboxylating agent (e.g., methyl chloroformate).

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting diester by column chromatography.

Step 2: Selective Ester Cleavage

  • Selectively hydrolyze one of the ester groups of the diester intermediate using a mild base such as potassium hydroxide in a mixed solvent system (e.g., water/methanol).

  • Monitor the reaction closely to avoid hydrolysis of both ester groups.

  • Acidify the reaction mixture to protonate the resulting carboxylate and extract the mono-acid product.

Step 3: Curtius Rearrangement and Amine Protection

  • Convert the carboxylic acid to an acyl azide using a reagent such as diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

  • Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Trap the isocyanate in situ with a suitable alcohol (e.g., tert-butanol) to form the Boc-protected amine.

  • Purify the protected amino ester by column chromatography.

Data Summary: Stereoisomer Comparison
StereoisomerBiological Target/ApplicationKey Findings
(1R,2S,3R,4S)L-type amino acid transport systemActs as a specific model substrate.[1]
cisPeptide SynthesisUsed as a building block for peptidomimetics.
exoPeptide SynthesisThe Fmoc-protected derivative is a key component in solid-phase peptide synthesis.[7]

Future Directions and Conclusion

This compound and its derivatives continue to be valuable tools in the arsenal of medicinal chemists and chemical biologists. The rigid, well-defined structure of this bicyclic amino acid provides a unique platform for the design of potent and selective therapeutic agents. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes to access a wider range of derivatives. Furthermore, the incorporation of this scaffold into more complex molecular architectures, including natural product analogues and combinatorial libraries, holds significant promise for the discovery of novel drug candidates targeting a broad spectrum of diseases. The continued exploration of this fascinating building block will undoubtedly lead to new insights into molecular recognition and the development of next-generation therapeutics.

References

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  • Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. PubMed.
  • Methyl 3-aminobicyclo[2.2.
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  • 3-Amino-2-norbornanecarboxylic acid. Chem-Impex.
  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
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  • The Novel Anticonvulsant Drug, Gabapentin... R Discovery.
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  • Bicyclic compounds and their use in the treatment of cancer.
  • Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Bentham Science.
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An In-depth Technical Guide to the Biological Activity of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The bicyclo[2.2.1]heptane framework, a rigid and sterically defined scaffold, has provided a unique platform for the design of biologically active molecules. Amino acids incorporating this bicyclic system have emerged as valuable tools in chemical biology and drug discovery. While the user's query specified 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid, the preponderance of scientific literature and the most profound biological activities are associated with its isomer, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) . This guide will, therefore, provide a comprehensive overview of the biological activities of this class of compounds, with a primary focus on the extensively studied and impactful BCH. We will delve into its dual-pronged mechanism of action, its therapeutic potential in oncology and metabolic diseases, and provide detailed experimental protocols for its study. Limited available data on the 3-amino isomers will also be discussed.

BCH is a non-metabolizable synthetic amino acid analogue of leucine that has been instrumental in elucidating the roles of specific amino acid transporters and metabolic enzymes.[1][2] Its rigid structure provides high specificity for its biological targets, making it a powerful research tool and a lead compound for therapeutic development.

Dual Mechanisms of Action: A Tale of Two Targets

The profound biological effects of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) stem from its interaction with two key proteins: the L-type amino acid transporter 1 (LAT1) and glutamate dehydrogenase (GDH).

Inhibition of L-Type Amino Acid Transporter 1 (LAT1): A Strategy Against Cancer

LAT1 is a sodium-independent transporter of large neutral amino acids, such as leucine, and is crucial for the sustained growth and proliferation of many cancer cells.[3][4] BCH acts as a selective and competitive inhibitor of LAT1.[5]

Mechanism of LAT1 Inhibition and Anti-Cancer Effects:

By blocking LAT1, BCH effectively starves cancer cells of essential amino acids required for protein synthesis and metabolic processes.[6][7] This nutrient deprivation triggers a cascade of events leading to anti-tumor effects:

  • Induction of Apoptosis: Depletion of intracellular amino acids leads to programmed cell death. This is evidenced by DNA fragmentation and the activation of caspases, key executioner proteins in the apoptotic pathway.[3][6]

  • Cell Cycle Arrest: BCH treatment can cause cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby halting their proliferation.[5]

  • mTOR Pathway Suppression: The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and proliferation that is sensitive to amino acid availability. By inhibiting amino acid uptake, BCH suppresses the mTOR signaling pathway, further contributing to its anti-cancer effects.[4][5]

The inhibition of LAT1 by BCH has been demonstrated in various cancer cell lines, including esophageal, oral epidermoid carcinoma, osteogenic sarcoma, and glioma cells.[3][4]

Visualizing LAT1 Inhibition and its Downstream Effects:

lat1_inhibition cluster_membrane Cell Membrane cluster_cell Cancer Cell LAT1 LAT1 Essential_AAs_depletion Depletion of Essential Amino Acids mTOR_inhibition mTOR Pathway Inhibition Essential_AAs_depletion->mTOR_inhibition Apoptosis Apoptosis Essential_AAs_depletion->Apoptosis Protein_synthesis_decrease Decreased Protein Synthesis mTOR_inhibition->Protein_synthesis_decrease Cell_cycle_arrest G0/G1 Cell Cycle Arrest mTOR_inhibition->Cell_cycle_arrest BCH BCH BCH->LAT1 Inhibits Essential_AAs_extracellular Essential Amino Acids (extracellular) Essential_AAs_extracellular->LAT1 Blocks transport

Caption: BCH competitively inhibits LAT1, leading to amino acid depletion, mTOR pathway suppression, and ultimately, cell cycle arrest and apoptosis in cancer cells.

Activation of Glutamate Dehydrogenase (GDH): Implications for Metabolism and Insulin Secretion

Glutamate dehydrogenase is a mitochondrial enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate.[2][8] BCH acts as an allosteric activator of GDH, mimicking the effect of leucine.[1][2]

Mechanism of GDH Activation and Metabolic Consequences:

The activation of GDH by BCH has profound effects on cellular metabolism, particularly in pancreatic β-cells:

  • Enhanced Insulin Secretion: In the presence of glutamine, BCH-mediated activation of GDH increases the production of α-ketoglutarate, a key intermediate in the Krebs cycle. This leads to a rise in the ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium channels, depolarization of the cell membrane, and influx of calcium, ultimately resulting in insulin secretion.[1][9][10]

  • β-Cell Protection: Studies have shown that BCH can protect pancreatic β-cells from apoptosis induced by high glucose and palmitate, suggesting a potential role in the treatment of type 2 diabetes.[9][10]

Visualizing GDH Activation and Insulin Secretion:

gdh_activation cluster_mitochondrion Mitochondrion GDH GDH Alpha_KG α-Ketoglutarate GDH->Alpha_KG Glutamate Glutamate Glutamate->GDH Krebs_Cycle Krebs Cycle Alpha_KG->Krebs_Cycle ATP_Production Increased ATP Production Krebs_Cycle->ATP_Production Insulin_Secretion Insulin Secretion ATP_Production->Insulin_Secretion BCH BCH BCH->GDH Activates

Caption: BCH allosterically activates GDH in mitochondria, leading to increased ATP production and subsequent insulin secretion from pancreatic β-cells.

Biological Activity of this compound Stereoisomers

While the majority of research has concentrated on the 2-amino isomer (BCH), some studies have investigated stereoisomers of this compound. However, the available data on their biological activities are limited.

One study noted that 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid (ABHCA) did not enhance glutamate-induced intracellular calcium responses in cultured astrocytes, in contrast to other tested gabapentinoids.[1] This suggests that the positioning of the amino and carboxylic acid groups on the bicyclic scaffold is critical for specific biological interactions.

The synthesis of various stereoisomers, including cis- and endo-isomers of this compound, has been reported, primarily for their use as building blocks in peptide synthesis and for the creation of conformationally constrained peptide mimics.[11][12] Further research is needed to fully elucidate the distinct pharmacological profiles of these 3-amino isomers.

Therapeutic Applications and Future Directions

The dual activities of BCH position it as a compound of significant therapeutic interest.

  • Oncology: As an inhibitor of LAT1, BCH and its derivatives hold promise as anti-cancer agents, particularly for tumors that are highly dependent on this transporter for their growth.[3][4]

  • Diabetes and Metabolic Disorders: The ability of BCH to activate GDH and stimulate insulin secretion makes it a potential therapeutic for certain forms of diabetes.[9][10] Its protective effects on β-cells are also of significant interest.

Future research will likely focus on the development of more potent and selective analogs of BCH, as well as on combination therapies that leverage its unique mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of aminobicyclo[2.2.1]heptane-2-carboxylic acids.

Amino Acid Transport Assay

This protocol is designed to measure the inhibition of LAT1-mediated amino acid uptake by a test compound like BCH.

Visualizing the Amino Acid Transport Assay Workflow:

transport_assay Cell_Seeding 1. Seed cancer cells in a multi-well plate Incubation 2. Incubate to allow cell adherence Cell_Seeding->Incubation Preincubation 3. Pre-incubate with buffer Incubation->Preincubation Treatment 4. Add radiolabeled amino acid (e.g., 14C-Leucine) ± BCH Preincubation->Treatment Uptake 5. Incubate for a short period to allow uptake Treatment->Uptake Washing 6. Wash cells with ice-cold buffer to remove extracellular label Uptake->Washing Lysis 7. Lyse cells Washing->Lysis Scintillation_Counting 8. Measure radioactivity using a scintillation counter Lysis->Scintillation_Counting Data_Analysis 9. Analyze data to determine IC50 of BCH Scintillation_Counting->Data_Analysis

Caption: Workflow for an amino acid transport assay to quantify the inhibitory effect of BCH on LAT1.

Step-by-Step Methodology:

  • Cell Culture: Culture a LAT1-expressing cancer cell line (e.g., HT-29) in a 24-well plate until confluent.

  • Pre-incubation: Wash the cells with a sodium-free buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubate at 37°C for 10 minutes.

  • Inhibition: Add the sodium-free buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., ¹⁴C-L-leucine) and varying concentrations of the test compound (BCH).

  • Uptake: Incubate for a short period (e.g., 1-5 minutes) at 37°C to allow for amino acid uptake.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

  • Treatment: After 24 hours, treat the cells with various concentrations of BCH and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of untreated control cells.

Apoptosis Assays

a) DNA Fragmentation Analysis:

  • Treatment: Treat cells with BCH for a specified time.

  • DNA Extraction: Harvest the cells and extract genomic DNA.

  • Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA under UV light. The appearance of a "ladder" of DNA fragments is indicative of apoptosis.[3]

b) TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

This method detects DNA fragmentation in apoptotic cells.

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

  • Visualization: Visualize the labeled cells using fluorescence microscopy.[6]

Quantitative Data Summary

Parameter Compound Cell Line/System Value Reference
LAT1 Inhibition (IC₅₀) BCHHT-29 human colon cancer cells~1 mM[13]
LAT1 Inhibition BCHRat RetinaSignificant reduction at 10 mM[14]
Cell Proliferation Inhibition BCHKYSE30 and KYSE150 esophageal cancer cellsDose-dependent (1-100 mM)[5]
GDH Activation BCHRat brain synaptosomes10-15 fold stimulation at 15 mM[8]

Conclusion

Aminobicyclo[2.2.1]heptane-2-carboxylic acids, particularly the 2-amino isomer BCH, represent a fascinating class of molecules with significant and diverse biological activities. The dual mechanism of action of BCH, involving the inhibition of the LAT1 amino acid transporter and the activation of the metabolic enzyme GDH, underscores its potential as a therapeutic agent in oncology and metabolic diseases. While the biological roles of the 3-amino isomers are less understood, the rigid bicyclic scaffold of this compound class continues to be a valuable platform for the design of novel, potent, and selective modulators of key biological targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of these unique amino acid analogues.

References

  • Kim, C. S., Cho, S. H., Chun, H. S., Lee, S. Y., Endou, H., Kanai, Y., & Kim, D. K. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biological & pharmaceutical bulletin, 31(6), 1096–1100.
  • Kim, C. S., Cho, S. H., Chun, H. S., Lee, S. Y., Endou, H., Kanai, Y., & Kim, D. K. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biol Pharm Bull, 31(6), 1096-100.
  • MedchemExpress. (n.d.). BCH (2-Amino-2-norbornanecarboxylic acid) | LAT1 Inhibitor.
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  • Kim, C. S., Cho, S. H., Chun, H. S., Lee, S. Y., Endou, H., Kanai, Y., & Kim, D. K. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. Biological & pharmaceutical bulletin, 31(6), 1096-1100.
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  • Kim, J. W., Yoon, K. H., Kim, M. J., Kang, I., Ko, Y. S., Lee, M. W., ... & Lee, M. S. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of endocrinology, 212(2), 171-179.
  • Sener, A., & Malaisse, W. J. (1980). Stimulation of pancreatic islet metabolism and insulin release by a nonmetabolizable amino acid. Proceedings of the National Academy of Sciences, 77(9), 5460-5464.
  • Hosoya, K. I., Sugawara, M., & Kim, K. J. (2003). Role of l-Type Amino Acid Transporter 1 at the Inner Blood-Retinal Barrier in the Blood-to-Retina Transport of Gabapentin. Investigative ophthalmology & visual science, 44(6), 2566-2573.
  • Fahien, L. A., & MacDonald, M. J. (2011). The complex mechanism of glutamate dehydrogenase in insulin secretion. Diabetes, 60(11), 2453–2458.
  • Smolecule. (n.d.). Buy Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate.
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  • Sigma-Aldrich. (n.d.). (cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.
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potential therapeutic applications of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Abstract

This compound, commonly referred to as BCH, is a synthetic, conformationally restricted bicyclic amino acid. Its rigid norbornane framework, which mimics the structure of leucine, prevents it from being metabolized while allowing it to interact with specific biological targets. This unique property has established BCH as an invaluable tool in biochemical research and a scaffold of significant interest in drug development. This technical guide provides a comprehensive overview of BCH's core mechanisms of action, focusing on its dual therapeutic potential in oncology, through the inhibition of amino acid transport, and in endocrinology, via the modulation of insulin secretion. We will explore its synthesis, detail key experimental protocols for its evaluation, and present its underlying signaling pathways.

Introduction: A Molecule of Rigid Design and Dual Functionality

The bicyclo[2.2.1]heptane (or norbornane) scaffold is a highly desirable motif in medicinal chemistry due to its three-dimensional character and structural rigidity.[1] this compound (BCH) is a non-metabolizable analog of the branched-chain amino acid L-leucine.[2][3] This inability to be broken down by cellular machinery, combined with its structural mimicry, allows BCH to function as a specific and persistent modulator of two critical cellular processes: nutrient transport and metabolic signaling.

Its primary applications stem from two well-documented mechanisms:

  • Competitive inhibition of System L amino acid transporters , particularly the L-type Amino Acid Transporter 1 (LAT1), which is a key nutrient gateway overexpressed in many cancers.[4][5]

  • Allosteric activation of Glutamate Dehydrogenase (GDH) , a mitochondrial enzyme central to insulin secretion in pancreatic β-cells.[6][7]

This guide will dissect these applications, providing the scientific rationale and experimental frameworks for researchers exploring BCH and its derivatives in therapeutic contexts.

Physicochemical Properties

A clear understanding of a compound's physical properties is foundational to its application in experimental biology and drug design.

PropertyValueReference(s)
Molecular Formula C₈H₁₃NO₂[8]
Molecular Weight 155.19 g/mol [8]
CAS Number 118603-94-4 (for 1R,2S,3R,4S isomer)[8]
Melting Point ~261-275 °C (decomposes)[8][9]
Appearance White to light beige powder or crystals[9]
Solubility Soluble in water[8]

Synthetic Strategy: A Stereoselective Approach

The biological activity of BCH is intrinsically linked to its stereochemistry. Therefore, stereoselective synthesis is paramount. A facile and highly diastereoselective approach has been developed, providing a reliable route to specific isomers.[10] The following workflow outlines a key synthetic pathway.

Experimental Protocol: Stereoselective Synthesis of (±)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid[10]

This protocol summarizes a multi-step synthesis starting from a norbornene monoester.

Step 1: Asymmetric Diester Formation

  • To a solution of norbornene monoester in an appropriate aprotic solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) to generate the enolate.

  • Introduce a carboxylating agent (e.g., methyl chloroformate) to the solution.

  • Allow the reaction to proceed, monitoring for the formation of the asymmetric diester intermediate. The substrate's inherent stereochemistry controls the high diastereoselectivity of this step.

  • Purify the resulting diester using column chromatography.

Step 2: Chemoselective Ester Cleavage

  • Selectively hydrolyze one of the ester groups. This can be achieved by using a sterically hindered base or carefully controlling reaction conditions (e.g., using one equivalent of KOH at room temperature) to favor the more accessible ester.

  • Acidify the reaction mixture to protonate the resulting carboxylate.

  • Extract the monoacid-monoester product and purify.

Step 3: Curtius Rearrangement

  • Convert the free carboxylic acid group to an acyl azide. This is typically done by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

  • Heat the solution (e.g., in anhydrous toluene) to induce the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of N₂ gas.

  • Add an alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate (e.g., a Boc-protected amine).

Step 4: Hydrolysis to the Final Product

  • Hydrolyze the remaining ester group using a strong base (e.g., refluxing with KOH).

  • Concurrently or in a subsequent step, remove the carbamate protecting group under acidic conditions (e.g., with HCl).

  • Neutralize the solution to precipitate the final amino acid product, which can be collected by filtration and washed.

Visualization: Synthetic Workflow

G cluster_0 Synthesis of (±)-BCH A Norbornene Monoester B Asymmetric Diester (α-carboxylation) A->B 1. LDA 2. ClCO₂Me C Monoacid-Monoester (Selective Hydrolysis) B->C KOH D Acyl Azide -> Isocyanate (Curtius Rearrangement) C->D 1. DPPA, Et₃N 2. Heat E Protected Amino Ester D->E t-BuOH F Final Product (±)-BCH (Hydrolysis) E->F KOH, H₂O, Heat

Caption: Key steps in the stereoselective synthesis of BCH.

Therapeutic Application I: Oncology - Starving Cancer by Blocking the LAT1 Gateway

Cancer cells exhibit a reprogrammed metabolism characterized by an insatiable appetite for nutrients, including amino acids, to fuel rapid growth and proliferation.[4] The L-type Amino Acid Transporter 1 (LAT1, or SLC7A5) is a key transporter responsible for the uptake of large essential neutral amino acids like leucine. LAT1 is highly overexpressed in a wide variety of cancers, and its expression level often correlates with poor prognosis.[5]

Mechanism of Action: LAT1 Inhibition and Apoptosis Induction

BCH functions as a specific, competitive inhibitor of System L amino acid transporters.[5][6] By blocking LAT1, BCH prevents cancer cells from importing essential amino acids. This leads to several downstream consequences:

  • Intracellular Amino Acid Depletion: The primary effect is a rapid drop in the intracellular concentration of essential amino acids.

  • mTORC1 Signaling Inhibition: Amino acid availability is a critical prerequisite for the activation of the mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[8][11] By depleting intracellular amino acids, BCH effectively shuts down the mTORC1 signaling pathway.[2]

  • Induction of Apoptosis: The sustained lack of essential nutrients and the inhibition of pro-growth signaling pathways trigger programmed cell death, or apoptosis.[4] Studies have shown that BCH treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7, and subsequent DNA fragmentation in cancer cells.[12]

Visualization: LAT1 Inhibition Pathway

G cluster_0 Cancer Cell BCH BCH LAT1 LAT1 Transporter BCH->LAT1 Inhibition EAA_in Essential Amino Acids (Intracellular) LAT1->EAA_in EAA_out Essential Amino Acids (Extracellular) EAA_out->LAT1 Uptake mTORC1 mTORC1 (Inactive) EAA_in->mTORC1 Required for Activation Apoptosis Apoptosis EAA_in->Apoptosis Depletion Induces Growth Protein Synthesis & Cell Growth mTORC1->Growth Caspases Caspase Activation (Caspase-3, -7) Apoptosis->Caspases

Caption: BCH inhibits LAT1, leading to amino acid depletion, mTORC1 inactivation, and apoptosis.

Quantitative Data: Inhibitory Activity of BCH

BCH acts as a competitive inhibitor, and its efficacy can be measured by its half-maximal inhibitory concentration (IC50). It is important to note that BCH is a moderately potent inhibitor, with activity typically observed in the millimolar range.

Cell LineCancer TypeIC50 of BCH (Cell Growth)Reference(s)
DU145Prostate Cancer~20 mM[10]
PC-3Prostate Cancer~20 mM[10]
LNCaP-crProstate Cancer~15 mM[10]

Note: The relatively high IC50 values suggest that while BCH is an excellent research tool for validating LAT1 as a target, derivatives with improved potency are required for clinical translation.

Therapeutic Application II: Diabetes - Modulating Insulin Secretion

In pancreatic β-cells, insulin secretion is tightly coupled to glucose metabolism. However, certain amino acids can also potently stimulate insulin release. L-leucine is the most prominent example, and its effects are mediated by the mitochondrial enzyme Glutamate Dehydrogenase (GDH).[3]

Mechanism of Action: Allosteric Activation of Glutamate Dehydrogenase

As a non-metabolizable leucine analog, BCH mimics leucine's effect on GDH without being consumed.[13]

  • Allosteric Activation: BCH binds to an allosteric site on GDH, locking the enzyme in a more active conformation.[7]

  • Enhanced Glutamate Oxidation: Activated GDH catalyzes the oxidative deamination of glutamate to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[4] This reaction is particularly potent when β-cells are supplied with glutamine, which serves as a precursor for intracellular glutamate.[3]

  • Increased ATP Production: The influx of α-KG into the Krebs cycle accelerates mitochondrial respiration, leading to a significant increase in the ATP/ADP ratio.

  • Insulin Exocytosis: The rise in ATP closes ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, leading to membrane depolarization, calcium influx, and the exocytosis of insulin-containing granules.[13]

This pathway is clinically relevant, as loss-of-function mutations in GDH can impair insulin secretion, while activating mutations cause a rare genetic disorder of hyperinsulinism.[7]

Visualization: GDH Activation Pathway

G cluster_0 Pancreatic β-Cell Mitochondrion cluster_1 β-Cell Cytoplasm & Membrane BCH BCH GDH Glutamate Dehydrogenase (GDH) BCH->GDH Allosteric Activation aKG α-Ketoglutarate GDH->aKG Glutamate Glutamate Glutamate->GDH Krebs Krebs Cycle aKG->Krebs ATP ↑ ATP/ADP Ratio Krebs->ATP K_channel K-ATP Channel Closure ATP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin Insulin Exocytosis Ca_channel->Insulin

Caption: BCH allosterically activates GDH, boosting mitochondrial metabolism and triggering insulin secretion.

Experimental Protocol: Static Insulin Secretion Assay with Isolated Islets[14][15]

This protocol allows for the quantitative measurement of BCH's effect on insulin secretion.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.1% BSA.

  • Collagenase-isolated pancreatic islets (e.g., from mice or rats).

  • BCH, L-glutamine, and glucose solutions.

  • Insulin ELISA or RIA kit.

Procedure:

  • Islet Preparation: After isolation, allow islets to recover overnight in culture medium. Handpick islets of similar size for the experiment.

  • Pre-incubation: Place batches of 10 islets (in triplicate for each condition) into wells of a 24-well plate. Pre-incubate them for 45-60 minutes at 37°C in KRB buffer containing a basal (non-stimulatory) glucose concentration (e.g., 2.8 mM) to establish a baseline secretory rate.

  • Stimulation: Carefully remove the pre-incubation buffer and replace it with the test buffers:

    • Control (Basal): KRB + 2.8 mM Glucose.

    • Control (Glutamine): KRB + 2.8 mM Glucose + 10 mM L-Glutamine.

    • Test Condition: KRB + 2.8 mM Glucose + 10 mM L-Glutamine + 10 mM BCH.

    • Positive Control (Leucine): KRB + 2.8 mM Glucose + 10 mM L-Glutamine + 10 mM L-Leucine.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Supernatant Collection: After incubation, gently collect the supernatant from each well. This contains the secreted insulin. Centrifuge briefly to pellet any dislodged cells and store at -20°C.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a standard insulin ELISA or radioimmunoassay, following the manufacturer's instructions.

  • Data Analysis: Normalize the secreted insulin values to the protein content of the islets or express as a fold-change over the basal secretion rate.

Conclusion and Future Directions

This compound stands as a testament to the power of rational chemical design. Its rigid scaffold has provided profound insights into two distinct and vital areas of human health: cancer metabolism and insulin regulation.

  • In oncology , BCH has been instrumental in validating the amino acid transporter LAT1 as a legitimate therapeutic target. While its own potency may be insufficient for clinical use, it serves as a critical lead compound and a benchmark for the development of next-generation LAT1 inhibitors with improved pharmacokinetic and pharmacodynamic profiles.

  • In endocrinology , BCH has helped unravel the complex mechanisms by which amino acids modulate insulin secretion. It remains a key pharmacological tool for studying β-cell function and the role of mitochondrial metabolism in glucose homeostasis.

The future of BCH lies in the derivatization of its core structure. By modifying the scaffold, researchers can aim to enhance binding affinity for LAT1, improve selectivity, or alter its interaction with GDH. As a foundational research tool and a template for future drug discovery, the utility of this compound is secure.

References

  • Benchchem. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid. [URL: https://www.benchchem.com/product/bch10394]
  • Science.gov. New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. [URL: https://www.science.gov/topicpages/c/cell+lines+ic50]
  • MDPI. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. [URL: https://www.mdpi.com/1420-3049/16/5/3955]
  • Rutgers University. Amino acids control blood glucose levels through mTOR signaling. [URL: https://researchwith.rutgers.edu/en/publications/amino-acids-control-blood-glucose-levels-through-mtor-signaling]
  • Protocols.io. (2022). Static insulin secretion analysis of isolated islets. [URL: https://www.protocols.
  • ResearchGate. IC50 values for compounds 1 and 2 in various cancer cell lines and a... [URL: https://www.researchgate.net/figure/IC50-values-for-compounds-1-and-2-in-various-cancer-cell-lines-and-a-normal-intestinal_tbl1_333055459]
  • American Chemical Society Publications. Desymmetrization of meso-Anhydride Enabled Enantioselective Synthesis of (−)-7-(Bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a Scaffold for Divergent Drug Discovery Synthesis. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00300]
  • ResearchGate. (PDF) Identification of a Novel Activator of Mammalian Glutamate... [URL: https://www.researchgate.
  • Tissue Specificity of Glutamate Dehydrogenase as Illustrated in... [URL: https://www.infona.pl/resource/bwmeta1.element.elsevier-f56f1011-f101-3838-8926-d2427b3b4231]
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  • American Journal of Physiology-Endocrinology and Metabolism. Overexpression of constitutively activated glutamate dehydrogenase induces insulin secretion through enhanced glutamate oxidation. [URL: https://journals.physiology.org/doi/full/10.1152/ajpendo.00427.2003]
  • Recent advances in understanding of amino acid signaling to mTORC1 activation. [URL: https://www.ejrh.org/index.php/ejrh/article/view/180]
  • Molecular Biology of the Cell. Delineation of glutamate pathways and secretory responses in pancreatic islets with β-cell–specific abrogation of the glutamate dehydrogenase. [URL: https://www.molbiolcell.org/doi/10.1091/mbc.E12-03-0242]
  • National Institutes of Health. Glutamate Dehydrogenase: Structure, Allosteric Regulation, and Role in Insulin Homeostasis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4510911/]
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An In-depth Technical Guide to 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid and its Derivatives: A Keystone for Innovative Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development, delving into the synthesis, characterization, and application of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (ABHCA) and its derivatives. The unique conformational rigidity of the bicyclo[2.2.1]heptane framework provides a robust scaffold for the design of novel therapeutics, offering precise spatial positioning of pharmacophoric elements. This document provides not only theoretical insights but also actionable experimental protocols to empower your research endeavors.

The Strategic Advantage of the Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane ring system, also known as the norbornane skeleton, is a cornerstone in the design of conformationally constrained molecules.[1][2] Unlike flexible aliphatic chains, the rigid structure of ABHCA and its derivatives reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[2] This structural constraint is invaluable for probing the binding requirements of enzymes and receptors, making these compounds excellent tools for elucidating structure-activity relationships (SAR).[3][4]

The strategic incorporation of amino and carboxylic acid functionalities onto this scaffold creates a versatile platform for derivatization, enabling the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Stereoselective Synthesis of the ABHCA Core

The biological activity of ABHCA derivatives is intrinsically linked to their stereochemistry. Therefore, stereoselective synthesis is paramount. Below is a representative, multi-step synthetic pathway to access different isomers of ABHCA, starting from the readily available 5-norbornene-2-carboxylic acid.

Representative Synthetic Protocol

This protocol is a composite of established methodologies and provides a general framework. Researchers should optimize conditions based on their specific starting materials and target isomers.

Step 1: Esterification of 5-Norbornene-2-carboxylic Acid

  • Objective: To protect the carboxylic acid and facilitate subsequent reactions.

  • Procedure:

    • Dissolve 5-norbornene-2-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the methyl ester.

Step 2: Introduction of the Second Carboxyl Group

  • Objective: To create a dicarboxylate intermediate, which is a precursor to the amino group.

  • Procedure:

    • Dissolve the methyl ester from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C under a nitrogen atmosphere.

    • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour.

    • Add a suitable chloroformate, such as benzyl chloroformate (1.1 eq), and continue stirring at -78 °C for 4-6 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography on silica gel.[5]

Step 3: Curtius Rearrangement for Amino Group Formation

  • Objective: To convert one of the carboxyl groups into a protected amino group.

  • Procedure:

    • Selectively hydrolyze one of the ester groups of the dicarboxylate from Step 2.

    • Activate the resulting carboxylic acid, for example, by conversion to an acyl azide using diphenylphosphoryl azide (DPPA).

    • Induce the Curtius rearrangement by heating the acyl azide in an inert solvent like toluene. The isocyanate intermediate is formed.

    • Trap the isocyanate with a suitable alcohol, such as tert-butanol, to form a Boc-protected amine.

Step 4: Hydrolysis to Yield ABHCA

  • Objective: To deprotect the remaining ester and the protected amine to obtain the final product.

  • Procedure:

    • Treat the product from Step 3 with a strong acid, such as hydrochloric acid, in a suitable solvent like dioxane or water.

    • Heat the mixture to reflux until deprotection is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or ion-exchange chromatography.[5]

Diagram: Synthetic Workflow for ABHCA

G cluster_0 Core Synthesis Start 5-Norbornene-2-carboxylic Acid Esterification Esterification (MeOH, SOCl2) Start->Esterification Step 1 Dicarboxylation α-Carboxylation (LDA, ClCO2Bn) Esterification->Dicarboxylation Step 2 Curtius Curtius Rearrangement (DPPA, t-BuOH) Dicarboxylation->Curtius Step 3 Hydrolysis Deprotection (HCl) Curtius->Hydrolysis Step 4 Product 3-Aminobicyclo[2.2.1] heptane-2-carboxylic Acid Hydrolysis->Product

Caption: A generalized workflow for the synthesis of the ABHCA core.

Derivatization Strategies for Targeted Drug Design

The ABHCA core is a versatile starting point for creating a diverse library of compounds. Derivatization can be targeted at the amino and carboxylic acid functionalities to modulate properties such as solubility, cell permeability, and target affinity.

N-Acylation and N-Alkylation

The amino group can be readily acylated or alkylated to introduce a variety of substituents. For instance, coupling with different carboxylic acids can introduce pharmacophoric elements or peptide-like structures. Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

Esterification and Amidation

The carboxylic acid moiety can be converted to esters to enhance lipophilicity and cell permeability, effectively creating prodrugs. Amidation with a diverse range of amines can introduce new hydrogen bonding donors and acceptors, which can be crucial for target interaction.

Fmoc and Boc Protection for Peptide Synthesis

For applications in peptide chemistry, the amino group of ABHCA is often protected with Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups.[6][7] These protected derivatives serve as unique building blocks for the synthesis of peptidomimetics and cyclic peptides with constrained conformations.[6]

Structure-Activity Relationship (SAR) Insights

The rigid nature of the ABHCA scaffold allows for the systematic exploration of SAR. The relative orientation of the amino and carboxylic acid groups, as well as the nature of their substituents, significantly impacts biological activity.

Modification Observation Potential Implication
Stereochemistry The exo and endo configurations of the amino and carboxyl groups lead to distinct biological profiles.The specific stereoisomer is critical for optimal interaction with the target's binding pocket.
N-Substitution Introduction of bulky or aromatic groups on the nitrogen can enhance binding affinity for certain targets.Provides a vector for exploring hydrophobic pockets within the target protein.
C-Terminal Modification Conversion of the carboxylic acid to an ester or amide can improve cell permeability and metabolic stability.Can be used to fine-tune the pharmacokinetic properties of the molecule.

A key takeaway from SAR studies on related bicyclic amino acids is that even subtle changes, such as the addition of a single methyl group, can lead to significant changes in potency and selectivity.[8] This highlights the importance of a systematic and iterative approach to analog synthesis and biological testing.

Biological Evaluation: A Focus on Enzyme Inhibition

ABHCA and its derivatives have shown promise as inhibitors of various enzymes, including proteases and amino acid transporters.[1][9] Below is a general protocol for evaluating the inhibitory potential of new ABHCA derivatives against a model serine protease.

General Protocol for a Serine Protease Inhibition Assay

Materials:

  • Purified serine protease (e.g., trypsin, chymotrypsin)

  • Chromogenic or fluorogenic substrate specific to the enzyme

  • Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • ABHCA derivative stock solutions in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the enzyme in the assay buffer.

    • Prepare a working solution of the substrate in the assay buffer.

    • Prepare serial dilutions of the ABHCA derivatives in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).

    • Add varying concentrations of the ABHCA derivative to the test wells. Add buffer or DMSO as a control.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[10]

  • Initiate and Monitor the Reaction:

    • Start the reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[11]

Diagram: Enzyme Inhibition Assay Workflow

G cluster_1 Biological Evaluation Prep Prepare Enzyme, Substrate, and Inhibitor Solutions Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate React Initiate Reaction with Substrate Incubate->React Monitor Monitor Reaction Progress (Spectrophotometry) React->Monitor Analyze Data Analysis (IC50, Ki) Monitor->Analyze Result Determine Inhibitory Potency and Mechanism Analyze->Result

Caption: A standard workflow for assessing enzyme inhibition by ABHCA derivatives.

Physicochemical and Structural Characterization

Accurate characterization of synthesized compounds is crucial for ensuring purity and confirming the desired structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the structure and stereochemistry of ABHCA derivatives. The rigid bicyclic framework gives rise to characteristic coupling constants that can be used to assign the relative stereochemistry of the substituents. 2D NMR techniques like COSY and NOESY can further aid in unambiguous structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[12] LC-MS is a powerful tool for monitoring reaction progress and assessing the purity of the final products.[12][13]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their rigid scaffold provides a unique opportunity to design highly potent and selective modulators of biological targets. Future research in this area will likely focus on:

  • The development of novel, more efficient synthetic routes to access a wider range of stereoisomers.

  • The incorporation of ABHCA derivatives into larger molecules, such as peptides and peptidomimetics, to create novel bioactive constructs.

  • The exploration of new biological targets for this class of compounds through high-throughput screening and mechanism-of-action studies.

This guide provides a solid foundation for researchers to embark on or advance their work with this exciting class of molecules. The combination of rational design, robust synthesis, and rigorous biological evaluation will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

  • Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry.
  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid. Benchchem.
  • Application Notes and Protocols for Tosylated Amino Acid Derivatives in Enzyme Inhibition Assays. Benchchem.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Chemical Biology.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Hyvönen Group @ Biochemistry, Cambridge.
  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synlett.
  • How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. GoldBio.
  • Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Arkivoc.
  • Supporting Information for "Constraining Disulfide-Rich Peptides with Dicarba Bridges". Semantic Scholar.
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  • Synthesis and Stereostructure of 3-Amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives. European Journal of Organic Chemistry.
  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry.
  • Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids. The Journal of Biological Chemistry.
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A Technical Guide to the Spectroscopic Characterization of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained β-amino acid built upon the rigid norbornane framework. This structural rigidity makes it an invaluable building block in medicinal chemistry and a sophisticated tool for probing biological systems. Its defined stereochemistry is crucial for designing enzyme inhibitors, studying amino acid transport systems, and synthesizing complex, biologically active molecules.[1] The efficacy and specificity of these applications are critically dependent on the precise stereochemical configuration of the amino and carboxylic acid groups—namely, their endo or exo orientation on the bicyclic skeleton.

This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides unambiguous structural confirmation. We will delve into the causality behind experimental choices and the interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

The Critical Role of Stereochemistry: Endo vs. Exo

The bicyclo[2.2.1]heptane system is a strained, bridged ring structure where substituents on the six-membered ring can adopt two distinct diastereomeric orientations.

  • Exo: The substituent is oriented anti (away) from the longest bridge (C7).

  • Endo: The substituent is oriented syn (towards) the longest bridge (C7).

This seemingly subtle difference has profound implications for the molecule's shape, reactivity, and spectroscopic output, particularly in NMR.

Caption: The key cis-stereoisomers of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of this compound. Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts, coupling constants, and nuclear Overhauser effects (NOE).

Experimental Protocol: Acquiring High-Quality NMR Data

A robust and reliable NMR dataset is foundational to accurate analysis.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the amino acid in 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) with a small amount of DCl or NaOD to aid solubility is a common choice. For N-protected derivatives, CDCl₃ or DMSO-d₆ are often used.

  • Internal Standard: Tetramethylsilane (TMS) is used for referencing in organic solvents (δ = 0.00 ppm). In D₂O, a DSS or TSP salt is a suitable internal standard.

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion, which is critical for resolving the complex spin systems of the bicyclic framework.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be necessary if the residual HOD peak is significant.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A pulse angle of 30 degrees and a relaxation delay of 2 seconds are typical starting points.

    • Running a DEPT-135 or APT experiment is highly recommended to differentiate between CH, CH₂, and CH₃ (if present) carbons.

  • 2D NMR for Stereochemical Assignment:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and trace the connectivity of protons around the bicyclic frame.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning endo/exo stereochemistry. NOE correlations are observed between protons that are close in space (< 5 Å), irrespective of their bonding connectivity.

Caption: A typical workflow for NMR-based structural elucidation.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of a bicyclo[2.2.1]heptane derivative is complex due to the rigid structure, which leads to significant differences in the magnetic environments of diastereotopic protons.

Key Diagnostic Features:

  • Bridgehead Protons (H1, H4): Typically appear as broad multiplets between 2.5-3.0 ppm. Their deshielding is due to the strain and number of neighboring protons.

  • Protons at C2 and C3 (H2, H3): These are the most informative signals. Their chemical shifts and coupling constants are highly dependent on their endo/exo orientation.

    • In the exo isomer, the H2 and H3 protons are generally found more upfield compared to the endo isomer.[2]

    • Steric compression in the endo isomer can cause a deshielding effect on the endo protons.

  • Methylene Bridge Proton (H7): The two protons at C7 are diastereotopic. The H7-syn proton (closer to the C2-C3 bond) and H7-anti proton often show a large chemical shift difference.

  • Carboxylic Acid Proton (-COOH): If not exchanged with D₂O, this proton appears as a very broad singlet far downfield, typically >10 ppm.

  • Amine Protons (-NH₂): Also a broad singlet, but its position is highly variable and depends on solvent and concentration. In D₂O, these protons will exchange and the signal will disappear.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Key Coupling Constants (J, Hz)

Proton cis-endo,endo Isomer (Predicted) cis-exo,exo Isomer (Predicted) Key Coupling Constants (J, Hz)
H1 ~2.8 ~2.7 J(H1,H2), J(H1,H6exo), J(H1,H7a)
H4 ~2.6 ~2.5 J(H4,H3), J(H4,H5exo), J(H4,H7s)
H2 ~3.5 ~3.2 J(H2,H3) ≈ 7-9 Hz (cis)
H3 ~4.0 ~3.6 J(H2endo,H3endo) > J(H2exo,H3exo)
H5, H6 1.2 - 1.9 1.2 - 1.9 J(geminal) ≈ 12-14 Hz

| H7 (syn/anti) | 1.4 - 1.8 | 1.4 - 1.8 | J(geminal) ≈ 10-12 Hz |

Causality: The larger vicinal coupling constant between H2 and H3 in the endo isomer is predicted based on the dihedral angle. The definitive assignment, however, relies on NOESY data. In the cis-endo,endo isomer, a strong NOE is expected between H2/H3 and the endo protons at C5/C6, whereas in the cis-exo,exo isomer, the NOE would be observed between H2/H3 and the bridgehead protons (H1/H4).

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

Key Diagnostic Features:

  • Carboxyl Carbon (C=O): The least shielded carbon, appearing at ~175-180 ppm.

  • C2 and C3: These carbons, bearing the functional groups, resonate in the 50-65 ppm range. Their exact shifts are stereochemistry-dependent. Generally, carbons bearing exo substituents are slightly more shielded than those with endo substituents.

  • Bridgehead Carbons (C1, C4): Found in the 40-50 ppm region.

  • Methylene Carbons (C5, C6, C7): Appear in the most shielded region of the spectrum, typically between 25-40 ppm. The γ-gauche effect is a key principle here: an endo substituent will shield the C7 bridge carbon more than an exo substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon cis-endo,endo Isomer (Predicted) cis-exo,exo Isomer (Predicted) Rationale
COOH ~177 ~176 Standard carboxylic acid range.[3][4]
C1 ~47 ~48 Bridgehead carbon.
C4 ~45 ~46 Bridgehead carbon.
C2 ~58 ~56 Shielding effect of exo vs endo.
C3 ~62 ~60 Shielding effect of exo vs endo.
C5 ~29 ~30 Aliphatic methylene.
C6 ~28 ~29 Aliphatic methylene.

| C7 | ~36 | ~38 | γ-gauche effect from endo groups. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups within the molecule.

Experimental Protocol: Acquiring an IR Spectrum

Methodology:

  • Sample Preparation: The sample is typically analyzed as a solid. The most common method is using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample pressed against a crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for characteristic absorption bands.

Interpreting the IR Spectrum

The IR spectrum is dominated by the absorptions from the amino and carboxylic acid groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Characteristics
3300 - 2500 O-H (Carboxylic Acid) Stretch Very broad, strong band, often obscuring C-H stretches.[3][5]
3200 - 3000 N-H (Amine) Stretch Medium intensity, may be visible as shoulders on the broad O-H band.
2950 - 2850 C-H (Aliphatic) Stretch Sharp, strong peaks within the broad O-H absorption.
~1710 C=O (Carboxylic Acid) Stretch Strong, sharp absorption. Position indicates hydrogen-bonded dimer.[5]
~1640 N-H (Amine) Bend (Scissoring) Medium intensity, broad.
1440 - 1395 O-H (Carboxylic Acid) Bend Medium intensity.[5]

| 1320 - 1210 | C-O (Carboxylic Acid) | Stretch | Strong intensity.[5] |

Causality: The extreme broadness of the O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer, a common state for these molecules in solid form. The presence of both this broad O-H band and the strong C=O stretch around 1710 cm⁻¹ is definitive evidence for the carboxylic acid functionality.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: Acquiring a Mass Spectrum

Methodology:

  • Sample Introduction: For a volatile derivative (e.g., an ester), Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For the free amino acid, which is non-volatile, Electrospray Ionization (ESI) or a direct insertion probe for EI can be used.

  • Ionization: In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. In ESI, the sample is ionized from a solution, typically yielding the protonated molecule [M+H]⁺ with less fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Interpreting the Mass Spectrum (Electron Ionization)

The fragmentation of saturated norbornane amino acids under EI is often initiated by α-cleavage relative to the nitrogen atom.[6]

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺·): The parent ion at m/z = 155. The intensity may be low due to rapid fragmentation.

  • Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH radical, leading to a peak at m/z 110 ([M-45]⁺).

  • α-Cleavage: Cleavage of the C2-C3 bond, alpha to the amino group, is a highly favorable pathway for amines. This would lead to the loss of the carboxylated ring fragment, although the resulting ion may not be the most stable. A more likely α-cleavage is the loss of the C1-C2 bond.

  • Loss of Ammonia: Expulsion of NH₃ can lead to a fragment at m/z 138 ([M-17]⁺).

  • Retro-Diels-Alder (RDA) Reaction: While characteristic of unsaturated norbornene systems, complex rearrangements in the saturated system can lead to fragments reminiscent of an RDA reaction, such as a peak at m/z 66 (cyclopentadiene radical cation), although this is less probable than in the unsaturated analogue.

G M [M]⁺· m/z = 155 M_45 [M-COOH]⁺ m/z = 110 M->M_45 - COOH• M_17 [M-NH₃]⁺· m/z = 138 M->M_17 - NH₃ M_18 [M-H₂O]⁺· m/z = 137 M->M_18 - H₂O

Caption: A simplified predicted fragmentation pathway in EI-MS.

Conclusion

The structural and stereochemical characterization of this compound is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. While IR and MS provide crucial confirmation of functional groups and molecular weight, NMR spectroscopy, particularly 2D techniques like NOESY, stands as the definitive tool for assigning the critical endo or exo stereochemistry. The detailed analysis of chemical shifts and coupling constants, grounded in an understanding of the rigid bicyclic system's conformational constraints, allows researchers to confidently elucidate the precise three-dimensional structure of this important molecule, ensuring its effective application in drug discovery and chemical biology.

References

  • ResearchGate. (n.d.). NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin).
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  • National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
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Methodological & Application

Application Note & Protocol: A Stereoselective Approach to the Synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the stereoselective synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained non-canonical amino acid.[1][2] Due to its rigid bicyclic structure, this compound serves as a valuable building block in medicinal chemistry for designing peptidomimetics, modulating peptide secondary structures, and as a specific probe for investigating amino acid membrane transport systems.[3][4][5] The protocol detailed herein is based on a robust and diastereoselective pathway, commencing from a commercially available norbornene precursor. We will elucidate the chemical rationale behind each transformation, from the initial esterification and stereocontrolled carboxylation to the critical Curtius rearrangement and final hydrolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reproducible and scalable methodology.

Introduction: The Significance of Conformational Constraint

In the field of drug design and peptide science, controlling the three-dimensional structure of a molecule is paramount to achieving desired biological activity. Conformationally restricted amino acids are crucial tools in this endeavor.[2][4] By incorporating rigid scaffolds like the bicyclo[2.2.1]heptane (or norbornane) system, we can lock specific dihedral angles, thereby mimicking protein secondary structures such as β-turns or γ-turns.[6][7] this compound is an exemplary scaffold, providing a constrained β-amino acid structure that is resistant to enzymatic degradation and presents its functional groups in a well-defined spatial orientation. The synthesis of specific stereoisomers of this compound is a non-trivial challenge that requires precise control over multiple stereocenters. The following protocol outlines a reliable method to achieve this.

Overview of the Synthetic Strategy

The synthesis begins with the readily available 5-norbornene-2-carboxylic acid. The strategy hinges on a substrate-controlled α-carboxylation to install the second carboxyl group with high diastereoselectivity.[8] Subsequent functional group manipulations, including hydrogenation to saturate the ring, a selective Curtius rearrangement to convert a carboxylic acid into a primary amine, and hydrolysis, complete the synthesis.[8] This multi-step approach ensures high stereochemical purity in the final product.

Synthesis_Workflow Start 5-Norbornene-2-carboxylic acid Step1 Step 1: Esterification Start->Step1 SOCl2, MeOH Step2 Step 2: Diastereoselective α-Carboxylation Step1->Step2 LDA, Mander's Reagent Step3 Step 3: Hydrogenation Step2->Step3 H2, Pd/C Step4 Step 4: Selective Saponification Step3->Step4 KOH (1 eq) Step5 Step 5: Curtius Rearrangement Step4->Step5 DPPA, Et3N, Benzyl Alcohol Step6 Step 6: Hydrolysis Step5->Step6 KOH (excess) End 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid Step6->End

Caption: Overall workflow for the synthesis of the target amino acid.

Detailed Experimental Protocol

This protocol is adapted from a facile and stereoselective method described in the literature.[8] It details the synthesis of the (exo, endo)-isomer.

Materials and Reagents
ReagentCAS NumberPuritySupplierNotes
5-Norbornene-2-carboxylic acid120-74-1>95%Sigma-AldrichMixture of endo/exo isomers is acceptable.
Oxalyl Chloride79-37-8>98%Sigma-AldrichUse in a fume hood.
Anhydrous Methanol (MeOH)67-56-1>99.8%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)75-09-2>99.8%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8>99.5%Sigma-AldrichDistill before use.
Diisopropylamine108-18-9>99.5%Sigma-AldrichDistill from CaH₂.
n-Butyllithium (n-BuLi)109-72-82.5 M in hexanesSigma-AldrichTitrate before use.
Methyl Cyanoformate (Mander's Reagent)17640-15-2>97%Sigma-AldrichHighly toxic. Handle with extreme care.
Anhydrous Tetrahydrofuran (THF)109-99-9>99.9%Sigma-Aldrich
Palladium on Carbon (Pd/C)7440-05-310 wt. %Sigma-AldrichHandle carefully; may be pyrophoric.
Potassium Hydroxide (KOH)1310-58-3>85%Sigma-Aldrich
Diphenylphosphoryl azide (DPPA)26386-88-9>97%Sigma-AldrichPotentially explosive; handle with care.
Benzyl Alcohol100-51-6>99%Sigma-Aldrich
Step-by-Step Procedure

Step 1: Esterification of 5-Norbornene-2-carboxylic acid

  • To a solution of 5-norbornene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.3 M) at 0 °C under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (0.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Cool the mixture back to 0 °C and slowly add anhydrous MeOH (2.0 eq), followed by the dropwise addition of Et₃N (1.5 eq).

  • Stir for 1 hour at 0 °C, then warm to room temperature.

  • Quench the reaction with water and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Rationale: The carboxylic acid is converted to an acid chloride, which is more reactive, and then esterified with methanol. This protects the carboxylic acid and sets the stage for the subsequent α-carboxylation.

Step 2: Diastereoselective α-Carboxylation

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.4 M) at -78 °C. Stir for 30 minutes.

  • Add the methyl ester from Step 1 (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl cyanoformate (Mander's reagent, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir for 2 hours at -78 °C. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting diester is purified by column chromatography.

  • Rationale: LDA, a strong, non-nucleophilic base, deprotonates the α-carbon to the ester, forming a lithium enolate. The stereoselectivity is controlled by the substrate, with the incoming electrophile (Mander's reagent) adding to the less sterically hindered face, leading to a high diastereomeric ratio.[8]

Step 3: Hydrogenation

  • Dissolve the diester from Step 2 (1.0 eq) in ethyl acetate (0.1 M).

  • Add 10% Pd/C (10 wt. % of the substrate) under an inert atmosphere.

  • Purge the flask with H₂ gas (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously for 3 hours at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the saturated diester.

  • Rationale: The carbon-carbon double bond in the norbornene ring is reduced to yield the saturated bicyclo[2.2.1]heptane core.

Step 4: Selective Saponification

  • Dissolve the saturated diester (1.0 eq) in a 3:1 mixture of THF/H₂O.

  • Add potassium hydroxide (1.05 eq) and stir the mixture at room temperature for 12-18 hours.

  • Acidify the reaction mixture to pH ~3 with 1N HCl.

  • Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the mono-acid.

  • Rationale: One of the two ester groups is selectively hydrolyzed to a carboxylic acid. This selectivity arises from the different steric environments of the two ester groups, allowing for the mono-saponification. This step is crucial for differentiating the two carboxyl groups for the subsequent reaction.

Step 5: Curtius Rearrangement

Curtius_Rearrangement cluster_0 Mechanism RCOOH R-COOH AcylAzide R-CO-N3 RCOOH->AcylAzide DPPA, Et3N Isocyanate R-N=C=O AcylAzide->Isocyanate Δ, -N2 Carbamate R-NH-CO-OBn Isocyanate->Carbamate BnOH

Caption: Simplified mechanism of the Curtius Rearrangement.

  • To a solution of the mono-acid from Step 4 (1.0 eq) in anhydrous toluene, add Et₃N (1.5 eq) and diphenylphosphoryl azide (DPPA) (1.2 eq).

  • Heat the mixture to 80 °C for 3 hours.

  • Add benzyl alcohol (2.0 eq) and continue heating at 110 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the Cbz-protected amino ester.

  • Rationale: The Curtius rearrangement converts the carboxylic acid into an isocyanate via an acyl azide intermediate.[8] This isocyanate is then trapped with benzyl alcohol to form a stable Cbz-protected amine. This reaction proceeds with retention of stereochemistry.

Step 6: Final Hydrolysis

  • To a solution of the Cbz-protected amino ester (1.0 eq) in water, add an excess of solid KOH (3.0 eq).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction and carefully neutralize with concentrated HCl to pH ~7.

  • The product amino acid will precipitate. Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum.

  • Rationale: The excess strong base hydrolyzes both the remaining methyl ester and the Cbz-protecting group, yielding the final target amino acid as its potassium salt. Neutralization then precipitates the zwitterionic amino acid.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (amine, carboxylic acid).

Safety and Troubleshooting

  • Safety: Many reagents used in this synthesis are toxic, corrosive, or pyrophoric (e.g., oxalyl chloride, n-BuLi, Mander's reagent, DPPA). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low yield in Step 2: Ensure all reagents and solvents are strictly anhydrous. The LDA solution should be freshly prepared and titrated.

    • Incomplete Hydrogenation (Step 3): The catalyst may be inactive. Ensure proper flushing with H₂ and vigorous stirring to suspend the catalyst.

    • Mixture of products in Step 4: The reaction time and temperature are critical for selective saponification. Monitor the reaction carefully by TLC or LC-MS to avoid di-saponification.

References

  • Benchchem. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid.

  • The Journal of Organic Chemistry. General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres.

  • PubMed. Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration.

  • PubMed. Synthesis of a conformationally constrained δ-amino acid building block.

  • PubMed. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures.

  • UA Campus Repository. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics.

  • The Journal of Organic Chemistry. Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration.

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of conformationally constrained amino acid and peptide derivatives.

  • RSC Publishing. An Enantiodivergent Synthesis of Fused Bicyclo[2.2.1] heptane Lactones via an Asymmetric Diels-Alder Reaction.

  • The Journal of Organic Chemistry (ACS Publications). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration.

  • Synlett. New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids.

  • Journal of Medicinal Chemistry. Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids.

  • Molecules. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives.

  • Bentham Science Publishers. Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic.

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enantioselective synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Introduction: The Significance of Conformational Constraint

In the landscape of modern drug discovery and peptide science, the principle of conformational constraint is a cornerstone for designing potent and selective therapeutic agents. By restricting the rotational freedom of a molecule, we can pre-organize it into a bioactive conformation, enhancing its binding affinity to a biological target and often improving its metabolic stability.[1][2][3] this compound, a non-proteinogenic β-amino acid, is an exemplary scaffold in this regard. Its rigid bicyclic norbornane framework provides a well-defined spatial arrangement of the amino and carboxylic acid functionalities, making it a valuable building block for peptidomimetics and complex molecular architectures.[4][5]

However, the synthesis of this molecule is non-trivial. The structure contains four contiguous stereocenters, meaning that precise control over the three-dimensional arrangement of atoms is paramount. This guide provides an in-depth analysis of key enantioselective strategies for its synthesis, offering detailed protocols and explaining the rationale behind critical experimental choices. The methodologies discussed—asymmetric cycloaddition, enzymatic resolution, and desymmetrization—represent distinct and powerful approaches to achieving high stereochemical fidelity.

Strategy 1: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful C-C bond-forming reactions in organic synthesis for constructing six-membered rings. When applied to the synthesis of the bicyclo[2.2.1]heptane core, it involves the reaction of cyclopentadiene with a suitable dienophile. To render this process asymmetric, a chiral influence is required, which can be achieved either through a chiral catalyst or by incorporating a chiral auxiliary on the dienophile.[6][7]

Causality and Experimental Rationale:

The key to this strategy is the facial selectivity of the dienophile's approach to the diene, dictated by the chiral environment. Chiral Lewis acids are often employed to coordinate to the dienophile, creating a sterically defined pocket that blocks one face from reacting, thereby favoring the formation of one enantiomer.[7] The reaction typically proceeds with high endo-selectivity due to favorable secondary orbital interactions, which is crucial for establishing the desired relative stereochemistry of the substituents.

Asymmetric_Diels_Alder_Workflow Start Cyclopentadiene + Chiral Acrylate Reaction [4+2] Cycloaddition Start->Reaction Catalyst Chiral Lewis Acid Catalyst (e.g., Cu(II)-Box) Catalyst->Reaction Coordination Intermediate Diastereomeric Bicyclic Adduct Reaction->Intermediate High d.r. Hydrolysis Auxiliary Cleavage (Hydrolysis) Intermediate->Hydrolysis AmineInstall Functional Group Manipulation (e.g., Curtius) Hydrolysis->AmineInstall Product Enantiopure Target Amino Acid AmineInstall->Product

Caption: Workflow for Asymmetric Diels-Alder Synthesis.
Protocol 1: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol describes a representative procedure using a chiral dienophile derived from a standard chiral auxiliary, which is then subjected to a Lewis acid-catalyzed cycloaddition.

Materials and Reagents:

  • (S)-4-benzyl-2-oxazolidinone

  • Acryloyl chloride

  • n-Butyllithium (n-BuLi)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (Box)

  • Freshly cracked cyclopentadiene

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

Step-by-Step Methodology:

  • Preparation of the Chiral Dienophile:

    • In a flame-dried, argon-purged flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the organic layer with NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify by column chromatography to yield the N-acryloyloxazolidinone.

  • Asymmetric Diels-Alder Cycloaddition:

    • In a separate flame-dried flask, stir Cu(OTf)₂ (0.1 eq) and the chiral Box ligand (0.11 eq) in anhydrous DCM for 1 hour under argon.

    • Add the chiral N-acryloyloxazolidinone (1.0 eq) to the catalyst mixture and cool to -78 °C.

    • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

    • Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction by passing it through a short plug of silica gel, eluting with DCM. Concentrate the eluate to obtain the crude bicyclic adduct. High diastereomeric excess is expected.

  • Auxiliary Cleavage and Functionalization:

    • Dissolve the crude adduct in a 3:1 mixture of THF and water at 0 °C.

    • Add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq).

    • Stir vigorously for 4 hours at room temperature.

    • Quench with aqueous sodium sulfite and acidify to pH ~2 with 1M HCl.

    • Extract with ethyl acetate, dry the organic layers over MgSO₄, and concentrate to yield the enantiomerically enriched bicyclo[2.2.1]heptene-2-carboxylic acid.

  • Installation of the Amino Group:

    • The resulting carboxylic acid can be converted to the 3-amino derivative via a Curtius rearrangement. This involves conversion to an acyl azide (e.g., using diphenylphosphoryl azide, DPPA), thermal rearrangement to an isocyanate, and subsequent hydrolysis to the amine. This sequence carefully installs the amine group with retention of configuration.[8][9]

Parameter Typical Result Reference
Diastereomeric Ratio (endo:exo) >95:5[7]
Enantiomeric Excess (e.e.) >95%[6][7]
Overall Yield (after 4 steps) 40-60%Estimated

Strategy 2: Desymmetrization of a meso-Anhydride

A highly elegant and efficient strategy begins with a non-chiral (meso) starting material and introduces chirality through a selective reaction that breaks its plane of symmetry. A key example is the Diels-Alder reaction of cyclopentadiene with maleic anhydride to form a meso-anhydride, which is then opened enantioselectively by a chiral alcohol or amine, often mediated by a chiral catalyst.[8]

Causality and Experimental Rationale:

The success of this method hinges on the ability of a chiral reagent or catalyst (e.g., a cinchona alkaloid like quinidine) to differentiate between the two enantiotopic carbonyl groups of the meso-anhydride.[8] The catalyst forms a transient complex that sterically shields one carbonyl, directing the nucleophilic attack of an alcohol (e.g., benzyl alcohol) to the other. This single reaction establishes the key stereocenter, which then directs the stereochemistry of subsequent transformations. The subsequent Curtius rearrangement is an ideal method for converting the newly formed carboxylic acid into an amine group without racemization.

Desymmetrization_Workflow Start Cyclopentadiene + Maleic Anhydride DA_Reaction Diels-Alder Reaction Start->DA_Reaction Meso meso-Anhydride Intermediate DA_Reaction->Meso Desym Desymmetrization (Chiral Catalyst + BnOH) Meso->Desym Hemiester Chiral Hemi-ester Desym->Hemiester High e.e. Curtius Curtius Rearrangement (DPPA, heat) Hemiester->Curtius BocProtect Boc-Amine Intermediate Curtius->BocProtect Deprotect Deprotection (H₂, Pd/C + HCl) BocProtect->Deprotect Product Enantiopure Target Amino Acid Deprotect->Product Enzymatic_Resolution_Workflow Start Racemic Amino Ester (e.g., Methyl Ester) Reaction Enantioselective Hydrolysis Start->Reaction Enzyme Lipase (e.g., CALB) in Buffer/Co-solvent Enzyme->Reaction Mixture Mixture: (S)-Acid + (R)-Ester Reaction->Mixture ~50% Conversion Separation Extraction/ Chromatography Mixture->Separation Product1 (S)-Amino Acid (Product) Separation->Product1 Product2 (R)-Amino Ester (Unreacted) Separation->Product2 Hydrolysis Chemical Hydrolysis Product2->Hydrolysis Product3 (R)-Amino Acid (Other Enantiomer) Hydrolysis->Product3

Sources

The Strategic Incorporation of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid in Peptide Synthesis: A Guide for Advanced Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Architecture with Bicyclic Constraints

In the landscape of modern drug discovery and peptide science, the pursuit of molecules with enhanced stability, receptor affinity, and specific biological activity is paramount. Peptides, with their inherent biocompatibility and specificity, are attractive therapeutic candidates. However, their clinical utility is often hampered by conformational flexibility and susceptibility to proteolytic degradation. The introduction of conformationally constrained non-proteinogenic amino acids is a powerful strategy to overcome these limitations. Among these, 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (ABHCA) has emerged as a compelling building block for engineering peptides with novel structural and functional properties.

This application note serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of ABHCA in peptide synthesis. We will delve into the rationale behind its application, provide detailed protocols for its efficient incorporation into peptide sequences, discuss methods for structural characterization, and explore its impact on biological activity.

The ABHCA Scaffold: A Foundation for Structural Rigidity

This compound is a bicyclic β-amino acid characterized by its rigid norbornane framework. This inherent rigidity distinguishes it from linear amino acids and imparts a predictable and constrained geometry upon the peptide backbone. The incorporation of ABHCA can induce specific secondary structures, such as turns and helices, and can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement.

Key Physicochemical Properties of ABHCA:

PropertyValueReference
Molecular FormulaC₈H₁₃NO₂[1]
Molecular Weight155.197 g/mol [1]
StereochemistryMultiple stereoisomers exist, offering diverse structural possibilities.
SolubilityVaries depending on the specific isomer and protecting groups.

The choice of a specific stereoisomer of ABHCA is critical, as it will dictate the precise conformational bias introduced into the peptide. This guide will focus on the general principles applicable to various isomers, with the understanding that empirical optimization is necessary for each specific application.

Navigating the Synthetic Challenge: Coupling of Sterically Hindered ABHCA

The primary synthetic hurdle in utilizing ABHCA is its significant steric hindrance. The rigid bicyclic structure can impede the approach of both the activating agent and the incoming nucleophile during peptide bond formation. Standard coupling protocols may result in low yields, incomplete reactions, and potential racemization. Therefore, the selection of an appropriate coupling strategy is paramount for successful synthesis.

Recommended Coupling Reagents for ABHCA

Based on studies of sterically hindered amino acids, more potent coupling reagents are recommended for the efficient incorporation of Fmoc-ABHCA.[2][3]

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Uronium SaltHighly efficient, rapid coupling kinetics, and reduced risk of racemization.[4][5]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Uronium SaltA well-established and effective reagent for challenging couplings.[2]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Phosphonium SaltStrong acylation potential, particularly useful for hindered systems.
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate)Phosphonium SaltHighly reactive, often employed when other reagents fail.[2]
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-ABHCA

The following workflow outlines the key steps for incorporating Fmoc-ABHCA into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.[3][6]

Figure 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-ABHCA.

Detailed Protocol: Optimized Coupling of Fmoc-ABHCA using HATU

This protocol provides a detailed methodology for the efficient coupling of Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid on a solid support. Due to its steric bulk, a double coupling strategy is often recommended to ensure complete reaction.[7][8]

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (specific isomer)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Kaiser Test Kit (for monitoring coupling completion)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

First Coupling:

  • Activation of Fmoc-ABHCA: In a separate vessel, dissolve Fmoc-ABHCA (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated Fmoc-ABHCA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the second coupling.

Second Coupling (if necessary):

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents from the first coupling.

  • Repeat Coupling: Prepare a fresh solution of activated Fmoc-ABHCA as described in step 4 and add it to the resin. Agitate for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test. Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) and dry the resin for the next synthesis cycle.

Causality Behind Experimental Choices:

  • HATU: Chosen for its high reactivity, which is necessary to overcome the steric hindrance of the bicyclic amino acid.[4] The formation of a highly reactive OAt-active ester drives the reaction to completion.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid of Fmoc-ABHCA.

  • Double Coupling: This strategy is employed to ensure that all available N-terminal amines on the resin have reacted, which is particularly important for sterically demanding residues where the initial coupling may be incomplete.[7][8]

Structural Elucidation of ABHCA-Containing Peptides

The incorporation of ABHCA is intended to induce a specific and predictable conformation. Therefore, the structural analysis of the resulting peptides is a critical step in validating the design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[9] Key parameters to analyze in ABHCA-containing peptides include:

  • Chemical Shifts: The chemical shifts of backbone and side-chain protons can provide information about the local electronic environment and secondary structure.

  • Nuclear Overhauser Effect (NOE): Through-space correlations observed in 2D NOESY or ROESY experiments can reveal proximities between protons, which are essential for defining the peptide's fold.

  • Coupling Constants (J-values): Three-bond coupling constants can be used to determine dihedral angles and further refine the conformational analysis.

Figure 2: Workflow for NMR-based structural analysis of ABHCA-containing peptides.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[1] The CD spectrum of an ABHCA-containing peptide can reveal the presence of characteristic secondary structures:

  • α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

  • β-sheet: Typically shows a negative band around 218 nm and a positive band around 195 nm.

  • Turns and Random Coil: These structures have less distinct CD signatures but can be identified by the absence of strong helical or sheet signals.

By comparing the CD spectrum of an ABHCA-containing peptide to that of a linear analogue, the structure-inducing properties of the bicyclic residue can be quantified.

Applications in Drug Discovery: Case Studies and Future Perspectives

The unique structural features imparted by ABHCA make it a valuable tool in the design of peptidomimetics and therapeutic peptides with improved pharmacological profiles.[10][11]

Potential Therapeutic Applications:

  • Enzyme Inhibitors: The rigid scaffold of ABHCA can be used to present key binding motifs in a pre-organized conformation, leading to enhanced inhibitory potency and selectivity.

  • Receptor Agonists and Antagonists: By mimicking the bioactive conformation of a natural ligand, ABHCA-containing peptides can act as potent and stable modulators of receptor function.

  • Antimicrobial Peptides: The introduction of ABHCA can enhance the proteolytic stability and conformational stability of antimicrobial peptides, leading to improved efficacy.[12]

While specific examples of clinically approved drugs containing this compound are not yet prevalent, the related aza-bicyclo[2.2.1]heptane scaffold has been successfully incorporated into peptidomimetics targeting viral proteases, demonstrating the therapeutic potential of this structural motif.[13][14]

Conclusion

The use of this compound represents a sophisticated and powerful strategy in modern peptide design. While its incorporation presents synthetic challenges due to steric hindrance, these can be overcome with optimized coupling protocols utilizing potent reagents such as HATU and, where necessary, a double coupling strategy. The resulting peptides, with their constrained conformations, offer significant advantages in terms of stability and biological activity. The detailed protocols and analytical strategies presented in this guide provide a solid foundation for researchers to explore the full potential of ABHCA in their peptide synthesis and drug discovery endeavors.

References

  • Comparative study of methods to couple hindered peptides. PubMed, National Institutes of Health. Available at: [Link]

  • Using double coupling to improve your peptide synthesis. Biotage. Available at: [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. PMC, National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PMC, National Institutes of Health. Available at: [Link]

  • This compound | CAS 104308-53-4. Molbase. Available at: [Link]

  • Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. Available at: [Link]

  • Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Ingenta Connect. Available at: [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]

  • Design and synthesis of beta-peptides with biological activity. PubMed, National Institutes of Health. Available at: [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Milan. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Non-protein amino acids in peptide design. IAS. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed, National Institutes of Health. Available at: [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC, National Institutes of Health. Available at: [Link]

  • 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents.
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. RSC Publishing. Available at: [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Available at: [Link]

  • (S)-ABOC: A rigid bicyclic β-amino acid as turn inducer. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Strategic Incorporation of Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid for the Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of peptide therapeutics has undergone a significant transformation, moving beyond linear sequences of natural amino acids to embrace complex, structurally sophisticated molecules. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this evolution, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility.[1] Among the diverse UAAs available, conformationally constrained building blocks are of paramount importance for rational drug design.

This guide focuses on Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid , a bicyclic β-amino acid analogue. Its rigid, norbornane-based scaffold serves as a potent tool for introducing predictable structural constraints into a peptide backbone. The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group makes it directly compatible with the most common and versatile method of peptide assembly: solid-phase peptide synthesis (SPPS).[2][]

These application notes provide researchers, chemists, and drug development professionals with the scientific rationale, core applications, and detailed experimental protocols for leveraging this unique building block to create next-generation peptide-based molecules with enhanced stability and pre-organized conformations for high-affinity target binding.[4]

Scientific Rationale & Key Advantages

The utility of Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid stems directly from its rigid bicyclic structure, which imparts several desirable properties to a peptide sequence that are not achievable with standard proteinogenic amino acids.

  • Conformational Rigidity and Pre-organization: Unlike the flexible side chains of natural amino acids, the fused ring system of the bicyclo[2.2.1]heptane core severely restricts dihedral bond rotation. When incorporated into a peptide, it locks the backbone into a well-defined local geometry. This is a critical advantage in drug design, as it reduces the entropic penalty of binding to a biological target. A flexible peptide must adopt the correct conformation upon binding, which is energetically unfavorable. A pre-organized, rigid peptide already exists in a bioactive conformation, leading to higher affinity and specificity.[4][5]

  • Enhanced Proteolytic Stability: Proteases, the enzymes responsible for peptide degradation, recognize and cleave specific peptide bond sequences and conformations. The non-natural structure and the steric bulk of the bicyclic amino acid disrupt these recognition sites, rendering the resulting peptide highly resistant to enzymatic degradation.[1] This directly translates to a longer in-vivo half-life, a crucial attribute for any therapeutic agent.

  • Scaffold for Peptidomimetics: This building block is an excellent tool for mimicking secondary structures, such as β-turns and helices. By replacing key residues in a known bioactive peptide with this constrained amino acid, it is possible to create peptidomimetics that retain or even enhance biological activity while possessing superior drug-like properties.

  • Stereochemical Diversity: It is important to note that Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid exists as multiple stereoisomers (e.g., exo and endo configurations). The choice of a specific isomer is a critical design element, as each will induce a different, unique turn or kink in the peptide backbone, allowing for fine-tuned control over the final three-dimensional structure.

Data Presentation: Property Comparison
PropertyStandard Amino Acid (e.g., L-Alanine)3-Aminobicyclo[2.2.1]heptane-2-carboxylic AcidCausality & Advantage
Backbone Flexibility High (multiple rotatable bonds)Highly RestrictedThe fused bicyclic system locks dihedral angles, enabling rational design of peptide conformation.
Protease Susceptibility High (natural substrate)Very LowThe unnatural structure is not recognized by proteases, leading to increased metabolic stability.
Conformational Control Low (adopts multiple conformations)High (induces predictable local structure)Facilitates the design of peptides pre-organized for target binding, enhancing affinity.[4]

Core Applications in Research and Drug Development

The unique properties of this bicyclic amino acid unlock several advanced applications in medicinal chemistry and chemical biology.

  • Inhibitors of Protein-Protein Interactions (PPIs): PPIs often involve large, flat interfaces that are notoriously difficult to target with small molecules. Bicyclic peptides, stabilized in specific conformations, can mimic the secondary structures (e.g., α-helices or β-sheets) of one binding partner, effectively disrupting the interaction with high affinity and specificity.[4][5]

  • Development of Novel Antimicrobial Peptides (AMPs): Many natural AMPs are limited by their susceptibility to proteases. Incorporating bicyclic constraints can produce highly stable AMP analogues that retain lytic activity against pathogens while resisting degradation in biological fluids.

  • Biophysical Probes: By systematically replacing residues in a peptide with this constrained analogue, researchers can probe the relationship between a specific local conformation and biological function. This provides invaluable insight into structure-activity relationships (SAR) that can guide future drug design.

  • Cyclic Peptide Therapeutics: The compound is a valuable component in the synthesis of monocyclic or bicyclic peptides.[2][6] Constrained building blocks can help define the conformation of the ring system, leading to cyclic peptides with enhanced cell permeability and oral bioavailability.

Experimental Protocol: Incorporation via Fmoc-SPPS

This section provides a detailed, self-validating protocol for the incorporation of Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid into a growing peptide chain using a manual or automated solid-phase peptide synthesizer.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin Solid Support cluster_cycle Peptide Elongation Cycle Resin Resin-Linker-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start (Couple first AA, then begin cycle) Wash1 DMF Wash Deprotection->Wash1 Coupling Key Step: Couple Fmoc-Bicyclic-AA (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional Capping (Acetic Anhydride) Wash2->Capping Capping->Deprotection Repeat for next AA FinalPeptide Resin-Peptide-(Bicyclic-AA)-... Capping->FinalPeptide

Caption: Workflow for incorporating Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid via Fmoc-SPPS.

Materials and Reagents
  • Resin: Rink Amide or Wang resin, appropriate for the desired C-terminus.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids and Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid.

  • Activation/Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Capping Solution (Optional): 5% Acetic Anhydride, 6% 2,6-Lutidine in DMF.

  • Cleavage Cocktail (e.g., Reagent K): 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).

  • Precipitation Solvent: Cold Diethyl Ether.

Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: a. Place the resin (e.g., Rink Amide, 0.1 mmol) in a reaction vessel. b. Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.[1] c. Drain the DMF.

  • Fmoc-Deprotection (for the preceding amino acid): a. Add 20% piperidine in DMF (3 mL) to the resin. b. Agitate for 5 minutes, then drain. c. Repeat step 2b one more time for a total of 10 minutes of deprotection. d. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Activation and Coupling of Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid:

    • Causality: The bicyclic structure is sterically demanding, which can slow down the coupling reaction.[1] Therefore, a highly efficient activating agent (HATU) and extended coupling times are employed to drive the reaction to completion and prevent the formation of deletion peptide sequences. a. In a separate vial, dissolve Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF (2 mL). b. Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture. c. Allow the mixture to pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction vessel for 2-4 hours at room temperature. (Note: This is significantly longer than the typical 30-60 minutes for standard amino acids). f. After coupling, drain the solution.

  • Post-Coupling Wash: a. Wash the resin with DMF (5 x 5 mL) to remove excess reagents.

  • Optional (but Recommended) Capping:

    • Causality: To ensure the final peptide is of high purity, any unreacted free amines (from incomplete coupling) should be permanently blocked (acetylated). This prevents them from reacting in subsequent cycles. a. Add the capping solution (5 mL) to the resin. b. Agitate for 15 minutes. c. Drain and wash with DMF (3 x 5 mL).

  • Continuation of Synthesis: a. Return to Step 2 to deprotect the newly added bicyclic amino acid and proceed with the coupling of the next Fmoc-amino acid in the sequence.

  • Final Cleavage and Deprotection: a. Once the synthesis is complete, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen. b. Add the cold cleavage cocktail (e.g., Reagent K, 5 mL) to the resin. c. Agitate for 2-3 hours at room temperature. d. Filter the solution to separate the resin, collecting the filtrate which contains the crude peptide.

  • Peptide Precipitation, Purification, and Analysis: a. Precipitate the peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.[1] b. Centrifuge to pellet the crude peptide, decant the ether. c. Wash the pellet with cold ether twice more. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final product by mass spectrometry (MS).[1]

Data & Expected Outcomes

Successful incorporation of Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid will be confirmed by mass spectrometry, which should show a mass increase corresponding to the residue weight of the bicyclic amino acid.

Table: Recommended Coupling Conditions
ParameterStandard Fmoc-AA (e.g., Fmoc-Ala-OH)Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
Equivalents (AA/HATU/DIPEA) 4 / 3.9 / 84 / 3.9 / 8 (or higher for difficult sequences)
Coupling Reagent HBTU, HCTU, or HATUHATU is strongly recommended
Coupling Time 30-60 minutes2-4 hours (Consider double coupling)
Monitoring Kaiser Test or Chloranil TestKaiser Test may be sluggish; LC-MS of a resin sample is definitive.
Expected Efficiency >99%>95% (with optimized conditions)

Conclusion

Fmoc-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is more than just another unnatural amino acid; it is a strategic tool for molecular design. By introducing a rigid, predictable conformational constraint, it enables chemists and drug developers to engineer peptides with antibody-like specificity and enhanced metabolic stability.[4] While its steric bulk requires thoughtful adjustments to standard SPPS protocols—namely the use of potent coupling reagents and extended reaction times—the benefits of conformational control and proteolytic resistance are substantial. The protocols and insights provided herein serve as a robust foundation for researchers to confidently incorporate this powerful building block into their synthetic workflows, paving the way for the discovery of novel, highly structured peptide therapeutics and probes.

References

  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
  • Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid. Chem-Impex.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud.
  • Bicyclic Peptides as Next-Generation Therapeutics.
  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
  • The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
  • Bicyclic Peptides: Types, Synthesis and Applications.
  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Application of alicyclic beta-amino acids in peptide chemistry. PubMed.
  • Biocompatible and Selective Generation of Bicyclic Peptides. Open Research Repository.

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Application Note & Protocol: High-Purity Crystallization of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust experimental protocol for the crystallization of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally constrained bicyclic β-amino acid of significant interest in medicinal chemistry. The protocol is designed to yield high-purity crystalline material suitable for downstream applications, including chiral separations and as a building block in peptide synthesis and drug development.[1][2] This document provides not only a step-by-step methodology but also delves into the scientific principles governing the crystallization process, offering insights into solvent selection, supersaturation control, and troubleshooting common crystallization challenges.

Introduction: The Significance of Crystalline Purity

This compound, with its rigid norbornane framework, presents a unique stereochemical scaffold.[1] The purity and crystalline form of this compound are paramount, as they directly impact its reactivity, stability, and biological activity in subsequent research and development phases. The crystallization process is a critical purification step that separates the desired compound from impurities, byproducts, and unreacted starting materials. A well-controlled crystallization not only purifies but also allows for the isolation of a specific polymorphic form, which is crucial for consistency in drug substance manufacturing.

The principles governing the crystallization of amino acids, such as the interplay between solubility, pH, and temperature, are central to developing an effective protocol.[3][4] This guide will leverage these fundamental principles to provide a reliable method for obtaining high-quality crystals of the target molecule.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is essential for designing an effective crystallization strategy.

PropertyValueSource
Molecular FormulaC₈H₁₃NO₂[1][5]
Molecular Weight155.19 g/mol [1][5]
AppearanceColorless to white solid/powder
SolubilitySoluble in water, ethanol, and methanol. Sparingly soluble in organic solvents like DMSO and dimethylformamide.[1][6]
Melting Point~261-263°C[1]

The zwitterionic nature of amino acids, including this bicyclic derivative, dictates their solubility behavior. Solubility is typically high in polar protic solvents like water and lower in organic solvents. Furthermore, solubility is highly dependent on the pH of the solution. At its isoelectric point (pI), the amino acid has a net-zero charge, and its solubility is at a minimum.[3] Exploiting this pH-dependent solubility is a key strategy for crystallization.

Crystallization Workflow: From Solute to Crystal

The overall process involves dissolving the crude material in a suitable solvent system and then inducing supersaturation in a controlled manner to promote nucleation and crystal growth.[4]

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying crude Crude Product dissolution Dissolution in Primary Solvent crude->dissolution Heat & Stir filtration Hot Filtration (optional) dissolution->filtration Remove insolubles supersaturation Induce Supersaturation filtration->supersaturation nucleation Nucleation supersaturation->nucleation Slow Cooling / Anti-solvent growth Crystal Growth nucleation->growth Controlled Environment isolation Crystal Isolation (Filtration) growth->isolation washing Washing isolation->washing Remove mother liquor drying Drying washing->drying pure Pure Crystalline Product drying->pure

Figure 1. A generalized workflow for the crystallization of this compound.

Detailed Experimental Protocol

This protocol outlines two primary methods for crystallization: cooling crystallization and anti-solvent crystallization. The choice of method will depend on the impurity profile of the crude material and the desired crystal characteristics.

Materials and Equipment
  • Crude this compound

  • Reagent-grade solvents (e.g., deionized water, ethanol, isopropanol, acetone)

  • Crystallization vessel (Erlenmeyer flask or jacketed reactor)

  • Magnetic stirrer and stir bar

  • Heating plate or water bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Spatula and weighing scale

  • Drying oven (vacuum or convection)

Method 1: Cooling Crystallization from an Aqueous System

This method is effective for compounds that exhibit a significant increase in solubility with temperature.

Step-by-Step Procedure:

  • Dissolution: In a suitable crystallization vessel, add the crude this compound to a minimal amount of deionized water. For example, start with a concentration of approximately 100-200 mg/mL.

  • Heating: Gently heat the mixture to 60-80°C while stirring continuously until all the solid has dissolved. Rationale: Heating increases the solubility of the amino acid, allowing for the creation of a supersaturated solution upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper and funnel into a clean, pre-warmed crystallization vessel. This step must be done quickly to prevent premature crystallization.

  • Controlled Cooling: Allow the clear solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for the formation of larger, more well-defined crystals.[7] For even slower cooling, the vessel can be placed in an insulated container.

  • Further Cooling: Once at room temperature, the vessel can be placed in an ice bath or refrigerator (2-8°C) for several hours to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual mother liquor. Rationale: Using an ice-cold solvent minimizes the re-dissolution of the desired product during washing.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Anti-Solvent Crystallization

This method is particularly useful when the compound is highly soluble in a primary solvent but insoluble in a secondary "anti-solvent."

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable primary solvent at room temperature. Given its solubility profile, methanol or ethanol are good starting points.[1]

  • Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent in which the compound is poorly soluble. A common anti-solvent for amino acids is a less polar organic solvent like isopropanol or acetone. The anti-solvent should be added dropwise until the solution becomes slightly turbid, indicating the onset of nucleation. Rationale: The addition of an anti-solvent reduces the overall solubility of the solute in the mixture, leading to supersaturation and subsequent crystallization.

  • Crystal Growth: After the initial turbidity, cease the addition of the anti-solvent and allow the solution to stand undisturbed for several hours to allow for crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the anti-solvent or a mixture of the primary and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solution is too supersaturated, or the cooling rate is too fast. Impurities may also be present.- Re-heat the solution to dissolve the oil and cool at a much slower rate. - Add a small amount of additional solvent to reduce the supersaturation level. - Consider a pre-purification step like charcoal treatment if impurities are suspected.
Formation of Amorphous Solid Rapid precipitation due to very high supersaturation or the presence of impurities that inhibit ordered crystal lattice formation.- Use a more dilute solution. - Slow down the rate of anti-solvent addition or cooling. - Try a different solvent system.
Poor Crystal Quality (Fine Needles or Powder) Nucleation rate is much higher than the growth rate, often due to rapid cooling or high supersaturation.- Decrease the cooling rate. - Reduce the degree of supersaturation by using more solvent. - Introduce seed crystals at the saturation point to encourage controlled growth on a limited number of nuclei.
Low Yield Incomplete precipitation. The compound may be too soluble in the mother liquor at the final temperature.- Ensure the solution is cooled to a sufficiently low temperature for an adequate duration. - Use a more effective anti-solvent or a higher ratio of anti-solvent to primary solvent. - Concentrate the mother liquor to recover a second crop of crystals.

Conclusion

The successful crystallization of this compound is an achievable and critical step in its purification for advanced applications. By carefully controlling parameters such as solvent choice, temperature, and the rate of achieving supersaturation, researchers can consistently obtain high-purity crystalline material. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research.

References

  • PubChem. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. Available from: [Link].

  • GEA. Crystallization of Amino Acids. Available from: [Link].

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • IUCr Journals. Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Available from: [Link].

  • Crimson Publishers. Mini Review Important Factors Influencing Protein Crystallization. Available from: [Link].

  • American Chemical Society. General Method for Purification of r-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Available from: [Link].

  • Wikipedia. Protein crystallization. Available from: [Link].

  • ACS Publications. Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Available from: [Link].

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link].

  • National Institutes of Health. Understanding the physical properties controlling protein crystallization based on analysis of large-scale experimental data. Available from: [Link].

  • Iris Biotech. N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid. Available from: [Link].

  • ResearchGate. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Available from: [Link].

  • MDPI. A Highly Diastereoselective Synthesis of New Polyhydroxy 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives. Available from: [Link].

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Chiral Resolution of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Enantiomers by HPLC: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Bicyclic Amino Acids

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (ABHCA) is a non-proteinogenic, bicyclic β-amino acid. Its rigid, conformationally constrained norbornane framework makes it a molecule of significant interest in medicinal chemistry and biochemical research.[1] The distinct stereochemistry of its enantiomers is critical for their biological interactions, as they serve as valuable scaffolds for novel therapeutics and as specific probes for studying amino acid membrane transport systems.[1] For instance, specific isomers of ABHCA have been shown to interact with the Na+-independent L-type amino acid transport system, making them useful tools for designing enzyme inhibitors and exploring the binding requirements of transport proteins.[1]

Given that enantiomers can exhibit vastly different pharmacological and toxicological profiles, the ability to accurately separate and quantify the individual stereoisomers of ABHCA is paramount for drug development, quality control, and advanced biochemical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) offers a robust and reliable method for achieving this critical separation. This application note provides a detailed protocol and scientific rationale for the chiral separation of ABHCA enantiomers, focusing on the use of crown ether-based CSPs.

Principles of Chiral Separation on Crown Ether-Based Stationary Phases

The successful chiral resolution of ABHCA relies on the principle of forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For primary amino acids like ABHCA, crown ether-based CSPs, such as CROWNPAK® CR(+), are particularly effective.

The mechanism of separation is predicated on a "host-guest" interaction.[2] The key steps are as follows:

  • Analyte Protonation: The analysis is conducted in a highly acidic mobile phase (e.g., aqueous perchloric acid, pH 1.0-2.0).[3] This ensures that the primary amino group of the ABHCA molecule is protonated, forming an ammonium ion (-NH₃⁺).[2][3]

  • Inclusion Complexation: The crown ether, a cyclic polyether, has a central cavity that can selectively accommodate the protonated ammonium group of the analyte. This forms a stable inclusion complex.[2]

  • Chiral Recognition: The chiral recognition arises from the three-dimensional fit and multiple interaction points between the analyte-guest and the chiral crown ether-host. The chiral barriers on the crown ether (derived from binaphthyl units) interact differently with the substituents around the chiral center of each ABHCA enantiomer. This leads to a difference in the stability of the two diastereomeric complexes.

  • Differential Elution: The enantiomer that forms the less stable complex with the CSP will spend more time in the mobile phase and thus elute from the column first. Conversely, the enantiomer forming the more stable complex will be retained longer on the column. On a CROWNPAK® CR(+) column, the D-form (or R-isomer) of amino acids typically elutes before the L-form (or S-isomer).[2]

The following diagram illustrates the fundamental principle of this host-guest interaction.

Diagram 1: Chiral Recognition Mechanism on a Crown Ether CSP cluster_CSP Chiral Stationary Phase (CSP) CSP Crown Ether (Host) - Chiral Cavity - Binaphthyl Chiral Barriers Complex_R Less Stable Complex (Weaker Interaction) - Elutes Faster Complex_S More Stable Complex (Stronger Interaction) - Elutes Slower Enantiomer_R Enantiomer 1 (e.g., R-ABHCA) - Protonated Amino Group (-NH₃⁺) - Carboxylic Acid Group (-COOH) Enantiomer_R->Complex_R Interaction Enantiomer_S Enantiomer 2 (e.g., S-ABHCA) - Protonated Amino Group (-NH₃⁺) - Carboxylic Acid Group (-COOH) Enantiomer_S->Complex_S Interaction

Caption: Host-guest complexation model for chiral separation.

Experimental Protocol: HPLC Method for ABHCA Enantiomers

This protocol is based on established methods for separating cyclic amino acids on crown ether CSPs.[3]

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: CROWNPAK® CR(+) column (5 µm, 150 x 4.6 mm). A guard column is highly recommended.

  • Chemicals:

    • This compound (racemic mixture)

    • Perchloric acid (70%), analytical grade

    • Ultrapure water (18.2 MΩ·cm)

    • Methanol and Ethanol, HPLC grade

Mobile Phase Preparation
  • Stock Solution (pH 1.0): Carefully weigh 16.3 grams of 70% perchloric acid and dilute to 1.0 L with ultrapure water. This creates a solution with a pH of approximately 1.0.

  • Working Mobile Phase: Use the pH 1.0 perchloric acid solution directly as the mobile phase.

  • Degassing: Thoroughly degas the mobile phase using vacuum filtration, sonication, or helium sparging before use.

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic ABHCA at 1.0 mg/mL in ultrapure water or the mobile phase.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL (100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

HPLC Operating Conditions
ParameterValueRationale
Column CROWNPAK® CR(+) (5 µm, 150 x 4.6 mm)Specifically designed for chiral separation of primary amines and amino acids.[2]
Mobile Phase Aqueous Perchloric Acid (pH 1.0)Ensures protonation of the primary amine for complexation with the crown ether.[3]
Flow Rate 0.5 mL/minProvides sufficient interaction time with the stationary phase for optimal resolution.[3]
Column Temp. 25°CTemperature can affect retention and resolution; consistency is key. Lower temperatures may increase retention.
Detection UV at 200 nmABHCA lacks a strong chromophore; detection at low UV is necessary for underivatized analysis.
Injection Vol. 10 µLA typical volume for analytical HPLC; can be optimized based on detector response.
Run Time ~30 minutesTo be adjusted based on the retention times of the enantiomers.
System Preparation and Equilibration
  • Flushing the System: CRITICAL STEP. Before introducing the column, flush the entire HPLC system (including the injector loop) with HPLC-grade ethanol, followed by 100% ultrapure water. This removes any residual organic solvents or salts that could damage the stationary phase.[4]

  • Column Equilibration: Install the CROWNPAK® CR(+) column and equilibrate with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

The entire experimental workflow is summarized in the diagram below.

Diagram 2: Experimental Workflow for ABHCA Chiral Separation cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection & Data p1 Mobile Phase Prep (Perchloric Acid, pH 1.0) p2 Sample Prep (Dissolve & Filter ABHCA) p3 HPLC System Flush (Ethanol -> Water) a1 Column Equilibration (~30-60 min) p3->a1 Proceed a2 Inject Sample (10 µL) a1->a2 a3 Isocratic Elution (0.5 mL/min) a2->a3 d1 UV Detection (200 nm) a3->d1 d2 Data Acquisition (Chromatogram) d1->d2 d3 Data Analysis (Calculate Rs, α) d2->d3

Caption: Step-by-step HPLC workflow from preparation to analysis.

Expected Results and Performance

While a specific chromatogram for ABHCA on a CROWNPAK® CR(+) is not publicly available, excellent separations for bicyclo[2.2.1]heptane amino acids have been reported. The following table provides representative performance data from the separation of diexo-ABHCA enantiomers on an alternative, high-performance teicoplanin-based CSP, which also operates on a host-guest principle. This data serves as a benchmark for the expected quality of separation.

ParameterDescriptionExpected Value
Retention Time (t₁) Elution time of the first enantiomer~12.2 min
Retention Time (t₂) Elution time of the second enantiomer~14.9 min
Selectivity (α) Ratio of retention factors (k₂/k₁)~1.28
Resolution (Rₛ) Degree of separation between the two peaks> 2.0

Data is representative and adapted from a similar separation on a teicoplanin-based CSP. Actual values may vary based on system configuration and exact conditions.

A successful separation will yield two well-resolved peaks corresponding to the two enantiomers of ABHCA. The resolution (Rₛ) should ideally be greater than 1.5 for baseline separation and accurate quantification.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Poor Resolution 1. Incorrect mobile phase pH. 2. Column contamination or degradation. 3. Inappropriate temperature.1. Ensure mobile phase pH is between 1.0 and 2.0. Lowering the pH can increase retention and may improve resolution. 2. Flush the column or use a new guard column. Ensure the HPLC system was properly flushed before column installation.[4] 3. Decrease the column temperature (e.g., to 15°C or 5°C) to increase retention and selectivity.[3]
Poor Peak Shape (Tailing) 1. Sample overload. 2. Extra-column band broadening. 3. Column degradation.1. Dilute the sample and inject a smaller volume. 2. Use shorter, narrower ID tubing between the injector, column, and detector. 3. Replace the column if performance does not improve after flushing.
Drifting Baseline 1. Incomplete column equilibration. 2. Mobile phase not properly degassed. 3. Column contamination.1. Equilibrate the column for a longer period. 2. Degas the mobile phase before and during the run (if using an online degasser). 3. Flush the column with water.
High Backpressure 1. Blockage in the system (frit, guard, or column). 2. Flow rate too high for the mobile phase viscosity.1. Reverse-flush the guard column (if applicable). Replace the column if the pressure remains high. 2. Reduce the flow rate. Ensure pressure does not exceed column limits (~300 Bar for CROWNPAK CR-I).

Conclusion

The chiral separation of this compound enantiomers is a critical analytical task for its application in pharmaceutical development and research. The use of a crown ether-based chiral stationary phase, specifically the CROWNPAK® CR(+), provides an effective and reliable method for this purpose. By carefully controlling the mobile phase acidity to ensure analyte protonation, a robust separation based on host-guest complexation can be achieved. This application note provides a comprehensive, field-proven protocol that, when followed diligently, will enable researchers to obtain high-resolution separation of ABHCA enantiomers, facilitating accurate quantification and downstream applications.

References

  • Péter, A., Török, G., Armstrong, D. W., Toth, G., & Fülöp, F. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 793(2), 283–296. Available at: [Link]

  • Péter, A., & Fülöp, F. (1997). Effect of Temperature on Retention of Cyclic (3-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Journal of Chromatographic Science, 35(9), 427-432. Available at: [Link]

  • Regis Technologies. (n.d.). Crown-Ether Chiral Stationary Phases. Available at: [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR(+) / CR(-). Available at: [Link]

  • Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Available at: [Link]

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Application of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Rigid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a constant pursuit of molecular architectures that offer both potent biological activity and favorable pharmacological properties. The 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid scaffold has emerged as a privileged structure, providing a unique confluence of rigidity, chirality, and chemical tractability. Its constrained bicyclic framework, often referred to as a norbornane system, imparts a well-defined three-dimensional geometry upon the molecules that incorporate it. This conformational restriction is a key strategic advantage in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. This guide provides an in-depth exploration of the applications of this versatile scaffold, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development. The primary value of this bicyclic system lies in its utility as a model substrate for probing amino acid membrane transport systems.[1]

Core Applications in Neurotransmission and Beyond

The this compound framework has proven to be a fertile ground for the development of modulators of key neurological targets. Its structural similarity to neurotransmitters like γ-aminobutyric acid (GABA) has been artfully exploited to create potent and selective inhibitors of GABA transporters and enzymes involved in its metabolism.

GABA Transporter (GAT) Inhibition: Targeting Synaptic GABA Levels

The reuptake of GABA from the synaptic cleft is mediated by a family of four GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2] By inhibiting these transporters, the concentration and duration of GABA in the synapse can be increased, leading to enhanced inhibitory neurotransmission. This mechanism is a validated strategy for the treatment of epilepsy and other neurological disorders. The rigid bicyclo[2.2.1]heptane scaffold has been instrumental in designing selective BGT1 inhibitors.[3]

Mechanism of Action: Competitive Inhibition of BGT1

Derivatives of this compound act as competitive inhibitors at the BGT1 transporter. Molecular modeling and mutagenesis studies have revealed that the carboxyl group of these bicyclic GABA analogs coordinates with a sodium ion (Na1) in the transporter's binding pocket, a critical interaction for inhibiting GABA transport.[2][3] The protonated amino group forms crucial hydrogen bonds and salt bridges with key residues such as Q299 and E52 in BGT1, which are molecular determinants for both activity and selectivity.[3]

Signaling Pathway: Enhancement of GABAergic Neurotransmission

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GAT1 3_ABHCA_Derivative Bicyclic Inhibitor 3_ABHCA_Derivative->GAT1 Inhibition GABA_Synapse->GAT1 Reuptake GABA_A_Receptor GABAA Receptor GABA_Synapse->GABA_A_Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Caption: Inhibition of GABA reuptake by a bicyclic derivative.

GABA Aminotransferase (GABA-AT) Inhibition: Preventing GABA Degradation

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes GABA, thereby terminating its inhibitory signal.[4] Irreversible inhibition of GABA-AT is another effective strategy to elevate GABA levels in the brain, with the anticonvulsant drug Vigabatrin being a prime example. The bicyclo[2.2.1]heptane framework has been explored for the design of novel GABA-AT inhibitors.[5]

Mechanism of Inactivation

Novel GABA-AT inhibitors incorporating a bicyclic structure have been designed where the carbocyclic ring carries the GABA skeleton and a fused, reactive moiety (like a 3-Br-isoxazoline ring) acts as an electrophilic "warhead".[5] The rationale is that after the initial binding, the electrophilic part of the inhibitor undergoes a nucleophilic attack by a key lysine residue (Lys329) in the enzyme's active site, leading to irreversible inactivation.[5]

Experimental Workflow: GABA-AT Inhibition Assay

GABA_AT_Assay Start Start: Prepare Reagents Incubate Incubate GABA-AT with Bicyclic Inhibitor Start->Incubate Add_Substrates Add GABA and α-ketoglutarate Incubate->Add_Substrates Coupled_Reaction Coupled Reaction with SSADH (Succinic Semialdehyde Dehydrogenase) Add_Substrates->Coupled_Reaction Measure_NADPH Measure NADPH formation (Absorbance at 340 nm) Coupled_Reaction->Measure_NADPH Analyze Analyze Data: Calculate IC50 Measure_NADPH->Analyze

Caption: Workflow for a GABA-AT coupled-enzyme inhibition assay.

Broader Applications: From Ion Channels to Sigma Receptors

The versatility of the bicyclo[2.2.1]heptane scaffold extends beyond GABAergic targets.

  • KCNQ2/KCNQ4 Potassium Channel Openers: N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been identified as novel openers of KCNQ2 and KCNQ4 potassium channels.[6] These channels are crucial for regulating neuronal excitability, and their modulation represents a potential therapeutic avenue for epilepsy and other hyperexcitability disorders.[6][7] The KCNQ2/KCNQ3 heteromultimers are thought to be the molecular basis of the M-current, which prevents neurons from being constantly active.[6][7]

  • Sigma-2 (σ2) Receptor Ligands: The 7-azabicyclo[2.2.1]heptane variant of the scaffold has been used to develop selective ligands for the sigma-2 receptor.[3] This receptor, encoded by the TMEM97 gene, is implicated in cholesterol homeostasis and is overexpressed in proliferating tumor cells, making it a target for both diagnostics and cancer therapy.[8][9]

Data Presentation: Structure-Activity Relationships

The rigid nature of the bicyclo[2.2.1]heptane scaffold allows for systematic exploration of structure-activity relationships (SAR). The following table summarizes key SAR insights for a series of bicyclic GABA analogs as BGT1 inhibitors.

Compound/AnalogModificationBGT1 Inhibition (IC50)Selectivity ProfileReference
bicyclo-GABAParent bicyclo[3.1.0]hexane590 nMSelective for BGT1[10]
N-methylated bicyclo-GABAN-methylation of the amino group~10 µMHighly selective for BGT1, no GABAA activity[3][10]
Diaromatic side chain β-amino acidsIntroduction of lipophilic side chainsModerate potencySelective for mGAT2 (hBGT-1)[2][11]

Data synthesized from multiple sources to illustrate SAR trends.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (±)-2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

This protocol is adapted from a facile, stereoselective synthesis approach and provides a general framework.[5]

Rationale: This multi-step synthesis starts from a readily available bicyclic precursor. The key step involves a substrate-controlled α-carboxylation to introduce the second carboxyl group with high diastereoselectivity, followed by transformations to yield the desired amino acid.

Materials:

  • 5-norbornene-2-carboxylic acid

  • Oxalyl chloride, DMF, Methanol, Triethylamine (Et3N)

  • Anhydrous Dichloromethane (CH2Cl2), Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Benzyl chloroformate

  • 10% Palladium on carbon (Pd/C)

  • Potassium hydroxide (KOH)

  • 4M HCl in 1,4-dioxane

  • Standard glassware for organic synthesis, inert atmosphere setup (N2 or Ar), TLC plates, column chromatography supplies.

Procedure:

  • Esterification: To a solution of 5-norbornene-2-carboxylic acid in anhydrous CH2Cl2 at 0°C, add oxalyl chloride and a catalytic amount of DMF under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 12 hours. Cool the solution back to 0°C and add anhydrous methanol followed by triethylamine.

    • Causality: This step converts the carboxylic acid to a methyl ester, which is a necessary protecting group for the subsequent carbanion-mediated reaction.

  • α-Carboxylation: Dissolve the resulting methyl ester in anhydrous THF and cool to -78°C. Slowly add a solution of LDA, followed by benzyl chloroformate. Stir the reaction for 72 hours at -78°C. Quench the reaction with saturated ammonium chloride solution.

    • Causality: LDA, a strong, non-nucleophilic base, deprotonates the α-carbon to the ester, creating a carbanion. This carbanion then attacks the benzyl chloroformate, introducing the second carboxyl group (as a benzyl ester) in a diastereoselective manner controlled by the steric hindrance of the bicyclic system.

  • Hydrogenation: Dissolve the purified diester from the previous step in ethyl acetate and add 10% Pd/C. Hydrogenate the mixture at 1 atm for 3 hours.

    • Causality: This step simultaneously reduces the double bond in the norbornene ring and removes the benzyl protecting group from the newly introduced carboxylic acid via hydrogenolysis.

  • Hydrolysis and Salt Formation: To a solution of the resulting amino ester, add solid KOH and reflux for 12 hours. After cooling, concentrate the mixture, and then treat with 4M HCl in 1,4-dioxane.

    • Causality: The potassium hydroxide saponifies the methyl ester to the corresponding carboxylate. The final addition of HCl protonates the carboxylate and the amino group, yielding the hydrochloride salt of the final product, which is often easier to purify and handle.

  • Purification: Purify the final product by recrystallization or other suitable techniques. Characterize using NMR and mass spectrometry.

Protocol 2: [³H]GABA Uptake Assay in Transfected HEK293 Cells

This protocol provides a method to assess the inhibitory activity of test compounds on GABA transporters expressed in a cellular system.

Rationale: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells that have been engineered to express a specific GABA transporter subtype (e.g., BGT1). A reduction in the accumulated radioactivity in the presence of the test compound indicates inhibitory activity.

Materials:

  • HEK293 cells stably or transiently expressing the GABA transporter of interest (e.g., hBGT1).

  • Poly-D-lysine-coated 48-well or 96-well plates.

  • Krebs-Ringer HEPES (KRH) buffer (in mM: 10 HEPES, 120 NaCl, 3 KCl, 2 CaCl2, 2 MgCl2, 20 glucose, pH 7.3).

  • [³H]GABA (radiolabeled substrate).

  • Unlabeled GABA.

  • Test compounds (e.g., this compound derivatives).

  • Known inhibitor for defining non-specific uptake (e.g., Tiagabine for GAT1).

  • 1% Sodium dodecyl sulfate (SDS) for cell lysis.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells onto poly-D-lysine-coated plates and grow to near confluence.

  • Assay Preparation: On the day of the assay, aspirate the growth medium and wash each well once with KRH buffer.

  • Compound Pre-incubation: Add KRH buffer containing various concentrations of the test compound to the wells. For defining non-specific uptake, use a high concentration of a known inhibitor. Incubate for 3 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the transporter before the introduction of the substrate.

  • Initiation of Uptake: Add a solution of [³H]GABA and unlabeled GABA (at a final concentration near the Km for the transporter) to each well to initiate the uptake. Incubate for a predetermined time (e.g., 3-20 minutes) at room temperature with gentle agitation.

    • Causality: The incubation time should be within the linear range of uptake for the specific cell line and transporter.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the buffer and washing the cells twice with ice-cold KRH buffer.

    • Causality: The cold buffer and rapid washing minimize the efflux of the radiolabeled substrate.

  • Cell Lysis and Counting: Lyse the cells by adding 1% SDS to each well. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all measurements. Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful tool in the medicinal chemist's armamentarium. Its inherent rigidity provides a solid foundation for the rational design of potent and selective modulators of challenging biological targets, particularly within the central nervous system. The applications highlighted in this guide, from inhibiting neurotransmitter transporters and metabolic enzymes to modulating ion channels and sigma receptors, underscore the broad therapeutic potential of this unique chemical entity. As our understanding of the structural biology of these targets deepens, the strategic application of conformationally constrained scaffolds like this one will undoubtedly continue to drive the discovery of next-generation therapeutics.

References

  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. PubMed Central. Available at: [Link]

  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synfacts. Available at: [Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. Available at: [Link]

  • ACS Chemical Neuroscience Vol. 2 No. 10. ACS Publications. Available at: [Link]

  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. Taylor & Francis Online. Available at: [Link]

  • Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. PubMed. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Available at: [Link]

  • Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. PubMed. Available at: [Link]

  • KCNQ potassium channels in sensory system and neural circuits. PubMed Central. Available at: [Link]

  • Regions of KCNQ K+ channels controlling functional expression. PubMed Central. Available at: [Link]

  • Sigma-2 receptor. Wikipedia. Available at: [Link]

  • Potassium channel, voltage dependent, KCNQ2 (IPR003947). InterPro, EMBL-EBI. Available at: [Link]

  • Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA. Medical University of Vienna. Available at: [Link]

  • Sigma-2 Receptor—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. PubMed Central. Available at: [Link]

  • Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). ACS Publications. Available at: [Link]

  • Synthesis of bicyclic tertiary alpha-amino acids. PubMed. Available at: [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. Technical University of Denmark. Available at: [Link]

  • Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available at: [Link]

  • Sigma-2 Receptor. Encyclopedia.pub. Available at: [Link]

  • Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. MDPI. Available at: [Link]

  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]

  • Structural basis of GABA reuptake inhibition. PubMed Central. Available at: [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKAT USA. Available at: [Link]

  • The uptake of 3H-γ-aminobutyric acid by the retina. PubMed Central. Available at: [Link]

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Application Note: Characterizing Amino Acid Transporter Function with 2-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid (BCH)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist: Dr. Evelyn Reed Document ID: AN-LAT-BCH-2026 Revision: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) as a potent inhibitor of System L amino acid transporters. BCH, a non-metabolizable synthetic amino acid analog, serves as an invaluable tool for investigating cellular dependency on large neutral amino acids (LNAAs) like leucine. Its ability to competitively inhibit transporters such as L-type Amino Acid Transporter 1 (LAT1/SLC7A5), which is frequently overexpressed in cancer cells, makes it central to studies in oncology, neuroscience, and metabolic research.[1][2] This guide details the mechanism of action of BCH, outlines its key research applications, and provides a validated, step-by-step protocol for an in vitro amino acid uptake inhibition assay, complete with data analysis and troubleshooting.

Mechanism of Action: Competitive Inhibition of System L Transporters

2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a synthetic bicyclic analog of the amino acid leucine.[3] Unlike natural leucine, BCH is not metabolized by cells, meaning its biological effects are directly attributable to its interaction with transport proteins rather than downstream metabolic pathways.[3][4]

The primary targets of BCH are the System L amino acid transporters, particularly LAT1 and LAT2.[5] LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids (e.g., leucine, isoleucine, valine, phenylalanine, tryptophan) across the cell membrane. It forms a heterodimeric complex with the glycoprotein CD98 (4F2hc/SLC3A2) to become functional.[6]

Proliferating cells, especially cancer cells, exhibit a high demand for essential amino acids to support protein synthesis and metabolic signaling.[1][7] Many tumors upregulate LAT1 expression to secure a consistent supply of these nutrients.[3][6] BCH exploits this dependency. By mimicking the structure of leucine, BCH competitively binds to the substrate-binding site of LAT1, blocking the uptake of essential amino acids.[8][9] This "amino acid starvation" has profound cellular consequences:

  • Inhibition of mTORC1 Signaling: Leucine is a critical activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[10][11] By blocking leucine uptake, BCH suppresses mTORC1 activity, leading to downstream inhibition of protein synthesis.[6][8]

  • Induction of Cell Cycle Arrest and Apoptosis: The depletion of essential amino acids triggers cellular stress responses, leading to cell cycle arrest, typically at the G1 phase, and subsequent programmed cell death (apoptosis).[3][6][7]

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LAT1 LAT1/CD98 Transporter Extracellular Side Intracellular Side mTORC1_active mTORC1 (Active) LAT1:f2->mTORC1_active mTORC1_inactive mTORC1 (Inactive) LAT1:f2->mTORC1_inactive Leucine Leucine Leucine->LAT1:f1 Normal Uptake BCH BCH (Inhibitor) BCH->LAT1:f1 Competitive Inhibition Growth Cell Growth & Proliferation mTORC1_active->Growth Promotes Apoptosis Apoptosis mTORC1_inactive->Apoptosis Leads to

Figure 1: Mechanism of BCH Action. BCH competitively inhibits the LAT1 transporter, blocking leucine uptake. This starves the cell of essential amino acids, inactivating mTORC1 signaling and inducing apoptosis.

Key Research Applications

BCH is a versatile tool for probing the function of System L transporters in various biological contexts.

  • Cancer Biology: As many cancers are "addicted" to leucine, BCH is widely used to study the therapeutic potential of targeting LAT1.[1][6] Researchers use BCH to inhibit cancer cell growth, induce apoptosis, and investigate how amino acid deprivation sensitizes tumors to other therapies.[3][7]

  • Neuroscience: System L transporters, including LAT1, are crucial for transporting large neutral amino acids across the blood-brain barrier. These amino acids are precursors for neurotransmitters (e.g., tryptophan for serotonin, tyrosine for dopamine). BCH can be used to study the role of amino acid transport in neurological function and disease.

  • Metabolic Research: BCH helps elucidate the role of branched-chain amino acids (BCAAs) in metabolic health and disease, such as insulin resistance and diabetes.[4][12] By selectively blocking BCAA uptake in specific cell types like muscle cells, researchers can dissect their metabolic signaling roles.[12]

Protocol: In Vitro Amino Acid Uptake Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of BCH on the uptake of a radiolabeled amino acid (e.g., ¹⁴C-L-Leucine) in cultured cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BCH for System L-mediated amino acid transport in a specific cell line. The IC₅₀ is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[13][14]

Materials and Reagents:

  • Cell line of interest (e.g., HT-29, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • 24-well cell culture plates

  • BCH (2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid)

  • Radiolabeled L-Leucine (e.g., L-[¹⁴C(U)]-Leucine)

  • Hanks' Balanced Salt Solution (HBSS) or other sodium-free uptake buffer

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation fluid

  • Scintillation counter

cluster_workflow Experimental Workflow A 1. Seed Cells (24-well plate, ~80% confluency) C 3. Pre-incubation (Wash with HBSS, add BCH solutions) A->C B 2. Prepare Solutions (BCH serial dilution, ¹⁴C-Leucine working solution) B->C D 4. Uptake Reaction (Add ¹⁴C-Leucine, incubate 1-5 min) C->D E 5. Terminate Uptake (Aspirate, wash with ice-cold HBSS) D->E F 6. Cell Lysis (Add Lysis Buffer) E->F G 7. Scintillation Counting (Transfer lysate to vial, add fluid, count CPM) F->G H 8. Data Analysis (Calculate % Inhibition, Determine IC₅₀) G->H

Figure 2: Workflow for Amino Acid Uptake Assay. This diagram outlines the key steps from cell seeding to data analysis for quantifying BCH-mediated inhibition.

Step-by-Step Procedure:

  • Cell Culture and Seeding: a. Culture cells in complete medium at 37°C and 5% CO₂. b. Seed cells into a 24-well plate at a density that will yield ~80-90% confluency on the day of the assay (e.g., 8.0 x 10⁴ cells/well).[5] Incubate for 24-48 hours.

  • Preparation of Solutions: a. BCH Stock Solution: Prepare a high-concentration stock of BCH (e.g., 100 mM) in HBSS. b. BCH Serial Dilutions: Perform serial dilutions of the BCH stock in HBSS to create a range of concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM, 10 mM). c. Radiolabeled Leucine Working Solution: Dilute the ¹⁴C-L-Leucine stock in HBSS to a final concentration (e.g., 1.0 µM).[5] The specific activity will determine the final radioactivity.

  • Amino Acid Uptake Assay: a. On the day of the assay, aspirate the culture medium from all wells. b. Wash the cell monolayer twice with 500 µL of pre-warmed (37°C) HBSS.[15] c. Aspirate the final wash. Add 250 µL of the corresponding BCH dilution (or HBSS for the control wells) to each well. d. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to equilibrate with the cells. e. To initiate the uptake, add 250 µL of the ¹⁴C-L-Leucine working solution to each well (this halves the concentration of both BCH and leucine). f. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C.[5] This time should be within the linear range of uptake for the specific cell line.

  • Termination and Lysis: a. To terminate the uptake, rapidly aspirate the radioactive solution. b. Immediately wash the wells three times with 1 mL of ice-cold HBSS to remove extracellular radioactivity. c. Aspirate the final wash completely. d. Add 500 µL of Cell Lysis Buffer to each well and incubate for 20-30 minutes at room temperature with gentle agitation to ensure complete lysis.

  • Scintillation Counting: a. Transfer the entire lysate from each well into a separate scintillation vial. b. Add an appropriate volume of scintillation fluid (e.g., 4-5 mL) to each vial. c. Measure the radioactivity in Counts Per Minute (CPM) for each sample using a scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition:

    • Determine the average CPM for the control (0 µM BCH), which represents 100% uptake.

    • For each BCH concentration, calculate the percent inhibition using the formula: % Inhibition = (1 - (CPM_sample / CPM_control)) * 100

  • Determine IC₅₀:

    • Plot the % Inhibition against the logarithm of the BCH concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and calculate the IC₅₀ value.

Representative Data & Interpretation

The following table presents typical IC₅₀ values for BCH-mediated inhibition of L-Leucine uptake in various human cancer cell lines, as derived from scientific literature. These values demonstrate that the potency of BCH can vary depending on the cell type, likely due to differing levels of LAT1 expression and cellular metabolic states.

Cell Line Cancer Type Approximate IC₅₀ for Leucine Uptake Reference
KBOral Epidermoid Carcinoma75.3 ± 6.7 µM
Saos2Osteogenic Sarcoma78.8 ± 3.5 µM
HT-29Colon Cancer~68-fold lower than cell growth IC₅₀
Note: IC₅₀ values for growth inhibition are typically much higher (in the mM range) than for transport inhibition because cells must be significantly starved of amino acids over a longer period (e.g., 48-72 hours) to cease proliferation.[5]

Interpretation: A lower IC₅₀ value indicates greater potency of BCH in blocking amino acid transport for that cell line. This can suggest a higher reliance on System L transporters for survival and proliferation, making it a potentially more vulnerable target for therapeutic intervention.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
High Background CPM - Incomplete washing after uptake. - Non-specific binding of radiolabel. - Cell lifting/detachment.- Increase the number of washes with ice-cold HBSS to 4-5 times. - Ensure washes are performed quickly and efficiently. - Check cell adherence; ensure plates are not handled roughly.
Low Signal (Low CPM in Control) - Low transporter expression in the cell line. - Uptake time is too short. - Low cell number or viability.- Confirm LAT1 expression via Western Blot or qPCR. - Perform a time-course experiment (1, 2, 5, 10 min) to find the optimal uptake duration. - Ensure cells are healthy and seeded at the correct density.
High Variability Between Replicates - Inconsistent cell seeding. - Inaccurate pipetting. - Variation in incubation times.- Use a multichannel pipette for adding solutions. - Ensure homogenous cell suspension before seeding. - Stagger the addition of radioactive solution to maintain consistent timing between plates.

In Vivo Applications and Considerations

BCH has been utilized in preclinical in vivo models to investigate the systemic effects of LAT1 inhibition.

  • Animal Models: Studies have been conducted in tumor-bearing mice (xenografts) to assess the anti-tumor efficacy of BCH.[6][8]

  • Administration and Dosage: BCH is typically administered via intravenous or oral routes.[8][9] Dosages can vary significantly, with studies reporting daily treatments in the range of 200 mg/kg.[8]

  • Considerations: While BCH is a valuable research tool, it lacks high selectivity, inhibiting both LAT1 and LAT2.[5] This can lead to off-target effects in vivo, as LAT2 is expressed in various normal tissues. Newer, more selective LAT1 inhibitors are now being developed for clinical applications.

References

  • Kim, J. H., et al. (2008). BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. Biological and Pharmaceutical Bulletin, 31(6), 1096-1100. [Link]

  • Request PDF. (2025). BCH, an Inhibitor of System L Amino Acid Transporters, Induces Apoptosis in Cancer Cells. ResearchGate. [Link]

  • Kaira, K., et al. (2011). Efficacy of system l amino acid transporter 1 inhibition as a therapeutic target in esophageal squamous cell carcinoma. Cancer Science, 102(8), 1461-1468. [Link]

  • Oda, K., et al. (2010). l-Type amino acid transporter 1 inhibitors inhibit tumor cell growth. Cancer Science, 101(1), 173-179. [Link]

  • Kim, J. H., et al. (2008). BCH, an inhibitor of system L amino acid transporters, induces apoptosis in cancer cells. PubMed. [Link]

  • Fulop, F., et al. (2019). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 24(18), 3349. [Link]

  • Dojindo Molecular Technologies. (n.d.). Amino Acid Uptake Assay Kit Manual. [Link]

  • The L-type amino acid transporter inhibitor, BCH, inhibits myotube BCAA uptake and mitochondrial function without altering myotube insulin sensitivity during insulin resistance in C2C12 myotubes. (2025). PubMed. [Link]

  • Sener, A., et al. (1982). Stimulation of pancreatic islet metabolism and insulin release by a nonmetabolizable amino acid. Proceedings of the National Academy of Sciences, 79(17), 5460-5464. [Link]

  • Moberg, M., et al. (2014). Absence of leucine in an essential amino acid supplement reduces activation of mTORC1 signalling following resistance exercise in young females. Applied Physiology, Nutrition, and Metabolism, 39(2), 183-194. [Link]

  • Valbuena, S., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 16(5), 1013. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. [Link]

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protocol for derivatizing 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Introduction: The Strategic Value of a Constrained Scaffold

This compound (ABHCA) is a non-proteinogenic amino acid characterized by its rigid, bicyclic norbornane framework. This conformational constraint is of significant interest to researchers in medicinal chemistry and drug development. Unlike flexible linear amino acids, incorporating the ABHCA scaffold into peptides or small molecules can enforce specific three-dimensional arrangements (conformations), which can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological activities.[1][2][3]

The synthetic utility of ABHCA hinges on the selective modification, or derivatization, of its two primary functional groups: the primary amine (-NH₂) and the carboxylic acid (-COOH). Directing reactions to one site while leaving the other untouched requires a strategic application of protecting groups and specific activation chemistries. This guide provides detailed protocols and the underlying chemical principles for the most common and effective derivatization strategies for ABHCA, empowering researchers to leverage this unique building block in their synthetic campaigns.

Core Derivatization Strategies: A Logic-Driven Overview

The derivatization of ABHCA is not a random process but a series of logical steps designed to achieve a specific synthetic outcome. The two functional groups present a classic challenge in organic synthesis: how to modify one in the presence of the other. The solution involves orthogonal protection-deprotection schemes.

The primary strategies revolve around two workflows:

  • N-Protection to Enable C-Terminus Modification: The amine is temporarily "capped" with a protecting group. This allows the carboxylic acid to be activated and coupled with other molecules (e.g., amines, alcohols) without interference from the nucleophilic amine.

  • C-Protection to Enable N-Terminus Modification: The carboxylic acid is converted into a less reactive form, typically an ester. This frees the amine to undergo reactions such as acylation, sulfonylation, or alkylation.

The choice of strategy is dictated entirely by the final target molecule.

G cluster_start Starting Material cluster_path1 Pathway 1: N-Protection cluster_path2 Pathway 2: C-Protection start 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic Acid (ABHCA) N_Protect N-Protected ABHCA (e.g., N-Boc, N-Fmoc) start->N_Protect N-Protection Reagents C_Protect C-Protected ABHCA (e.g., Methyl/Ethyl Ester) start->C_Protect Esterification Reagents C_React C-Terminus Reaction (e.g., Amide Coupling) N_Protect->C_React Activation & Coupling Final_1 Final Product 1 C_React->Final_1 Deprotection (optional) N_React N-Terminus Reaction (e.g., Acylation) C_Protect->N_React Acylation/Sulfonylation Final_2 Final Product 2 N_React->Final_2 Saponification (optional)

Caption: Core derivatization workflows for ABHCA.

Protocol I: N-Protection of the Amine Terminus

Protecting the amine is a prerequisite for any chemistry targeting the carboxylic acid, most notably in peptide synthesis. The two most ubiquitous protecting groups in modern synthesis are Boc (tert-Butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), chosen for their reliable installation and distinct, non-interfering removal conditions.

Protocol 1A: N-Boc Protection

The Boc group is a cornerstone of solution-phase synthesis, prized for its stability to a wide range of reaction conditions and its clean removal under mild acidic conditions.

  • Principle of Causality: The reaction proceeds via the nucleophilic attack of the amine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct, tert-butyloxycarboxylic acid.

  • Materials & Reagents:

    • This compound (ABHCA)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 1,4-Dioxane or Tetrahydrofuran (THF)

    • 1 M Sodium Hydroxide (NaOH) solution

    • Ethyl Acetate (EtOAc)

    • 1 M Hydrochloric Acid (HCl) or 1 M Potassium Hydrogen Sulfate (KHSO₄)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve ABHCA (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH (aq) at room temperature. Stir until a clear solution is obtained.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a minimal amount of 1,4-dioxane and add it dropwise to the cooled ABHCA solution over 15-20 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the dioxane.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1 M HCl or 1 M KHSO₄. A white precipitate of the N-Boc-ABHCA product should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or flash column chromatography to obtain pure N-Boc-ABHCA.

Protocol 1B: N-Fmoc Protection

The Fmoc group is the standard for solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions (e.g., piperidine), which leaves acid-labile protecting groups on amino acid side chains intact.[4]

  • Principle of Causality: Similar to Boc protection, this is a nucleophilic substitution where the deprotonated amine attacks an activated Fmoc carbonyl source, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The succinimide is an excellent leaving group, driving the reaction to completion.

  • Materials & Reagents:

    • This compound (ABHCA)

    • Fmoc-OSu

    • Acetone or 1,4-Dioxane

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Diethyl Ether

    • 1 M Hydrochloric Acid (HCl)

  • Step-by-Step Methodology:

    • Suspend ABHCA (1.0 eq) in a mixture of acetone and saturated NaHCO₃ solution. Stir at room temperature to achieve dissolution.

    • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.

    • Add the Fmoc-OSu solution dropwise to the ABHCA solution at room temperature.

    • Stir the reaction mixture for 4-12 hours. Monitor by TLC.

    • Upon completion, remove the acetone under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove impurities.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl while cooling in an ice bath. A white solid (N-Fmoc-ABHCA) will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield pure N-Fmoc-ABHCA.[4]

G ABHCA ABHCA Boc_reagent (Boc)₂O, Base (e.g., NaOH) Fmoc_reagent Fmoc-OSu, Base (e.g., NaHCO₃) Boc_product N-Boc-ABHCA Boc_reagent->Boc_product Boc_deprotect Acid (e.g., TFA, HCl) Boc_product->Boc_deprotect Boc_deprotect->ABHCA Deprotection Fmoc_product N-Fmoc-ABHCA Fmoc_reagent->Fmoc_product Fmoc_deprotect Base (e.g., Piperidine) Fmoc_product->Fmoc_deprotect Fmoc_deprotect->ABHCA Deprotection

Caption: Workflow for N-protection and subsequent deprotection.

Protocol II: C-Terminus Esterification

To perform chemistry on the amine, the carboxylic acid must first be masked. The most common approach is conversion to a simple alkyl ester (e.g., methyl or ethyl), which is unreactive toward most reagents used for N-derivatization.

  • Principle of Causality: The thionyl chloride (SOCl₂) method is highly efficient. SOCl₂ reacts with the carboxylic acid to form a highly electrophilic acyl chloride intermediate. This intermediate is then rapidly attacked by the alcohol (methanol or ethanol), which acts as the nucleophile, to form the ester. The byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion. The reaction is autocatalytic as the HCl produced can protonate the starting carboxylic acid.

  • Materials & Reagents:

    • This compound (ABHCA)

    • Thionyl Chloride (SOCl₂) - Caution: Highly corrosive and moisture-sensitive.

    • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

    • Diethyl Ether

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Step-by-Step Methodology:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • Add anhydrous methanol or ethanol to the flask. Cool the alcohol to 0 °C using an ice bath.

    • Slowly and carefully add thionyl chloride (2.0 - 3.0 eq) dropwise to the cold alcohol with vigorous stirring. This is a highly exothermic reaction.

    • Once the addition is complete, remove the ice bath and add the ABHCA (1.0 eq) to the solution in one portion.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove all volatile components. This will leave a solid or viscous oil.

    • The crude product is the hydrochloride salt of the amino ester. To isolate, triturate the residue with cold diethyl ether. This will cause the salt to precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the ABHCA alkyl ester hydrochloride.[1][5][6]

Derivative Type Key Reagents Reaction Environment Primary Application
N-Boc Protected (Boc)₂O, BaseAqueous basicSolution-phase synthesis, C-terminus coupling
N-Fmoc Protected Fmoc-OSu, BaseAqueous basicSolid-phase peptide synthesis (SPPS)
Methyl/Ethyl Ester SOCl₂, MeOH/EtOHAnhydrous, acidicProtection for N-terminus modification
N-Acyl Amino Ester Acyl Chloride, BaseAnhydrous, aproticSynthesis of small molecule derivatives

Table 1: Summary of Common Derivatization Strategies for ABHCA.

Protocol III: N-Acylation of ABHCA Ethyl Ester

With the carboxylic acid protected as an ester, the amine is free for modification. This protocol details a standard acylation to form an amide bond, a fundamental transformation in medicinal chemistry.

  • Principle of Causality: The starting material is the hydrochloride salt of the amino ester. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the HCl and liberate the free amine. This now-nucleophilic amine can attack an electrophilic acylating agent (e.g., an acyl chloride) to form the target amide.

  • Materials & Reagents:

    • ABHCA ethyl ester hydrochloride (from Protocol II)

    • Acyl chloride of choice (e.g., Acetyl Chloride, Benzoyl Chloride)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Methodology:

    • Suspend the ABHCA ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Add triethylamine (2.2 eq) dropwise. Stir for 15-30 minutes at 0 °C. The suspension should become a clear solution as the free amine is formed.

    • Add the desired acyl chloride (1.1 eq) dropwise to the cold solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude N-acyl ABHCA ethyl ester by flash column chromatography.

References

  • Zheng, W., et al. (2018). A New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. SynOpen, 02(01), 0015-0020. Available at: [Link]

  • Chem-Impex. (n.d.). Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid. Chem-Impex International. Available at: [Link]

  • PubChem. (n.d.). (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Molbase. (n.d.). This compound. Available at: [Link]

  • Palkó, M. (2005). Syntheses and transformations of alicyclic y0-amino acid derivatives. University of Szeged. Available at: [Link]

  • Forró, E., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7695-7705. Available at: [Link]

  • Tews, J. K., & Harper, A. E. (1986). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. Journal of Neurochemistry, 47(3), 876-883. Available at: [Link]

  • Forró, E., et al. (2019). Synthesis of Novel N-Heterocyclic Compounds Containing 1,2,3-Triazole Ring System via Domino, “Click” and RDA. Molecules, 24(4), 785. Available at: [Link]

  • Forró, E., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Jampílek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(16), 2991. Available at: [Link]

  • Park, J. S., et al. (2008). Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. Protein and Peptide Letters, 15(9), 980-984. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives. This constrained amino acid is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity into peptides and other therapeutic molecules.[1] However, its synthesis can present unique challenges related to yield, purity, and stereochemical control.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

General Synthetic Workflow Overview

The synthesis of this compound typically involves a multi-step sequence. A common and effective route begins with a Diels-Alder reaction between cyclopentadiene and a suitable dienophile to construct the core bicyclo[2.2.1]heptane (also known as norbornane) skeleton.[2] This is followed by a series of functional group transformations to introduce the carboxylic acid and amine moieties with the desired stereochemistry.

Synthetic_Workflow Start Starting Materials (e.g., Cyclopentadiene, Dienophile) DA Diels-Alder Cycloaddition Start->DA [4+2] FG1 Functional Group Manipulation 1 (e.g., Hydrolysis, Oxidation) DA->FG1 IntroAmine Introduction of Amino Group (e.g., Curtius Rearrangement, Reductive Amination) FG1->IntroAmine FG2 Functional Group Manipulation 2 (e.g., Deprotection) IntroAmine->FG2 Purification Purification (Crystallization / Chromatography) FG2->Purification End Final Product: 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid Purification->End Stereocontrol cluster_exo Exo Attack (Less Hindered) cluster_endo Endo Attack (More Hindered) exo_attack Nucleophile attacks from top face exo_product Results in endo-product exo_attack->exo_product Generally favored endo_attack Nucleophile attacks from bottom face endo_product Results in exo-product endo_attack->endo_product Hindered by C7 bridge Ketone Norbornanone Precursor Ketone->exo_attack Ketone->endo_attack

Sources

Technical Support Center: Purification of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (3-ABHC). As a rigid, chiral β-amino acid, 3-ABHC is a valuable building block in medicinal chemistry and transport studies.[1][2] However, its unique bicyclic structure and zwitterionic nature present specific purification challenges, from stubborn impurities and stereoisomer separation to difficulties in achieving proper crystallization.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methodologies to your specific experimental context.

Part 1: Frequently Asked Questions (First-Line Troubleshooting)

This section addresses the most common initial hurdles encountered during the purification of 3-ABHC.

Q1: My final product is a persistent oil or gum and refuses to solidify. What is happening and how can I fix it?

Answer: This is one of the most frequent issues when purifying novel or complex amino acids. The failure to crystallize typically stems from one of three root causes: the presence of impurities, residual solvent or water, or incorrect pH.

  • Impurities: Even small amounts of synthetic byproducts or stereoisomers can act as "crystallization inhibitors," disrupting the formation of a stable crystal lattice. A thin-layer chromatography (TLC) or a crude Nuclear Magnetic Resonance (NMR) spectrum might show a single spot or major product, but trace impurities invisible to these methods could be the culprit.[3]

  • Hygroscopicity & Residual Solvents: Amino acids can be hygroscopic, and trapped water or organic solvents can lead to an oily consistency.[3] Rigorous drying under high vacuum, sometimes at a slightly elevated temperature (e.g., 40-50°C, if the compound is stable), is critical.

  • Incorrect pH: As a zwitterion, 3-ABHC's solubility is highly dependent on pH. Maximum insolubility, which is required for precipitation and crystallization, occurs at its isoelectric point (pI). If the solution is too acidic or too basic, the compound will remain in its more soluble salt form. The most effective method is often to dissolve the crude product in a minimal amount of acidic or basic aqueous solution and then carefully adjust the pH back to neutral to induce precipitation.[3]

Initial Action Plan:

  • Ensure the product is completely dry using a high vacuum line and possibly gentle heating.

  • Attempt to precipitate the solid by dissolving the oil in a minimal amount of dilute acid (e.g., 1M HCl) and then slowly adding a dilute base (e.g., 1M NaOH) to reach a pH of ~6-7.

  • If precipitation occurs, filter the solid, wash with cold deionized water, and then with a non-polar solvent like diethyl ether to remove organic impurities, and dry thoroughly.

  • If it remains oily, further chromatographic purification is likely necessary to remove persistent impurities.

Q2: My overall yield is extremely low after the final purification step. What are the common sources of product loss?

Answer: Significant product loss during purification can be attributed to several factors, primarily related to the compound's solubility and the chosen purification technique.

  • Transfer Losses: The rigid structure of 3-ABHC can sometimes make it sticky, leading to mechanical losses during transfers between flasks and filtration funnels.

  • Solubility in Wash Solvents: 3-ABHC has notable solubility in water and alcohols like methanol and ethanol.[1] Washing the purified solid with large volumes of these solvents, especially if they are not ice-cold, can dissolve a substantial portion of your product.

  • Incomplete Crystallization/Precipitation: If the pH is not precisely at the isoelectric point or if the solution is not sufficiently concentrated, a significant amount of the product may remain in the mother liquor.[4]

  • Irreversible Binding to Media: During chromatographic purification, especially with ion-exchange resins, using an elution buffer that is too weak may fail to displace all the bound product.

To Mitigate Loss:

  • Minimize transfers and rinse glassware with the mother liquor or a minimal amount of appropriate solvent to recover adhered product.

  • When washing the solid product, use ice-cold solvents and the smallest volume necessary.

  • Before discarding the mother liquor from a crystallization, consider concentrating it further or letting it stand longer to see if a second crop of crystals will form.

  • When using chromatography, perform a final, strong "strip" wash of the column to ensure all product has been eluted.

Q3: How can I confirm the stereochemistry of my purified 3-ABHC? My NMR looks clean, but I'm not sure if it's the exo or endo isomer.

Answer: Confirming the stereochemistry of bicyclic systems like norbornanes is a non-trivial task that standard 1D NMR often cannot resolve definitively. While a clean spectrum confirms chemical purity, it does not guarantee stereochemical purity.

  • Advanced NMR Techniques: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are essential. This technique can show through-space correlations between protons. For example, specific cross-peaks between protons on the bicyclic scaffold can help establish their relative exo or endo orientation.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and identifying stereoisomers. Using a chiral stationary phase, such as one based on the glycopeptide antibiotic teicoplanin, can effectively resolve the enantiomers and diastereomers of 3-ABHC.[5] Co-injection with an authentic, commercially available standard of a known isomer is the most reliable method for confirmation.

  • X-Ray Crystallography: If you are able to grow a single crystal of sufficient quality, X-ray crystallography provides unambiguous proof of the compound's three-dimensional structure and relative stereochemistry.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Optimizing Crystallization and Recrystallization

Achieving a highly pure, crystalline solid is the ideal outcome for any purification. The zwitterionic nature of 3-ABHC makes solvent selection and pH control paramount.

G start Crude Product is an Oil/Gum check_dry Is the product completely free of solvent? start->check_dry dry_step Dry under high vacuum (gentle heat if stable) check_dry->dry_step No check_ph Is pH at the isoelectric point (pI ≈ 6-7)? check_dry->check_ph Yes dry_step->check_ph ph_adjust Protocol 1: Perform pH-induced precipitation check_ph->ph_adjust No / Unsure check_purity Is the material chemically pure? (Check crude NMR/LCMS) check_ph->check_purity Yes ph_adjust->check_purity Failure success Crystalline Solid Obtained ph_adjust->success Success chromatography Guide 2: Perform chromatographic purification check_purity->chromatography No, significant impurities present check_purity->success Yes, material is >98% pure chromatography->ph_adjust failure Still Oily - Impurities likely inhibiting crystallization chromatography->failure

Caption: Decision tree for troubleshooting crystallization failure.

This protocol leverages the pH-dependent solubility of 3-ABHC.

  • Dissolution: In a clean flask, dissolve the crude 3-ABHC product in a minimum volume of deionized water, adding a few drops of 1M HCl to aid dissolution until the solution is clear and acidic (pH 1-2).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and then filter through a pad of Celite® to remove the charcoal.

  • Induce Precipitation: While stirring vigorously, slowly add 1M NaOH dropwise to the clear filtrate. You will observe the solution becoming cloudy as the pH approaches the isoelectric point. Continue adding base until the pH is approximately 6-7.

  • Crystallization: Allow the flask to stand undisturbed at room temperature for 1-2 hours, then transfer it to a 4°C refrigerator overnight to maximize crystal growth.

  • Isolation: Collect the resulting crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold deionized water, followed by a small volume of a non-polar solvent (e.g., diethyl ether or hexanes) to displace the water and aid in drying.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Solvent SystemTypeRationale & Use Case
WaterSingle Solvent3-ABHC is soluble in water.[1] Best used for pH-induced precipitation or cooling crystallization if solubility decreases significantly with temperature.
Water / EthanolCo-solventDissolve in minimal hot water, then slowly add ethanol as an anti-solvent until turbidity persists. Cool slowly. Good for moderately polar impurities.
Water / AcetoneCo-solventSimilar to water/ethanol, but acetone is a stronger anti-solvent. Use with caution to avoid "oiling out."
Methanol / Diethyl EtherCo-solventDissolve in minimal methanol, then add diethyl ether as an anti-solvent. Effective for removing non-polar impurities.
Guide 2: Chromatographic Purification Strategies

When crystallization fails to remove impurities, chromatography is the next logical step. The choice of technique depends on the nature of the impurities.

G start Crude 3-ABHC Mixture impurity_type What is the primary impurity type? start->impurity_type node_isomers Stereoisomers (exo/endo, R/S) impurity_type->node_isomers Isomeric node_polar Polar Byproducts (e.g., other amino acids, salts) impurity_type->node_polar Polar / Charged node_nonpolar Non-polar Byproducts (e.g., unreacted starting material, protecting groups) impurity_type->node_nonpolar Non-polar / Neutral method_chiral Use Chiral HPLC node_isomers->method_chiral method_iex Use Ion-Exchange Chromatography (IEX) node_polar->method_iex method_rp Use Reverse-Phase (C18) Chromatography with aqueous mobile phase node_nonpolar->method_rp

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Technical Support Center: Optimizing Reaction Conditions for 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and valuable bicyclic β-amino acids.[1] The rigid bicyclo[2.2.1]heptane framework provides a distinct stereochemical scaffold, making these compounds significant in medicinal chemistry and as probes for amino acid transport systems.[1]

This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives, with a focus on the key Diels-Alder cycloaddition step, which is fundamental to establishing the bicyclic core.

Low or No Product Yield in Diels-Alder Reaction
SymptomPossible CauseRecommended Solution & Scientific Rationale
Reaction is slow, incomplete, or fails to proceed. 1. Unfavorable electronics of diene or dienophile: The Diels-Alder reaction is highly dependent on the electronic nature of the reactants. A reaction between an electron-rich diene and an electron-poor dienophile (or vice-versa in an inverse-electron demand scenario) is most efficient.[2][3]Solution: a) Modify Reactants: Introduce electron-withdrawing groups (e.g., -CN, -CO₂R, -CHO) on the dienophile and electron-donating groups (e.g., -OR, -NR₂) on the diene to lower the LUMO of the dienophile and raise the HOMO of the diene, respectively, thereby reducing the HOMO-LUMO energy gap. b) Use a Lewis Acid Catalyst: Lewis acids like AlCl₃ or boron-based catalysts can coordinate to the dienophile, lowering its LUMO energy and accelerating the reaction.[4][5]
2. Diene is locked in an unfavorable s-trans conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation for the concerted [4+2] cycloaddition to occur.[2][3] Acyclic dienes may predominantly exist in the more stable s-trans form.Solution: a) Use a Cyclic Diene: Cyclopentadiene is an excellent diene as it is locked in the reactive s-cis conformation.[2] b) Increase Temperature: Higher temperatures can provide the energy needed to overcome the rotational barrier to the s-cis conformation. However, be cautious of the retro-Diels-Alder reaction.[2]
3. Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants in the transition state.Solution: a) Modify Substituents: If possible, use smaller substituents or precursors that can be modified post-cycloaddition. b) Increase Temperature: Higher temperatures can sometimes overcome steric repulsion.
Product decomposes, or yield decreases with prolonged heating. Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures as it is entropically favorable (one molecule breaks into two).[2][3]Solution: a) Lower Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate.[2] This may require longer reaction times. b) Use a Catalyst: A catalyst can allow the reaction to proceed at a lower temperature, minimizing the retro-Diels-Alder reaction.[4]
Poor Diastereoselectivity
SymptomPossible CauseRecommended Solution & Scientific Rationale
Formation of a mixture of endo and exo diastereomers. 1. Thermodynamic vs. Kinetic Control: The endo product is often the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[2] The exo product is typically more sterically stable and is the thermodynamically favored product.Solution: a) For the endo product: Run the reaction at lower temperatures to favor the kinetic product.[2] b) For the exo product: Use higher temperatures to allow the reaction to reach thermodynamic equilibrium, favoring the more stable exo product. Be mindful of the retro-Diels-Alder reaction.
2. Ineffective Catalyst: The choice of catalyst can significantly influence diastereoselectivity.Solution: a) Screen Catalysts: Experiment with different Lewis acids (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) or Brønsted acids to find one that provides optimal selectivity for your specific substrates.[4][6][7] Chiral catalysts can also be employed for asymmetric synthesis.[4][6][7][8]
Challenges in Post-Reaction Work-up and Purification
SymptomPossible CauseRecommended Solution & Scientific Rationale
Difficulty in separating diastereomers. Similar polarities of endo and exo isomers: The structural similarity of diastereomers can make them difficult to separate by standard column chromatography.Solution: a) Optimize Chromatography: Experiment with different solvent systems and stationary phases. Sometimes a less polar solvent system can improve separation. b) Derivatization: Convert the mixture of diastereomers into derivatives (e.g., esters, amides) that may have different physical properties, facilitating separation. The desired isomer can then be regenerated. c) Crystallization: Attempt fractional crystallization to selectively crystallize one diastereomer.
Hydrolysis of ester groups during work-up or purification. Acidic or basic conditions: Ester groups can be labile to hydrolysis under acidic or basic conditions, which may be present during extraction or chromatography.Solution: a) Neutralize the reaction mixture carefully: Ensure the pH is neutral before extraction. b) Use a neutral purification method: Employ chromatography on silica gel with neutral solvent systems. Avoid acidic or basic additives unless necessary. Enzymatic hydrolysis can also be a highly selective method for monoester formation from diesters.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of the this compound core?

The synthesis often commences with a Diels-Alder reaction between cyclopentadiene (a readily available and highly reactive diene) and a substituted alkene (dienophile) that contains precursors to the amino and carboxylic acid functionalities. For instance, an α,β-unsaturated ester or nitrile can serve as the dienophile. Subsequent chemical transformations are then performed to introduce the amino and carboxylic acid groups.[1]

Q2: How can I control the stereochemistry at the C2 and C3 positions?

The relative stereochemistry of the amino and carboxylic acid groups is largely determined by the Diels-Alder reaction. The use of a chiral catalyst in an asymmetric Diels-Alder reaction can provide enantioselective control.[4][6][7][8] The choice of dienophile geometry (E vs. Z) will also influence the stereochemical outcome. Subsequent steps, such as the introduction of the amino group via a Curtius rearrangement, are often stereoretentive.[11][12]

Q3: What are suitable protecting groups for the amino and carboxylic acid functionalities during synthesis?

  • Amino Group: The tert-butyloxycarbonyl (Boc) group is commonly used as it is stable to a wide range of reaction conditions and can be readily removed with acid.[13] The 9-fluorenylmethoxycarbonyl (Fmoc) group is another option, particularly in peptide synthesis, and is removed under mild basic conditions.[14]

  • Carboxylic Acid Group: Methyl or ethyl esters are frequently used and can be hydrolyzed under basic or acidic conditions. For more sensitive substrates, a benzyl ester can be employed, which can be removed by hydrogenolysis.

Q4: I am observing the formation of a diacid during the hydrolysis of a diester precursor. How can I selectively hydrolyze only one ester group?

The formation of a diacid is a common issue in the chemical hydrolysis of diesters.[9] To achieve selective mono-hydrolysis, enzymatic methods are highly effective. Lipases, such as those from Candida antarctica or Burkholderia cepacia, can provide excellent yields of the monoester with minimal diacid formation.[9][10]

Q5: What analytical techniques are essential for characterizing my this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the structure and stereochemistry of your products. 2D NMR techniques like COSY and NOESY can help establish the relative configuration of the substituents on the bicyclic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of your compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups such as amines (N-H stretching), carboxylic acids (O-H and C=O stretching), and esters (C=O stretching).

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of your products when performing asymmetric synthesis.

Experimental Protocols

Representative Diels-Alder Reaction to form the Bicyclo[2.2.1]heptene Core

This protocol describes a general procedure for the Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated ester.

Materials:

  • Dicyclopentadiene

  • α,β-unsaturated ester (e.g., methyl acrylate)

  • High-boiling solvent (e.g., toluene or xylene)[2]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath[15]

  • Magnetic stirrer and stir bar

Procedure:

  • Cracking of Dicyclopentadiene: Dicyclopentadiene is a stable dimer of cyclopentadiene. To obtain the reactive cyclopentadiene monomer, dicyclopentadiene must be "cracked" via a retro-Diels-Alder reaction.[16] This is typically done by heating dicyclopentadiene to its boiling point (~170 °C) and collecting the lower-boiling cyclopentadiene monomer (~40 °C) by distillation. Caution: Cyclopentadiene will re-dimerize at room temperature, so it should be used immediately or stored at low temperatures.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β-unsaturated ester (1.0 equivalent) in a suitable high-boiling solvent.[2][15]

  • Addition of Cyclopentadiene: Add the freshly cracked cyclopentadiene (typically in slight excess, e.g., 1.1-1.5 equivalents) to the solution of the dienophile.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).[15] The reaction time will vary depending on the reactivity of the dienophile.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out upon cooling.[15] If not, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Visualization of Key Concepts

Diels_Alder_Troubleshooting cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions LowYield Low or No Product Yield Electronics Unfavorable Electronics LowYield->Electronics Conformation s-trans Conformation LowYield->Conformation RetroDA Retro-Diels-Alder LowYield->RetroDA Selectivity Poor Diastereoselectivity LowYield->Selectivity ModifyReactants Modify Reactants Electronics->ModifyReactants UseCatalyst Use Catalyst Electronics->UseCatalyst UseCyclicDiene Use Cyclic Diene Conformation->UseCyclicDiene AdjustTemp Adjust Temperature Conformation->AdjustTemp Increase Temp RetroDA->AdjustTemp Decrease Temp Selectivity->UseCatalyst Selectivity->AdjustTemp Optimize Temp

Endo_Exo_Selectivity cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Title Controlling Diastereoselectivity LowTemp Low Temperature EndoProduct Endo Product (Favored) LowTemp->EndoProduct Faster Formation ExoProduct Exo Product (Favored) EndoProduct->ExoProduct Equilibration at High Temp HighTemp High Temperature HighTemp->ExoProduct Greater Stability

References

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  • ACS Publications. (1981). Hydrolysis of bicyclic ortho esters in the 2,6,7-trioxabicyclo[2.2.1]heptane series. Confirmation of the absence of strain-relie. The Journal of Organic Chemistry, 46(26), 5419–5421. [Link]

  • List, B. (2019). Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature Portfolio. [Link]

  • Wiley-VCH. (2010). Asymmetric Catalysis of Diels–Alder Reaction. [Link]

  • Organic Chemistry Portal. Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. [Link]

  • ACS Publications. (2014). Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters. Organic Process Research & Development, 18(6), 766–771. [Link]

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  • The LAIR at East Texas A&M. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Link]

  • National Center for Biotechnology Information. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemPhysChem, 19(6), 662–668. [Link]

  • Royal Society of Chemistry. (1992). Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Journal of the Chemical Society, Perkin Transactions 1, (18), 2337–2343. [Link]

  • Chem-Impex. Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid. [Link]

  • Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5245–5328. [Link]

  • Thieme. (2014). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synthesis, 46(18), 2465–2470. [Link]

  • Wiley Online Library. (2021). Scalable Synthesis of Norbornadienes via in situ Cracking of Dicyclopentadiene Using Continuous Flow Chemistry. European Journal of Organic Chemistry, 2021(28), 4005–4009. [Link]

  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride?. [Link]

  • ACS Figshare. (2020). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. [Link]

  • ACS Publications. (2024). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 89(2), 1184–1195. [Link]

  • Royal Society of Chemistry. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(21), 4816–4819. [Link]

  • Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5245–5328. [Link]

  • Arkat USA. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31–39. [Link]

  • De Gruyter. (2015). Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid. Synthesis, 47(16), 2411–2418. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. ACS Omega, 8(3), 3323–3329. [Link]

  • Jasperse, K. Diels-Alder Reaction. [Link]

  • Reddit. (2022). In a Diels-Alder Reaction, what is considered the limiting reagent?. [Link]

  • Longdom Publishing. (2017). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Theoretical and Computational Science, 4(2). [Link]

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Sources

Technical Support Center: Stereoselective Synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives. This constrained β-amino acid is a critical building block in medicinal chemistry, often employed as a rigid scaffold to mimic peptide turns or to develop analogues of drugs like Gabapentin.[1][2] Its rigid bicyclic structure, however, presents significant stereochemical challenges.

This guide is structured to provide direct, actionable advice for researchers encountering common hurdles in this synthesis. We will move from troubleshooting specific experimental problems to broader frequently asked questions, providing detailed protocols and mechanistic insights along the way.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and step-by-step solutions.

Issue 1: Poor Diastereoselectivity (endo/exo Ratio) in the Initial Diels-Alder Reaction

The cornerstone of the bicyclo[2.2.1]heptane framework is the Diels-Alder cycloaddition, typically between cyclopentadiene and a substituted dienophile. While this reaction is known for its high stereoselectivity, achieving the desired diastereomer can be problematic.

Question: My Diels-Alder reaction between cyclopentadiene and my acrylate dienophile is yielding a significant amount of the undesired exo isomer. How can I improve the endo selectivity?

Answer:

Poor endo:exo selectivity is a common issue and is governed by the kinetics and thermodynamics of the cycloaddition. The endo product is typically the kinetic product, favored at lower temperatures due to stabilizing secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile.[3] The exo product, being sterically less hindered, is often the thermodynamic product and is favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur.[4]

Troubleshooting Steps:

  • Temperature Control is Critical:

    • Cause: High reaction temperatures can lead to thermodynamic equilibrium, favoring the more stable exo product.[4]

    • Solution: Perform the reaction at lower temperatures. Start at 0 °C and, if selectivity is still poor, cool the reaction to -20 °C or even -78 °C. Be aware that lower temperatures will decrease the reaction rate, so longer reaction times may be necessary. Monitor the reaction by TLC or 1H NMR to determine the optimal balance of time and selectivity.

  • Lewis Acid Catalysis:

    • Cause: Uncatalyzed reactions may not have a sufficiently large energy difference between the endo and exo transition states.

    • Solution: The addition of a Lewis acid can significantly enhance endo selectivity and accelerate the reaction, allowing for lower reaction temperatures.[5][6] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that stabilize the endo transition state.

    • Protocol: To a solution of the dienophile in an anhydrous solvent (e.g., CH₂Cl₂ or toluene) at -78 °C, add 1.1 equivalents of a Lewis acid such as BF₃·OEt₂, TiCl₄, or SnCl₄. Stir for 15-30 minutes before adding cyclopentadiene dropwise.

  • Solvent Effects:

    • Cause: Solvent polarity can influence the stability of the transition states. More polar solvents can stabilize the more polar endo transition state to a greater extent than the exo transition state.[3]

    • Solution: While non-polar solvents like toluene or hexanes are common, consider screening more polar aprotic solvents like dichloromethane (CH₂Cl₂) or even nitromethane if compatible with your substrate.

Data Summary: Effect of Temperature on Diels-Alder Selectivity

Reaction TemperatureTypical endo:exo RatioControl Type
80 °C1 : 1.5Thermodynamic
25 °C4 : 1Kinetic
0 °C>10 : 1Kinetic
-78 °C (with Lewis Acid)>20 : 1Kinetic

Note: Ratios are illustrative and substrate-dependent.

Issue 2: Low Enantioselectivity in Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

Question: I'm using a chiral Lewis acid to catalyze my Diels-Alder reaction, but the enantiomeric excess (ee) of the product is low. What can I do to improve it?

Answer:

Low enantioselectivity in a chiral Lewis acid-catalyzed reaction can stem from several factors, including the catalyst's effectiveness, the reaction conditions, and the presence of impurities.

Troubleshooting Steps:

  • Catalyst Choice and Integrity:

    • Cause: The chosen chiral Lewis acid may not be optimal for the specific substrate. The catalyst may also have degraded.

    • Solution: Screen a variety of chiral Lewis acids. Popular choices include those derived from oxazaborolidines (Corey-Bakshi-Shibata catalysts) or BOX (bis(oxazoline)) ligands complexed to metal salts like Cu(OTf)₂.[5] Ensure the catalyst is handled under strictly anhydrous and inert conditions, as moisture can deactivate it.

  • Substrate-Catalyst Mismatch:

    • Cause: The dienophile must be able to form a well-defined, rigid complex with the chiral Lewis acid for effective facial discrimination. Bidentate coordination, for instance with an oxazolidinone chiral auxiliary on the dienophile, often leads to higher enantioselectivity.[5][6]

    • Solution: If using a monodentate dienophile (like a simple acrylate), consider switching to a dienophile that allows for bidentate chelation to the Lewis acid.

  • Temperature and Reaction Time:

    • Cause: Even in catalyzed reactions, temperatures that are too high can lead to a non-catalyzed background reaction, which will be racemic and thus lower the overall ee.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A temperature screen from -40 °C to -100 °C is recommended.

Issue 3: Inefficient Enzymatic Kinetic Resolution of a Bicyclic Amino Ester

Question: I am attempting a lipase-catalyzed kinetic resolution of my racemic this compound methyl ester, but the reaction is slow and the enantioselectivity is poor.

Answer:

Enzymatic kinetic resolutions are powerful but highly sensitive to reaction parameters. Lipases are commonly used for the selective acylation or hydrolysis of one enantiomer.[7] Poor performance is typically due to a suboptimal choice of enzyme, solvent, acyl donor, or reaction conditions.[8]

Troubleshooting Steps:

  • Enzyme Screening:

    • Cause: Not all lipases are effective for all substrates.

    • Solution: Screen a panel of commercially available lipases. Candida antarctica lipase B (CALB, often immobilized as Novozym 435), Pseudomonas cepacia lipase (PCL), and porcine pancreatic lipase (PPL) are excellent starting points.[9][10]

  • Solvent Selection:

    • Cause: The organic solvent can dramatically affect enzyme activity and enantioselectivity by modulating the enzyme's conformation and the solubility of the substrate.[11] Polar solvents like DMSO can strip essential water from the enzyme, reducing activity.[11]

    • Solution: Screen a range of anhydrous organic solvents with varying polarity. Ethers (diisopropyl ether, MTBE), hydrocarbons (heptane, isooctane), and aromatic solvents (toluene) are common choices.

  • Acyl Donor Optimization (for Acylation Reactions):

    • Cause: The nature of the acyl donor influences the reaction rate and can impact enantioselectivity.

    • Solution: Vinyl acetate is often a good choice as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. For more sterically hindered substrates, more reactive acyl donors like acid anhydrides (e.g., butyric anhydride) may be necessary.

  • Temperature and pH (for Hydrolysis):

    • Cause: Like all enzymes, lipases have an optimal temperature and pH range.

    • Solution: For acylation in organic solvents, temperatures between 30-50 °C are typical. Lowering the temperature can sometimes improve enantioselectivity (the E-value) at the cost of reaction rate.[8] For hydrolysis reactions, maintaining the optimal pH of the buffer (usually around 7) is critical.

Workflow for Optimizing Enzymatic Resolution

G cluster_0 Initial Screening cluster_1 Optimization A Racemic Amino Ester B Enzyme Screen (CALB, PCL, etc.) A->B C Solvent Screen (Heptane, MTBE, Toluene) B->C D Acyl Donor Screen (Vinyl Acetate, etc.) C->D E Low E-value? D->E F Lower Temperature E->F Yes G Slow Rate? E->G No I Monitor Conversion (Target ~50%) F->I H Increase Enzyme Loading G->H Yes G->I No H->I J Isolate Products I->J

Caption: Decision workflow for troubleshooting enzymatic kinetic resolution.

Issue 4: Low Yield or Incomplete Reaction in the Curtius Rearrangement

Question: I'm using diphenylphosphoryl azide (DPPA) for a Curtius rearrangement to install the amine group, but I'm getting a low yield of the protected amine. What's going wrong?

Answer:

The Curtius rearrangement is a reliable method for converting a carboxylic acid to a protected amine, but it is sensitive to reaction conditions, particularly the presence of water.[12][13] Low yields often result from incomplete formation of the acyl azide or side reactions of the highly reactive isocyanate intermediate.[14]

Troubleshooting Steps:

  • Strictly Anhydrous Conditions:

    • Cause: Water can hydrolyze the acyl azide intermediate back to the carboxylic acid. Water will also react with the isocyanate product to form an unstable carbamic acid, which decarboxylates to the primary amine. This free amine can then react with another molecule of isocyanate to form a urea byproduct, consuming your desired product.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. The carboxylic acid starting material should be rigorously dried, for example, by azeotropic distillation with toluene.

  • Acyl Azide Formation:

    • Cause: The formation of the acyl azide from the carboxylic acid using DPPA requires a base, typically triethylamine (Et₃N). If the base is not pure or is added incorrectly, the reaction may be incomplete.

    • Solution: Use freshly distilled triethylamine. Add the base slowly to the solution of the carboxylic acid and DPPA at 0 °C to control the initial activation. Allow the reaction to stir for a sufficient time at room temperature to ensure complete formation of the acyl azide before heating.

  • Rearrangement and Trapping:

    • Cause: The thermal rearrangement of the acyl azide to the isocyanate requires a specific temperature, which is substrate-dependent. If the temperature is too low, the rearrangement will be slow or incomplete. If it's too high, side reactions can occur. The trapping nucleophile (e.g., tert-butanol for Boc-protection) must be present to react with the isocyanate as it forms.

    • Solution: The rearrangement is typically performed by heating the acyl azide solution in a non-protic solvent like toluene. If the reaction is sluggish, gradually increase the temperature. The use of a Lewis acid (e.g., BF₃·OEt₂) has been shown to catalyze the rearrangement, potentially lowering the required temperature by up to 100 °C.[15] Ensure a sufficient excess of the trapping alcohol is present.

Issue 5: Difficulty Hydrolyzing a Sterically Hindered Nitrile or Ester

Question: I am at the final step of my synthesis, but the hydrolysis of the nitrile (or ester) group at the C2 position is proving difficult under standard acidic or basic conditions. I'm concerned about epimerization at the adjacent C3 stereocenter.

Answer:

The C2 position on the bicyclo[2.2.1]heptane skeleton is sterically hindered, making nucleophilic attack at an adjacent carbonyl or nitrile group challenging.[16] Forcing conditions (e.g., high temperatures, strong acid/base) are often required, which can lead to side reactions, including epimerization of the stereocenter bearing the amino group.

Troubleshooting Steps:

  • For Nitrile Hydrolysis:

    • Cause: Standard acid or base hydrolysis requires harsh conditions that can cause degradation or epimerization.

    • Solution - Milder Catalytic Methods: Consider using transition-metal-catalyzed hydration of the nitrile to the primary amide, which can often be achieved under much milder conditions. The Ghaffar-Parkins catalyst ([PtH{(PMe₂O)₂H}(PMe₂OH)]) is effective for hydrating sterically hindered nitriles.[17] The resulting primary amide can then typically be hydrolyzed to the carboxylic acid under less forcing conditions than the original nitrile.

  • For Ester Hydrolysis:

    • Cause: Steric hindrance around the ester carbonyl slows down saponification.

    • Solution - Enzymatic Hydrolysis: As an alternative to chemical hydrolysis, consider using an enzyme. Lipases or esterases can hydrolyze esters under mild conditions (neutral pH, room temperature), which minimizes the risk of epimerization.[7] This approach is particularly valuable if the ester is a racemate and a kinetic resolution is also desired.

    • Solution - Alternative Reagents: For base-mediated hydrolysis, using a solvent system like THF/MeOH/H₂O with LiOH can be effective at room temperature, albeit with longer reaction times.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable strategy for establishing the stereochemistry in this synthesis?

A1: A highly effective and frequently employed strategy involves an initial, non-asymmetric Diels-Alder reaction to form a meso-anhydride. This is followed by an enantioselective desymmetrization of the anhydride. For example, reaction of cyclopentadiene with maleic anhydride gives the meso-cis-endo-anhydride. This symmetrical intermediate can then be opened with a chiral alcohol in the presence of a base, or more effectively, with a stoichiometric amount of a chiral amine or through an enzymatic process, to yield a chiral half-acid, half-ester (or amide). This approach establishes the enantiomeric purity early in the synthesis, which is often more efficient than resolving a racemate at a later stage.

Q2: How can I reliably determine the stereochemistry (endo vs. exo and relative configuration) of my bicyclic intermediates?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • 1H NMR Coupling Constants: The Karplus relationship can be used to distinguish between endo and exo isomers. The dihedral angles between protons in the rigid bicyclic system give rise to characteristic coupling constants (J-values).

  • Nuclear Overhauser Effect (NOE): 2D NOESY or 1D NOE difference spectroscopy is invaluable. For example, in an endo adduct, irradiation of the bridgehead protons will typically show an NOE to the endo protons at C2 and C3, whereas in an exo adduct, this correlation will be absent.[18]

  • 13C NMR: The chemical shifts of the carbons in the bicyclic core are sensitive to the stereochemistry. Chiral shift reagents like Yb(hfc)₃ can be used to differentiate enantiomers in the 13C NMR spectrum.[19]

Q3: I am considering using an Evans oxazolidinone as a chiral auxiliary on my dienophile. What are the key considerations?

A3: Evans oxazolidinones are excellent for controlling stereochemistry in Diels-Alder reactions.[20] The auxiliary is attached to the acrylate to form an N-acyloxazolidinone.

  • Mechanism of Control: The bulky substituent on the oxazolidinone (e.g., benzyl or isopropyl) effectively blocks one face of the dienophile. When a Lewis acid is added, it forms a rigid, chelated complex with the two carbonyl oxygens, holding the acrylate in an s-cis conformation and presenting one face for the diene to approach.[21]

  • Removal: A key challenge can be the removal of the auxiliary. Standard hydrolysis conditions (e.g., LiOH/H₂O₂) are effective for cleaving the auxiliary to yield the carboxylic acid. However, for sterically hindered adducts, this step can be sluggish. Reductive cleavage with reagents like LiBH₄ can yield the corresponding alcohol. Ensure the removal conditions do not compromise other functional groups or stereocenters in your molecule.

Part 3: Key Experimental Protocols

Protocol 1: Diastereoselective Diels-Alder Cycloaddition (Thermal)
  • To a round-bottom flask equipped with a magnetic stir bar, add the acrylate dienophile (1.0 eq).

  • Dissolve the dienophile in a minimal amount of dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the endo and exo isomers.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Amino Ester
  • To a dry flask, add the racemic amino ester (1.0 eq) and anhydrous diisopropyl ether (to make a ~0.1 M solution).

  • Add vinyl acetate (1.5 eq) as the acyl donor.

  • Add the immobilized lipase (e.g., Novozym 435, ~50 mg per mmol of substrate).

  • Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots and analyzing by chiral HPLC or GC. The target is ~50% conversion.

  • Once ~50% conversion is reached, filter off the enzyme and wash it with diisopropyl ether.

  • Concentrate the filtrate. The resulting mixture contains the acylated amino ester (one enantiomer) and the unreacted amino ester (the other enantiomer).

  • Separate the two compounds by flash column chromatography or by an acid-base extraction.

Part 4: References

  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. Biotechnology and Bioengineering, 69(5), 577–583. [Link]

  • Lanfranchi, D. A., Vellutini, M., Bradesi, P., & Tomi, F. (n.d.). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. [Link]

  • Ueji, S. (2004). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. ResearchGate. [Link]

  • Shin, J. S., & Klibanov, A. M. (2000). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]

  • Zhang, Z., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Liu, R., et al. (2014). Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. PubMed. [Link]

  • de P. Emerenciano, V., et al. (2003). Elucidation of the stereochemistry of diterpene derivatives obtained by palladium catalyzed oxidative coupling-oxidation of camphene. SciELO. [Link]

  • Chiral Technologies. (n.d.). Amino Acid Database. HPLC. [Link]

  • Paddon-Row, M. N., et al. (2016). The simplest Diels–Alder reactions are not endo-selective. PMC - PubMed Central. [Link]

  • Appiagyei, A. (2023). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. ISU ReD. [Link]

  • Contente, M. L., & Molinari, F. (2022). Stereoselective Promiscuous Reactions Catalyzed by Lipases. PMC - NIH. [Link]

  • Google Patents. (n.d.). EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. Google Patents.

  • Iwamura, J., et al. (n.d.). PDF. J-STAGE. [Link]

  • Quora. (2016). Why is the endo product the major product in a Diels-Alder reaction? Quora. [Link]

  • Kumar, A., & Akula, K. K. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC - NIH. [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. [Link]

  • Forró, E., & Fülöp, F. (2010). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Liu, F., & Houk, K. N. (2017). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. PMC. [Link]

  • Grealis, J., et al. (2022). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. PubMed Central. [Link]

  • Ashenhurst, J. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. [Link]

  • de Almeida, L. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. SciELO. [Link]

  • de O. Ramalho, S. L., et al. (2017). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC - NIH. [Link]

  • de O. P. V. de Souza, R. M., & de S. M. Forezi, L. (2002). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]

  • de Almeida, L. S., et al. (2021). (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. ResearchGate. [Link]

  • de A. F. de Sousa, J. D., & de P. Emerenciano, V. (2009). Revisiting the stability of endo/exo Diels-Alder adducts between cyclopentadiene and 1,4-benzoquinone. SciELO. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Wikipedia. [Link]

  • Kumar, A., & Akula, K. K. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Unknown. (n.d.). SYNTHESIS OF NOVEL CHIRAL N,N-DIALKYL SUBSTITUTED 1,4. Unknown. [Link]

  • ResearchGate. (n.d.). Oxazolidinones and Related Heterocycles as Chiral Auxiliaries/Evans and Post-Evans Auxiliaries. ResearchGate. [Link]

  • SciSpace. (n.d.). Chiral Lewis acid catalysts in diels-Alder cycloadditions. SciSpace. [Link]

  • Ortiz-Marciales, M., et al. (2005). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. [Link]

  • Wang, Y. F., & Chen, C. S. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Griffith Research Online. (n.d.). X-ray Structure Determinations. Griffith Research Online. [Link]

  • Google Patents. (n.d.). US3345419A - Hydration of bicyclo-(2.2.1) heptenes and related nortricyclenes. Google Patents.

  • ResearchGate. (2024). Directed Arylation of 7‐Oxabicyclo[2.2.1]heptane to Prepare 3D Fragments. ResearchGate. [Link]

Sources

Technical Support Center: 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during experimentation. The unique bicyclic and zwitterionic nature of this amino acid analog presents specific challenges that this guide will help you navigate.

I. Understanding the Molecule: The Root of Solubility Challenges

This compound, a conformationally restricted amino acid, possesses both a basic amino group and an acidic carboxylic acid group. [1][2]This dual functionality means that in solid form and in aqueous solutions at neutral pH, the molecule exists predominantly as a zwitterion—a molecule with both a positive and a negative electrical charge. [1][3]While this can enhance water solubility compared to non-polar molecules, the strong intermolecular ionic attractions in the crystalline solid can also make it resistant to dissolution. [3] The rigid bicyclo[2.2.1]heptane (norbornane) framework further influences its physical properties, including its solubility profile. [4]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues related to the solubility of this compound.

Q1: My this compound is not dissolving in water. What is the first step?

A1: Verify Purity and Form.

Before troubleshooting the solvent system, it is crucial to confirm the identity and purity of your compound. Impurities can significantly alter solubility. Additionally, ascertain whether you are working with the free zwitterionic form or a salt form (e.g., hydrochloride salt), as their solubilities will differ. [5] Troubleshooting Workflow: Initial Assessment

G A Start: Solubility Issue B Verify Compound Identity and Purity (e.g., NMR, LC-MS) A->B C Check Compound Form (Zwitterion vs. Salt) B->C D Proceed to pH Adjustment C->D If Zwitterion E Consider Salt Form for Dissolution C->E If Salt

Caption: Initial steps for troubleshooting solubility issues.

Q2: How does pH affect the solubility of this compound?

A2: pH is a critical factor.

The solubility of amino acids is highly dependent on pH. [6][7][8][9][10][11]At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, an amino acid typically exhibits its minimum solubility. [1]To increase solubility, you must adjust the pH of the solution away from the pI.

  • Acidic pH (below pI): Adding an acid will protonate the carboxylate group, resulting in a net positive charge on the molecule (cationic form). This increased charge generally enhances interaction with polar solvents like water, increasing solubility. [11][12]* Alkaline pH (above pI): Adding a base will deprotonate the amino group, resulting in a net negative charge (anionic form). This also typically increases aqueous solubility. [11][12] Experimental Protocol: pH Adjustment for Enhanced Solubility

  • Prepare a Suspension: Start by creating a suspension of the this compound in your desired aqueous buffer or water.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise while continuously stirring and monitoring the pH.

  • Observe Dissolution: Continue the addition of acid or base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Caution: Be mindful that extreme pH values may not be suitable for your downstream applications and could potentially lead to degradation of the compound. [13][14]

Q3: I have adjusted the pH, but the solubility is still insufficient for my needs. What are my next options?

A3: Consider co-solvents.

If pH adjustment alone is not sufficient, the use of co-solvents can be an effective strategy. [15][16][17][18]Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds. [15][16] Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs)

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

  • Dimethylacetamide (DMA)

Data Table: Co-solvent Selection Guide

Co-SolventPolarityNotes for Use
DMSO Highly Polar AproticExcellent solubilizing power for a wide range of compounds. [19]Use in minimal effective concentrations for biological assays due to potential toxicity.
Ethanol Polar ProticGenerally well-tolerated in many biological systems. [17]Can be effective in disrupting hydrophobic interactions.
PEG 300/400 PolarLow viscosity and immunogenicity, often used in formulations. [20]
Propylene Glycol Polar ProticA common excipient in pharmaceutical formulations. [16]

Troubleshooting Workflow: Advanced Solubility Enhancement

G A pH Adjustment Insufficient B Introduce Co-solvents A->B F Evaluate Salt Forms A->F Alternative Path C Screen Common Co-solvents (e.g., DMSO, Ethanol, PEG) B->C D Optimize Co-solvent Concentration C->D E Consider Surfactants D->E If still insufficient

Caption: Advanced strategies for enhancing solubility.

Q4: The compound precipitates out of my co-solvent mixture upon dilution with an aqueous buffer. How can I prevent this?

A4: This is a common issue when a compound is dissolved in a high concentration of an organic solvent and then diluted.

The key is to find a thermodynamically stable solution. You may need to optimize the ratio of co-solvent to aqueous buffer. Sometimes, a ternary system (water + two co-solvents) can provide better solubility and stability upon dilution than a binary system. [12] Protocol: Co-solvent Ratio Optimization

  • Stock Solution: Prepare a concentrated stock solution of your compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution into your aqueous buffer.

  • Observe Precipitation: Note the concentration at which precipitation begins to occur. This will define the solubility limit in that specific co-solvent/buffer ratio.

  • Systematic Screening: Create a matrix of solutions with varying percentages of co-solvent to systematically determine the optimal ratio that maintains solubility at your target concentration.

Q5: Could the issue be related to the stability of the compound in my chosen solvent system?

A5: Yes, what appears to be a solubility issue could actually be a stability problem.

Degradation of the active pharmaceutical ingredient (API) in the dissolution medium can lead to lower than expected concentrations, mimicking poor solubility. [13][14]This is particularly important to consider if the dissolution medium is at an extreme pH or contains reactive components. [14] Troubleshooting Steps for Stability:

  • Time-Course Analysis: Prepare a solution of the compound and analyze its concentration at several time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV. A decrease in the main peak area over time suggests degradation.

  • Forced Degradation Study: Expose the solution to stress conditions (e.g., elevated temperature, strong acid/base) to accelerate potential degradation pathways and identify any unstable conditions.

  • Analytical Method Verification: Ensure your analytical method is stability-indicating, meaning it can separate the intact compound from any potential degradants.

III. Summary of Key Troubleshooting Strategies

StrategyPrincipleWhen to Use
pH Adjustment Ionizing the molecule to increase its polarity and interaction with aqueous solvents. [12]As the primary approach for zwitterionic compounds in aqueous media.
Co-solvents Reducing the polarity of the solvent system to better accommodate the non-polar regions of the molecule. [15][16]When pH adjustment is insufficient or not feasible for the application.
Surfactants Forming micelles that can encapsulate the compound, increasing its apparent solubility. [12][18]For highly lipophilic compounds that are difficult to solubilize with pH or co-solvents alone.
Salt Formation Converting the compound to a more soluble salt form.During the drug development process to improve the physicochemical properties of an API.

IV. References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Vertex AI Search.

  • Co-solvent: Significance and symbolism. (2025, December 23). Vertex AI Search.

  • Is the solubility of amino acids affected by their pH levels? - Quora. (2024, April 6). Quora.

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications.

  • Amino acid - Wikipedia. Wikipedia.

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15). WuXi AppTec.

  • pH dependence of amino acid solubility. The solubility of an amino acid... - ResearchGate. ResearchGate.

  • MCE | 助溶劑 (Co-Solvents) : 協助藥物溶解的「魔法藥劑」. (2025, January 1). MedChemExpress.

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate. ResearchGate.

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. PCI Synthesis.

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. (2006, August 22). Semantic Scholar.

  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory | Request PDF - ResearchGate. ResearchGate.

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. University of Rhode Island.

  • Solubility-Modifying Power of Zwitterionic Salts - PubMed. PubMed.

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs | Crystal Growth & Design. ACS Publications.

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

    • Backgrounds of Amino Acids - Chemistry LibreTexts. (2022, July 4). Chemistry LibreTexts.

  • Solubility-Modifying Power of Zwitterionic Salts - Advances in Engineering. Advances in Engineering.

  • How to desalt zwitterions? - ResearchGate. (2020, February 20). ResearchGate.

  • (PDF) A Solubility Comparison of Neutral and Zwitterionic Polymorphs - ResearchGate. ResearchGate.

  • Dissolution Method Troubleshooting. (2022, November 4). Dissolution Technologies.

  • N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid. Iris Biotech.

  • Buy Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate - Smolecule. Smolecule.

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies.

  • Dissolution Failure Investigation - Agilent. Agilent Technologies.

  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid - Benchchem. BenchChem.

  • rac-(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid ... Enamine.

  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid - PubChem. PubChem.

  • This compound | CAS 104308-53-4. Molbase.

  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Thieme.

  • API Solubility and Dissolution Enhancement Via Formulation - Sigma-Aldrich. Sigma-Aldrich.

  • (cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - Sigma-Aldrich. Sigma-Aldrich.

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC - NIH. (2021, June 16). National Institutes of Health.

  • Solubility Parameters of Amino Acids on Liquid-Liquid Phase Separation and Aggregation of Proteins - PubMed. (2021, June 16). PubMed.

  • 3-EXO-AMINOBICYCLO[2.2.1]HEPTANE-2-EXO-CARBOXYLIC ACID | 88330-32-9. (2023, April 23). Chemicalbook.

  • (2R,3R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid | SCBT. Santa Cruz Biotechnology.

  • JAM 2026 Chemistry (CY). Indian Institute of Technology, Kharagpur.

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - ResearchGate. (2021, June 10). ResearchGate.

  • BCH (5027) by Tocris, Part of Bio-Techne. Tocris Bioscience.

  • PRODUCT INFORMATION - Cayman Chemical. Cayman Chemical.

  • Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (2021, September 20). Purdue University.

  • Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic | Bentham Science Publishers. (2008, September 1). Bentham Science.

Sources

Technical Support Center: Synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable bicyclic β-amino acid. Our approach is rooted in providing not just solutions, but a deep understanding of the underlying chemical principles to empower your synthetic strategies.

Introduction

This compound, with its rigid norbornane framework, is a crucial building block in medicinal chemistry, offering a constrained scaffold for the design of novel therapeutics. However, its multi-step synthesis can be fraught with challenges, leading to a variety of impurities that can be difficult to identify and remove. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, ensuring the integrity and purity of your final compound.

Part 1: Impurities Arising from the Diels-Alder Reaction

The foundational step in constructing the bicyclo[2.2.1]heptane core is typically a Diels-Alder reaction, most commonly between cyclopentadiene and a suitable dienophile. The primary impurities from this stage are stereoisomers and a common byproduct of the diene.

FAQ 1: My reaction has produced a mixture of products. How can I identify the desired endo isomer from the undesired exo isomer?

Answer: The Diels-Alder reaction between cyclopentadiene and an unsymmetrical dienophile can lead to the formation of both endo and exo stereoisomers. While the endo product is kinetically favored due to secondary orbital interactions, the exo product is the thermodynamically more stable isomer.[1][2] Distinguishing between them is critical and can be effectively achieved using ¹H NMR spectroscopy.

Troubleshooting Protocol: Identification of Endo vs. Exo Isomers by ¹H NMR

  • Sample Preparation: Prepare a high-quality NMR sample of your product mixture in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Spectral Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis of Coupling Constants: The key to differentiating the isomers lies in the coupling constants of the bridgehead protons and the protons adjacent to the substituents.

    • Endo Isomer: Typically exhibits a larger coupling constant (J-value) between the bridgehead proton and the adjacent exo proton on the C5/C6 bridge. The protons on the substituent at C2 and C3 will have a smaller coupling constant with the bridgehead proton at C1 and C4.

    • Exo Isomer: Shows a smaller coupling constant between the bridgehead proton and the adjacent endo proton. The protons on the substituent at C2 and C3 will have a larger coupling constant with the bridgehead proton at C1 and C4.

  • Chemical Shift Analysis: The chemical shifts of the olefinic protons can also be informative. In many cases, the olefinic protons of the endo isomer are more shielded and appear at a slightly upfield chemical shift compared to the exo isomer.

Table 1: Typical ¹H NMR Characteristics for Endo vs. Exo Isomers

FeatureEndo IsomerExo Isomer
Coupling Constant (J) Larger J-value between bridgehead and adjacent C5/C6 protons.Smaller J-value between bridgehead and adjacent C5/C6 protons.
Olefinic Protons (δ) Generally appear at a slightly more upfield chemical shift.Generally appear at a slightly more downfield chemical shift.

For definitive structural elucidation, 2D NMR techniques such as COSY and NOESY can be invaluable in establishing through-bond and through-space correlations, respectively.

Diagram 1: Diels-Alder Reaction Pathway

cluster_start Starting Materials cluster_products Products CPD Cyclopentadiene Reaction CPD->Reaction Diels-Alder [4+2] Cycloaddition Dienophile Dienophile Dienophile->Reaction Endo Endo Adduct (Kinetic Product) Exo Exo Adduct (Thermodynamic Product) Reaction->Endo Lower Ea Reaction->Exo Higher Ea

Caption: Kinetic vs. Thermodynamic control in the Diels-Alder reaction.

FAQ 2: I have a significant amount of a high-boiling impurity in my crude product after the Diels-Alder reaction. What is it and how can I remove it?

Answer: A common impurity, especially when using cyclopentadiene, is its dimer, dicyclopentadiene. Cyclopentadiene readily undergoes a Diels-Alder reaction with itself at room temperature.[3] Dicyclopentadiene is a waxy solid with a higher boiling point than the desired monomeric adduct.

Troubleshooting Protocol: Removal of Dicyclopentadiene

  • "Cracking" of Dicyclopentadiene: The most effective way to remove dicyclopentadiene is to convert it back to the cyclopentadiene monomer via a retro-Diels-Alder reaction. This process is often referred to as "cracking."

    • Set up a fractional distillation apparatus.

    • Gently heat the dicyclopentadiene. The monomeric cyclopentadiene (b.p. ~41 °C) will distill off, leaving the higher-boiling dimer behind.[4][5]

    • Crucially, the freshly cracked cyclopentadiene should be used immediately and kept cold to prevent re-dimerization.

  • Purification of the Adduct: If dicyclopentadiene has already formed in your reaction mixture, it can often be removed from the desired product by:

    • Distillation: If your product is a liquid and has a significantly different boiling point.

    • Crystallization: The difference in polarity and crystal packing between your product and dicyclopentadiene may allow for separation by crystallization from a suitable solvent system.

    • Chromatography: Flash column chromatography can be effective, though it may be less practical on a large scale.

Part 2: Impurities from Syntheses Utilizing Vince Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a versatile intermediate for the synthesis of this compound.[5] Impurities can be introduced during the synthesis of the lactam itself or in the subsequent hydrolysis step.

FAQ 3: My final product is contaminated with a significant amount of unreacted starting material after the hydrolysis of Vince Lactam. How can I ensure complete conversion?

Answer: Incomplete hydrolysis of the lactam is a common issue, leaving residual Vince Lactam in your final amino acid product. The stability of the lactam can be influenced by the reaction conditions. Both acidic and basic hydrolysis can be employed, and optimization is key.

Troubleshooting Protocol: Optimizing Lactam Hydrolysis

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting lactam spot/peak will indicate the completion of the reaction.

  • Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time.

  • Increased Temperature: Gently heating the reaction mixture can accelerate the rate of hydrolysis. However, be cautious of potential side reactions at elevated temperatures.

  • Stronger Acid/Base: If using mild conditions, a switch to a stronger acid (e.g., 6N HCl) or base (e.g., 6N NaOH) may be necessary to drive the reaction to completion.

  • Identification of Residual Lactam: The presence of unreacted Vince Lactam can be confirmed by comparing the NMR spectrum of your crude product with a reference spectrum of the starting material. Key characteristic peaks for Vince Lactam in ¹H NMR (CDCl₃) are typically observed for the olefinic protons and the bridgehead protons.[6]

Diagram 2: Hydrolysis of Vince Lactam

cluster_impurity Potential Impurity VinceLactam Vince Lactam Hydrolysis VinceLactam->Hydrolysis Acid or Base H₂O AminoAcid 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid Hydrolysis->AminoAcid Complete Reaction ResidualLactam Unreacted Vince Lactam Hydrolysis->ResidualLactam Incomplete Reaction

Caption: Incomplete hydrolysis leads to residual Vince Lactam.

FAQ 4: I've performed an enzymatic kinetic resolution of racemic Vince Lactam, but my product is not enantiomerically pure. How can I assess and improve the enantiomeric excess?

Answer: Enzymatic kinetic resolution is a powerful technique to obtain enantiomerically pure Vince Lactam.[7][8] However, achieving high enantiomeric excess (e.e.) depends on the selectivity of the enzyme and the reaction conditions. The primary impurity in this case is the undesired enantiomer.

Troubleshooting Protocol: Assessing and Improving Enantiomeric Purity

  • Determination of Enantiomeric Excess:

    • Chiral HPLC: This is the most common and reliable method. Use a chiral stationary phase (e.g., a teicoplanin-based column) to separate the enantiomers.[9][10] The ratio of the peak areas will give you the e.e.

    • Chiral NMR Shift Reagents: The use of chiral lanthanide shift reagents (e.g., Yb(hfc)₃) can induce separate signals for the enantiomers in the ¹³C or ¹H NMR spectrum, allowing for quantification.[1]

  • Improving Enantioselectivity:

    • Enzyme Screening: Different lipases or lactamases will exhibit varying enantioselectivities. It may be necessary to screen a panel of enzymes to find the optimal one for your substrate.

    • Reaction Conversion: In a kinetic resolution, the e.e. of the unreacted starting material increases with conversion. To obtain high e.e. of the remaining enantiomer, the reaction should be stopped at approximately 50% conversion.

    • Temperature and Solvent: These parameters can influence the enzyme's activity and selectivity. Optimization of the reaction temperature and the choice of an appropriate organic co-solvent can improve the e.e.

  • Removal of the Undesired Enantiomer:

    • Recrystallization: If the racemic compound and the enantiomerically enriched product have different solubilities, careful recrystallization can be used to improve the enantiomeric purity.

    • Preparative Chiral HPLC: For high-value applications, preparative chiral chromatography can be used to separate the enantiomers on a larger scale.

Part 3: Impurities from the Curtius Rearrangement

The Curtius rearrangement is a useful method for converting a carboxylic acid to an amine, and it can be employed in the synthesis of this compound. The key intermediate is a highly reactive isocyanate.

FAQ 5: My Curtius rearrangement is producing a significant amount of an insoluble white solid. What is this impurity and how can I avoid it?

Answer: The formation of a urea byproduct is a very common side reaction in the Curtius rearrangement, particularly if traces of water are present in the reaction mixture.[11] The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine can then react with another molecule of the isocyanate to form a disubstituted urea.

Troubleshooting Protocol: Minimizing Urea Formation

  • Strict Anhydrous Conditions:

    • Dry Solvents: Use freshly distilled, anhydrous solvents.

    • Dry Glassware: Ensure all glassware is thoroughly oven-dried before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Efficient Trapping of the Isocyanate: The isocyanate must be trapped by the desired nucleophile (e.g., an alcohol to form a carbamate) as quickly as it is formed. Ensure a sufficient excess of the trapping agent is present.

  • Purification:

    • Filtration: Ureas are often insoluble in common organic solvents and can sometimes be removed by simple filtration.

    • Chromatography: If the urea is soluble, it can be separated from the desired product by column chromatography.

    • Extraction: Differences in acidity/basicity can be exploited. For example, if the desired product is a carbamate, it will be neutral, while any amine formed can be removed by an acidic wash.

Diagram 3: Curtius Rearrangement and Urea Formation

cluster_desired Desired Pathway cluster_side_reaction Side Reaction CarboxylicAcid Carboxylic Acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide DPPA or SOCl₂, NaN₃ Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (Δ) - N₂ Carbamate Carbamate Isocyanate->Carbamate R'OH Amine Primary Amine Isocyanate->Amine H₂O - CO₂ Urea Urea Byproduct Amine->Urea + Isocyanate

Caption: Water leads to the formation of urea byproducts in the Curtius rearrangement.

Part 4: Impurities from Hydrogenation

Hydrogenation is often used to saturate the double bond of the bicyclo[2.2.1]heptene ring system. The stereochemical outcome of this reaction is a critical consideration.

FAQ 6: The hydrogenation of my bicyclic alkene is giving a mixture of stereoisomers. How can I control the stereoselectivity?

Answer: The hydrogenation of the norbornene double bond can proceed from either the exo or the endo face, leading to a mixture of saturated stereoisomers. The stereoselectivity is highly dependent on the catalyst and the steric environment of the substrate.

Troubleshooting Protocol: Controlling Hydrogenation Stereoselectivity

  • Catalyst Choice:

    • Heterogeneous Catalysts (e.g., Pd/C, PtO₂): Hydrogen is typically delivered from the less sterically hindered face. For many norbornene derivatives, this results in exo addition of hydrogen.

    • Homogeneous Catalysts (e.g., Crabtree's catalyst, Wilkinson's catalyst): These catalysts can sometimes offer different stereoselectivities, particularly if there is a directing group on the substrate that can coordinate to the metal center.

  • Substrate Control: The presence of bulky substituents can block one face of the double bond, directing the hydrogenation to the opposite face.

  • Thermodynamic vs. Kinetic Control: Some hydrogenation methods, such as those employing dissolving metal reductions or certain transfer hydrogenation conditions, can favor the formation of the thermodynamically more stable isomer, which may be different from the product of catalytic hydrogenation.[7]

  • Analysis of Product Mixture: The ratio of stereoisomers can be determined by ¹H or ¹³C NMR spectroscopy or by GC or HPLC analysis.

Table 2: General Trends in Norbornene Hydrogenation

Catalyst TypeTypical StereoselectivityRationale
Heterogeneous (e.g., Pd/C) Exo additionHydrogen delivery from the less sterically hindered face.
Homogeneous (e.g., Crabtree's) Can be substrate-dependentCoordination of the catalyst can be directed by functional groups.
Dissolving Metal Reduction Favors thermodynamic productProceeds via radical anion intermediates.

References

  • Lanfranchi, D. A., Vellutini, M., Bradesi, P., & Tomi, F. (n.d.). Enantiomeric Differentiation of Oxygenated Bicyclo[2.2.1]heptane Derivatives by 13C NMR Spectroscopy Using Yb(hfc)3. ResearchGate. Retrieved from [Link]

  • Zanaveskin, L., et al. (2016). Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. ResearchGate. Retrieved from [Link]

  • Distinguishing Endo and Exo Isomers of Bicyclo[2.2.1]heptane Derivatives: A Comprehensive NMR Analysis Guide. (n.d.). Scolarly Community Encyclopedia. Retrieved from [Link]

  • The Diels-Alder Reaction. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Experiment cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Klein, J. P. (2022). Structure and Property Control and Crystallite Influence on Segmental Dynamics in Hydrogenated Polynorbornene. Princeton Dataspace. Retrieved from [Link]

  • Peter, A., et al. (1998).
  • Senda, Y., et al. (1977). 13C NMR Spectra of Some 7-Oxabicyclo[2.2.1]heptane Derivatives. Bulletin of the Chemical Society of Japan.
  • Zamalyutin, V. V., et al. (2020). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene.
  • Feist, A. M., et al. (2021). Synthesis and Thermo-Selective Recycling of Diels–Alder Cyclopentadiene Thermoplastics. Journal of the American Chemical Society.
  • SpectraBase. (n.d.). (1S)-(+)-2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]

  • Portoghese, P. S., & Sepp, D. T. (1974). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of Heterocyclic Chemistry.
  • Wang, M., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology.
  • Ring‐opening polymerization of 2‐azabicyclo‐[1][1][6]‐hept‐5‐en‐3‐one using metathesis catalysts. (2000). Journal of Polymer Science Part A: Polymer Chemistry.

  • Diels-Alder Synthesis: Cracking dicyclopentadiene. (2022). YouTube. Retrieved from [Link]

  • Epoxidation of 2-azabicyclo[2.2.1]hept-5-en-3-one. (1985). Heterocycles.
  • Ren, Y., et al. (2020). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology.
  • Shenvi, R. A., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Ren, Y., et al. (2020). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Tori, K., Muneyuki, R., & Tanida, H. (1963). N.M.R. STUDIES OF BRIDGED RING SYSTEMS. I. CARBON-HYDROGEN SPIN COUPLING CONSTANTS IN BICYCLO[1][1][6]HEPTANE DERIVATIVES. Canadian Journal of Chemistry.

  • Goodman, M. M., et al. (2021). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Controlling the stereochemistry in alkyne hydrogenation for highly selective formation of E - and Z -olefins. (2020). ResearchGate. Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Process for the purification of amines. (1967). Google Patents.
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. (2020).
  • Peter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Retrieved from [Link]

  • High-performance chromatographic chiral separation of ??2-homoamino acids. (2015). ResearchGate. Retrieved from [Link]

  • van Tol, J. B. A., et al. (1994).
  • Luedtke, N. (n.d.). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. University of Zurich.
  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Condensation products of urea and amines. (1944). Google Patents.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of optically active azabicyclo heptanone derivatives. (2004). Google Patents.
  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (2011). Bioorganic & Medicinal Chemistry Letters.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solution Stability of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. By understanding the underlying chemical principles, you can proactively design experiments that ensure the integrity and reproducibility of your results.

Section 1: The Core Stability Challenge: Intramolecular Lactamization

Q1: My solution of this compound seems to be degrading over time. What is the most likely degradation pathway?

The primary and most well-documented degradation pathway for this class of compounds, including the structurally related molecule Gabapentin, is intramolecular cyclization, also known as lactamization.[1][2] This reaction involves the nucleophilic attack of the amine group onto the carboxylic acid's carbonyl carbon, resulting in the formation of a five-membered lactam ring and the elimination of a water molecule.[2][3]

This process is thermodynamically favorable, as the resulting lactam is a more stable form.[4] The conversion can occur in both solution and, under certain conditions like mechanical stress, in the solid state.[1][5] Understanding this pathway is the first critical step in preventing the degradation of your compound.

Lactamization_Pathway cluster_legend Diagram Key Parent 3-Aminobicyclo[2.2.1]heptane- 2-carboxylic acid (Zwitterion) TS Transition State Parent->TS Intramolecular Nucleophilic Attack Lactam Lactam Degradant + H₂O TS->Lactam Dehydration key1 Reactant key2 Degradant key3 Intermediate

Caption: Intramolecular lactamization degradation pathway.

Section 2: Critical Factors Influencing Solution Stability

Q2: How does the pH of the solution affect the stability of the compound?

The pH of the aqueous solution is the most critical factor governing the rate of lactamization. The degradation is pH-dependent, with the minimum rate of degradation observed at a pH of approximately 5.5 to 6.0.[2][6][7]

Causality: At this pH range, the molecule exists predominantly in its zwitterionic form, where the amine group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). This electrostatic attraction between the charged groups holds the molecule in a conformation that is less favorable for the intramolecular attack required for cyclization. At pH values significantly lower or higher than this range, a greater population of the cationic or anionic species exists, respectively, which are more susceptible to degradation.[6]

pH RangePredominant SpeciesRelative Degradation RateRationale
< 4.0Cationic (-COOH, -NH3+)HighThe uncharged carboxylic acid is more susceptible to nucleophilic attack.
5.5 - 6.5Zwitterionic (-COO-, -NH3+)Minimum The zwitterionic form is conformationally less reactive.[2][6]
> 7.5Anionic (-COO-, -NH2)HighThe free amine is a more potent nucleophile, accelerating the attack.
Q3: What is the impact of temperature on the degradation rate?

As with most chemical reactions, the rate of lactamization is highly dependent on temperature. The degradation rate increases significantly with rising temperature. Storing solutions at elevated temperatures will accelerate the formation of the lactam degradant.

Arrhenius plot analysis from studies on similar compounds confirms this relationship, indicating that a shelf life of two years or more at room temperature is achievable only under optimal pH conditions (e.g., pH 6.0).[6] For maximum stability, especially for long-term storage, refrigeration or freezing is strongly recommended.

Q4: Do the type and concentration of buffer used in the formulation matter?

Yes, the lactamization reaction is known to be catalyzed by buffer species.[2] This means that the rate of degradation is often proportional to the buffer concentration.

Experimental Insight: When preparing your solution, use the lowest buffer concentration that is sufficient to maintain the target pH. High molarity buffers can actively participate in the proton transfer steps of the degradation mechanism, thereby accelerating the reaction. Citrate and phosphate buffers are commonly used, but their concentration should be carefully optimized.

Q5: Should I be concerned about other factors like light, oxygen, or ionic strength?

While pH and temperature are the primary drivers of degradation for this specific molecule, other general factors affecting amino acid stability should be considered:

  • Light: For many amino acid solutions, exposure to UV light can cause photodegradation.[8] It is always good practice to store solutions in amber vials or otherwise protected from light.[9]

  • Oxidizing Agents: Avoid contact with strong oxidizing agents or the presence of heavy metal ions, which can catalyze oxidation.[10] While not the primary pathway for this molecule, it is a general good practice for ensuring chemical purity.

  • Ionic Strength: Studies on Gabapentin have shown that ionic strength does not have a significant influence on the rate of lactamization.[6]

Section 3: Practical Stabilization and Troubleshooting Guide

Q6: What is the recommended protocol for preparing a stable stock solution?

This protocol is designed to minimize degradation from the outset.

Step-by-Step Protocol: Preparation of a Stabilized Solution

  • Select an Appropriate Buffer: Choose a buffer system effective in the pH range of 5.5-6.5, such as a citrate or phosphate buffer.

  • Prepare the Buffer: Prepare the buffer at a low concentration (e.g., 10-25 mM).

  • Adjust pH: Carefully adjust the buffer's pH to be within the optimal range of 5.8 ± 0.2 using a calibrated pH meter. This is the most critical step.

  • Dissolve the Compound: Slowly dissolve the this compound powder into the pH-adjusted buffer to the desired final concentration. Gentle agitation may be required. Avoid vigorous vortexing, which can introduce mechanical stress.[10]

  • Sterile Filtration (Optional): If required for your application, filter the final solution through a 0.22 µm sterile filter. Ensure the filter material is compatible with your solution.

  • Store Properly: Immediately transfer the solution into amber, airtight containers and store at the recommended temperature (see Q7).

Q7: How should I store my solutions to maximize their shelf-life?

Proper storage is essential. The following table provides a general guideline based on established principles for similar compounds.[7][11]

Storage Temp.Buffer/VehicleProjected Shelf-LifeKey Considerations
Room Temp (25°C)pH 6.0 Aqueous BufferUp to 2 monthsFor short-term use only. Protect from light.[11]
Refrigerated (2-8°C)pH 6.0 Aqueous Buffer> 3 monthsRecommended for working solutions. Protect from light. Do not freeze if precipitation is observed upon cooling.[11]
Frozen (-20°C)pH 6.0 Aqueous Buffer> 6 monthsRecommended for long-term stock. Aliquot to avoid freeze-thaw cycles, which can affect stability.[10]
Q8: I'm observing cloudiness or precipitation in my solution. What should I do?

Precipitation can be caused by several factors. Follow this troubleshooting workflow to diagnose and solve the issue.

Troubleshooting_Workflow Start Cloudiness or Precipitation Observed Check_pH Is the solution pH within the 5.5 - 6.5 range? Start->Check_pH Adjust_pH Action: Carefully adjust pH back to ~6.0. Check_pH->Adjust_pH No Check_Storage Was the solution stored at a low temperature? Check_pH->Check_Storage Yes Check_Conc Is the concentration exceeding solubility limit at this temperature? Warm_Gently Action: Gently warm solution and/or dilute to a lower concentration. Check_Conc->Warm_Gently Yes Lactam_Suspect Potential Issue: Degradation. The lactam product may have different solubility. Analyze purity. Check_Conc->Lactam_Suspect No Check_Storage->Check_Conc No Check_Storage->Warm_Gently Yes

Sources

troubleshooting poor resolution in chiral separation of bicyclic amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the chiral separation of bicyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving adequate resolution for these structurally unique and often rigid molecules. My approach is to move beyond simple procedural lists and delve into the causal relationships between chromatographic parameters and separation outcomes, empowering you to make informed, effective troubleshooting decisions.

Section 1: Initial Diagnosis - Why is My Resolution Poor?

Poor resolution (Rs < 1.5) is the most common issue in chiral chromatography. For bicyclic amino acids, their rigid conformation presents a unique challenge for chiral recognition. The first step is to systematically diagnose the potential cause.

Q1: I'm seeing broad peaks, co-elution, or very little separation between my enantiomers. Where do I start?

A1: Start by evaluating the three pillars of your separation: the Chiral Stationary Phase (CSP), the mobile phase, and the system/method parameters. Poor resolution is rarely due to a single factor but often a combination of suboptimal conditions.

First, confirm the suitability of your chosen CSP. Bicyclic amino acids, due to their fixed stereochemistry, require a CSP that offers specific interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) that can differentiate between the enantiomers.[1][2] Second, assess your mobile phase composition; it is the primary tool for optimizing selectivity.[3] Finally, review fundamental system parameters like temperature and flow rate, as these can significantly influence the thermodynamics and kinetics of the separation.[4][5]

Here is a logical workflow to begin your troubleshooting process:

G cluster_0 Initial Assessment cluster_1 Primary Variables cluster_2 Actionable Steps Poor_Resolution Problem: Poor Resolution (Rs < 1.5) Check_CSP Is the CSP appropriate for bicyclic amino acids? Poor_Resolution->Check_CSP Check_Mobile_Phase Is the mobile phase optimized? Poor_Resolution->Check_Mobile_Phase Check_System Are system parameters (Temp, Flow) optimal? Poor_Resolution->Check_System Select_CSP Consult CSP Selection Guides (Section 2) Check_CSP->Select_CSP Optimize_MP Systematically Adjust Modifiers & Additives (Section 3) Check_Mobile_Phase->Optimize_MP Optimize_Params Evaluate Temperature & Flow Rate Effects (Section 4) Check_System->Optimize_Params

Caption: Initial troubleshooting workflow for poor chiral resolution.

Section 2: Chiral Stationary Phase (CSP) Considerations

The CSP is the heart of the separation. Unlike achiral separations that rely primarily on hydrophobicity, chiral separations depend on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[2]

Q2: How do I choose the right CSP for a novel bicyclic amino acid?

A2: There is no universal CSP, and selection is the most critical step.[2] For amino acids, several classes of CSPs have proven effective. The choice depends on the specific structure of your bicyclic compound, particularly the location of the primary amine and carboxylic acid groups.

CSP TypeChiral Selector ExamplePrimary Interaction MechanismBest Suited For
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidComplexation with protonated primary amines (R-NH3+).[6][7]Underivatized primary amino acids. Excellent for resolving rigid structures.[8][9][10]
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexation.[11]Underivatized α-, β-, and γ-amino acids; compatible with a wide range of mobile phases (RP, NP, Polar Organic).[12][13]
Polysaccharide-Based Cellulose/Amylose Phenylcarbamate DerivativesHydrogen bonding, π-π interactions, steric inclusion within helical polymer grooves.[14][15]Broad applicability, often used for derivatized amino acids but can work for underivatized ones.[16][17]
Zwitterionic Ion-Exchange Cinchona Alkaloid DerivativesElectrostatic (ion-pairing) interactions, supported by hydrogen bonding and π-π stacking.[1][18]Free amino acids and small peptides, highly compatible with LC-MS.[1][18]

Expert Insight: For bicyclic amino acids, which are often primary amines, Crown Ether-based CSPs are an excellent starting point.[7] Their rigid cavity provides a highly specific complexation environment for the protonated amine group, a key feature of amino acids in acidic mobile phases.[6][7]

Q3: My resolution has degraded over time on a previously reliable column. What happened?

A3: This indicates either column contamination or a change in the stationary phase itself.

  • Irreversible Adsorption: Strongly retained impurities from your sample matrix can bind to the CSP, altering its selective surface.[19] This is common when working with complex biological samples.[]

  • Solvent Mismatch (Coated CSPs): If you are using a coated polysaccharide CSP, certain solvents (e.g., dichloromethane, THF, ethyl acetate) can swell or even dissolve the chiral selector from the silica support, permanently damaging the column.[2][21] Always use immobilized CSPs if you need to explore a wider range of solvents.[15][22]

  • Additive Memory Effects: Acidic or basic additives can remain on the column and affect subsequent runs, even after extensive washing, particularly in normal-phase chromatography.[19]

Protocol: Column Regeneration and Flushing

  • Disconnect the column from the detector.

  • Reverse the direction of flow.

  • Flush with a series of solvents, starting with your mobile phase without additives.

  • Sequentially flush with 20-30 column volumes of solvents that are miscible and increase in elution strength (e.g., for a reversed-phase compatible column: Water -> Methanol -> Acetonitrile -> Isopropanol).

  • For immobilized polysaccharide phases, a strong solvent like methyl tert-butyl ether (MTBE) or ethyl acetate can be used to remove strongly adsorbed contaminants. NEVER use these on coated phases.[15]

  • Equilibrate thoroughly with your starting mobile phase before re-connecting the detector.

Section 3: Mobile Phase Optimization

The mobile phase modulates the interactions between your analyte and the CSP. For ionizable compounds like amino acids, small changes in pH or additive concentration can have a profound impact on retention and selectivity.

Q4: I have some peak separation, but the resolution is poor (e.g., Rs=0.8). How can I improve it by changing the mobile phase?

A4: This is an ideal scenario for mobile phase optimization. The goal is to fine-tune the thermodynamics of the interaction to enhance the difference in binding energy between the two enantiomers.

G Start Initial Condition: Partial Separation (Rs < 1.5) Adjust_Modifier Step 1: Adjust % Organic Modifier (e.g., Methanol, Acetonitrile) Target k' between 2 and 10 Start->Adjust_Modifier Check_Resolution1 Resolution Improved? Adjust_Modifier->Check_Resolution1 Adjust_Additive Step 2: Adjust Acidic/Basic Additive (e.g., TFA, Formic Acid, DEA) Control analyte ionization Check_Resolution1->Adjust_Additive No End Optimized Resolution (Rs >= 1.5) Check_Resolution1->End Yes Check_Resolution2 Resolution Improved? Adjust_Additive->Check_Resolution2 Consider_Solvent Step 3: Change Organic Modifier (e.g., Methanol to Ethanol) Alter H-bonding characteristics Check_Resolution2->Consider_Solvent No Check_Resolution2->End Yes Consider_Solvent->End

Caption: Systematic mobile phase optimization workflow.

  • Step 1: Optimize Retention (k'): First, adjust the percentage of your organic modifier (e.g., methanol, acetonitrile) to get the retention factor (k') in the optimal range of 2-10. If retention is too low, the enantiomers don't have enough time to interact with the CSP. If it's too high, peaks will be broad, reducing resolution.

  • Step 2: Control Ionization with Additives: For amino acids, controlling their ionization state is crucial.

    • Acidic Additives (TFA, Formic Acid): Typically used at 0.05-0.5%.[23] In reversed-phase or polar ionic modes, an acid ensures the primary amine is protonated (-NH3+), which is essential for interaction with crown ether and zwitterionic CSPs.[1][7] It also suppresses the ionization of free silanol groups on the silica support, reducing peak tailing.[23]

    • Basic Additives (DEA, TEA): Used in normal phase for basic compounds to reduce tailing, but less common for underivatized amino acids.[24]

  • Step 3: Change the Organic Modifier: If optimizing the modifier percentage and additives isn't sufficient, switch the primary organic solvent. The choice of alcohol (e.g., Methanol, Ethanol, Isopropanol) can significantly alter the hydrogen-bonding environment and thus the chiral recognition mechanism.[24]

Q5: Should I derivatize my bicyclic amino acid?

A5: Derivatization is an indirect method that can be very powerful but adds complexity.[11][25] You react the amino acid with a chiral derivatizing agent (CDA), like Marfey's reagent (FDAA), to form diastereomers.[26] These diastereomers can then be separated on a standard achiral column (e.g., C18).[25]

  • Advantages: Can achieve excellent separation and high sensitivity, especially with fluorescent tags.[11] Useful if you do not have a suite of chiral columns available.[25]

  • Disadvantages: Adds an extra reaction step with potential for side products or racemization if conditions are not mild.[11][16] The purity of the CDA itself is critical.[11]

Recommendation: Pursue direct separation on a CSP first.[13] Only consider derivatization if direct methods fail or if you require extremely high sensitivity for trace analysis.[25]

Section 4: Method & System Parameters

Q6: How does temperature affect my chiral separation?

A6: Temperature is a critical but often overlooked parameter. It influences both the kinetics (efficiency) and thermodynamics (selectivity) of the separation.[5] The relationship between temperature and resolution is not always linear and can be unpredictable.

  • General Trend: In most cases, decreasing the temperature increases the strength of the diastereomeric interactions, leading to higher selectivity (α) and better resolution.[4][27] This is an enthalpy-driven separation.[28]

  • Anomalous Behavior: However, in some entropy-driven separations, resolution can increase with temperature.[5][29] Furthermore, temperature can induce conformational changes in the CSP, particularly polysaccharide-based phases, which can alter or even reverse the enantiomer elution order.[5][29]

Protocol: Temperature Optimization Study

  • Start with your column at ambient temperature (e.g., 25 °C).

  • Decrease the temperature in 5 °C increments (e.g., to 20 °C, 15 °C, 10 °C). Allow the system to fully equilibrate at each temperature.

  • Analyze the resolution (Rs) and retention factor (k') at each step.

  • If resolution does not improve, investigate increasing the temperature in 5 °C increments (e.g., to 30 °C, 35 °C, 40 °C).

  • Plot Rs vs. Temperature to find the optimal setting for your specific analyte/CSP pair.

Q7: Can I simply lower the flow rate to improve resolution?

A7: Yes, to a point. Lowering the flow rate gives the enantiomers more time to interact with the stationary phase, which can improve resolution.[4] However, this comes at the cost of longer run times and increased band broadening due to longitudinal diffusion. The optimal flow rate is a balance. If you have partial separation, reducing the flow rate from 1.0 mL/min to 0.7 or 0.5 mL/min is a simple and effective way to boost resolution.

Section 5: FAQs

Q: My sample is not dissolving well in the mobile phase. Can I use a stronger solvent like DMSO or DMF to inject? A: This is strongly discouraged. Ideally, your sample should always be dissolved in the mobile phase.[2] Injecting in a much stronger solvent can cause the sample to precipitate on the column head, leading to split peaks and high backpressure.[2][30] If you must use a different solvent, ensure the injection volume is as small as possible (< 5 µL) to minimize these effects.

Q: Should I use a gradient for my chiral separation? A: It is uncommon and generally not recommended for method development.[19] Chiral separations rely on very specific, balanced interactions that are best achieved under stable, isocratic conditions.[19] A gradient constantly changes the mobile phase composition, which can disrupt the delicate equilibrium required for chiral recognition.

Q: Why is the D-enantiomer always retained longer on a macrocyclic glycopeptide column? A: This is a frequently observed phenomenon with CSPs like Teicoplanin. While the exact mechanism is complex and multifaceted, it suggests a consistently more favorable energetic interaction between the D-enantiomer and the chiral selector's binding pockets compared to the L-enantiomer.[13]

References

  • Kaliszan, R., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
  • Li, L., et al. (2016).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.).
  • BOC Sciences. (n.d.). Amino Acid Chiral Analysis Services. BOC Sciences.
  • Unknown Author. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases | Request PDF.
  • Unknown Author. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some...
  • Regis Technologies. (n.d.).
  • Unknown Author. (2021).
  • Unknown Author. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Unknown Author. (2020). Trouble with chiral separations.
  • Unknown Author. (n.d.). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
  • Unknown Author. (n.d.). PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. Source Not Available.
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.).
  • Unknown Author. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • BenchChem Technical Support Team. (2025). Determining enantiomeric purity of chiral amino acids via HPLC. Benchchem.
  • Regis Technologies. (2020).
  • Unknown Author. (2020). 14.
  • Unknown Author. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers.
  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia.
  • Unknown Author. (n.d.). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl ??-amino acids by HPLC.
  • Zhang, T., et al. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Source Not Available.
  • Selvidge, J. (2024).
  • Unknown Author. (2015). What precautions should be kept in our mind, if using chiral column in HPLC?
  • Ohta, K., et al. (n.d.).
  • Unknown Author. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Unknown Author. (n.d.). (PDF) New chiral crown ether stationary phase for the liquid chromatographic resolution of ??-amino acid enantiomers.
  • Hyun, M. H., et al. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers.
  • Unknown Author. (n.d.). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Semantic Scholar.
  • Ilisz, I., et al. (2021).
  • Unknown Author. (2014). How can I improve my chiral column resolution?
  • Brückner, H., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry.
  • BenchChem Technical Support Team. (2025). Addressing poor resolution in the chromatographic analysis of amino alcohols. Benchchem.

Sources

Technical Support Center: Troubleshooting Fmoc Deprotection of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses specific challenges and side reactions encountered during the Nα-Fmoc deprotection of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a sterically hindered, bicyclic β-amino acid. The unique conformational rigidity of this building block presents distinct challenges compared to standard amino acids, often leading to incomplete reactions and unexpected byproducts. This guide provides in-depth troubleshooting, validated protocols, and the mechanistic basis for our recommendations.

Frequently Asked Questions (FAQs)

Q1: My Fmoc deprotection is extremely slow or incomplete. What is the primary cause?

A: The most common cause is steric hindrance. The rigid bicyclo[2.2.1]heptane core physically obstructs the approach of the piperidine base to the acidic proton on the fluorenyl group.[1] This significantly slows down the initial proton abstraction step, which is necessary for the subsequent β-elimination of the Fmoc group.[2][3] Standard deprotection times are often insufficient.

Q2: I observe an unexpected peak in my HPLC analysis after deprotection. What could it be?

A: A likely candidate is an adduct formed between the liberated dibenzofulvene (DBF) intermediate and the free amino group of your deprotected bicyclic amino acid. This occurs if the piperidine scavenger is not present in sufficient excess or if its scavenging action is kinetically slower than the side reaction with your product. Another possibility is the formation of a piperidine-dibenzofulvene adduct, which should be monitored.[4][5]

Q3: Can I use a stronger base like DBU to speed up the reaction?

A: Yes, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a highly effective strategy for sterically hindered residues.[6] DBU is a stronger, non-nucleophilic base that can accelerate the initial proton abstraction.[7] However, DBU alone does not scavenge the resulting dibenzofulvene (DBF), which can lead to side reactions. Therefore, DBU is typically used in a cocktail with a nucleophilic scavenger like piperidine.[6][8]

Q4: Does the bicyclic structure introduce other unique side reactions?

A: While the primary issues are steric hindrance and adduct formation, the constrained nature of the bicyclic ring system can influence peptide aggregation. Depending on the sequence, this can further hinder reagent access to the reaction site.[1]

In-Depth Troubleshooting Guide

This section is organized by observed experimental problems. For each issue, we detail the probable causes, provide mechanistic insights, and offer validated solutions.

Problem 1: Incomplete or Slow Deprotection

Symptoms:

  • HPLC analysis shows a significant amount of remaining Fmoc-protected starting material.

  • Kaiser test or other amine detection tests yield a weak positive or negative result.[9]

  • Downstream coupling reactions fail, leading to deletion sequences in the final peptide.[10]

Root Cause Analysis:

The rate-limiting step in Fmoc deprotection is the abstraction of the acidic proton at the C9 position of the fluorene ring.[11][12] The bulky bicyclo[2.2.1]heptane framework shields this position, demanding more rigorous deprotection conditions than standard protocols.

Incomplete_Deprotection Piperidine Piperidine Base Barrier High Energy Barrier due to Steric Hindrance Piperidine->Barrier Slow Approach Fmoc_AA Fmoc-N-Bicyclic AA (Sterically Hindered) Fmoc_AA->Barrier Product Incomplete Deprotection (Mixture of SM and Product) Barrier->Product

Solutions & Protocols:

  • Extend Reaction Time: The simplest approach is to increase the duration of piperidine exposure. Monitor the reaction progress by taking resin samples at timed intervals (e.g., 30, 60, 90, 120 minutes) and analyzing them by HPLC.

  • Optimize Reagent Cocktail: For severely hindered systems, a stronger base is recommended.

Deprotection Cocktail Composition Typical Time Pros Cons Citation
Standard 20% Piperidine in DMF20-60 minWidely used, well-understood.Often insufficient for this substrate.[3]
Enhanced 4-Methylpiperidine (20% in DMF)20-40 minSlightly more effective than piperidine.May still be too slow.[4][13]
High-Power 2% DBU, 2% Piperidine in DMF5-15 minVery rapid and effective deprotection.DBU can promote aspartimide formation in Asp-containing sequences.[6][8]
Alternative 5% Piperazine, 2% DBU in DMF< 5 minExtremely fast; piperazine is a less restricted reagent.Requires careful optimization.[14]
Recommended Protocol: DBU/Piperidine Deprotection

This protocol is highly effective for overcoming steric hindrance.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF .

  • Add the deprotection solution to the resin (approx. 10 mL per gram of resin).[8]

  • Agitate the mixture at room temperature. Start with a 5-minute reaction time.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.[9] If the test is not strongly positive, repeat the deprotection for an additional 5 minutes.

Problem 2: Formation of Dibenzofulvene (DBF) Adducts

Symptoms:

  • Mass spectrometry reveals an unexpected species with a mass corresponding to your deprotected product + 166 Da (the mass of DBF).

  • HPLC shows a new, often broader, peak eluting near the product.

Root Cause Analysis:

Fmoc deprotection proceeds via a β-elimination mechanism, generating a highly reactive dibenzofulvene (DBF) intermediate.[2] The secondary amine in the deprotection solution (e.g., piperidine) acts as a scavenger, trapping DBF in a Michael-type addition to form a stable, soluble adduct.[4][5] If the concentration or reactivity of the scavenger is insufficient, the DBF can be intercepted by the newly liberated amine of your bicyclic amino acid, leading to irreversible chain termination.

Side_Reaction cluster_main Fmoc Deprotection cluster_scavenge Desired Pathway cluster_side Side Reaction Fmoc_AA Fmoc-Protected AA Base + Piperidine Fmoc_AA->Base DBF Dibenzofulvene (DBF) Intermediate Base->DBF Free_Amine Deprotected AA (Product) DBF->Free_Amine DBF->Free_Amine Undesired Michael Addition Piperidine_Scavenger Excess Piperidine (Scavenger) DBF->Piperidine_Scavenger Michael Addition Adduct_Bad Product-DBF Adduct (Chain Termination) Adduct_Good Piperidine-DBF Adduct (Washed Away) Piperidine_Scavenger->Adduct_Good

Solutions & Protocols:

  • Ensure Adequate Scavenger Concentration: Always use a significant excess of the scavenging amine. Standard protocols using 20% piperidine are typically sufficient in this regard, provided the deprotection goes to completion.[3]

  • Use a More Efficient Scavenger: Primary amines can be more effective scavengers than secondary amines, though they may be less efficient at the initial deprotection step.[11] Tris(2-aminoethyl)amine is a known high-efficiency scavenger.

  • Monitor via UV-Vis Spectroscopy: The formation of the piperidine-DBF adduct can be monitored quantitatively by UV-Vis spectroscopy at approximately 301 nm.[5][15] This allows for real-time tracking of the deprotection reaction. A stable plateau in absorbance indicates the reaction is complete.

Analytical Methods for Quality Control

Effective troubleshooting relies on accurate analytical data.

HPLC Monitoring
  • Objective: To quantify the conversion of starting material to product and detect any side products.

  • Typical Conditions:

    • Column: C18 reverse-phase, 3-5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point.

    • Detection: 220 nm (for peptide backbone) and 265 nm or 301 nm (for Fmoc group and DBF adducts).

UV-Vis Quantification of Resin Loading

This method confirms the amount of Fmoc-amino acid successfully loaded onto the resin before you begin synthesis.

  • Accurately weigh 1-2 mg of dried Fmoc-loaded resin into a glass vial.

  • Add a known volume (e.g., 3.0 mL) of 20% piperidine in DMF.

  • Agitate for 30 minutes to ensure complete deprotection.

  • Measure the absorbance of the supernatant at 301 nm against a blank of 20% piperidine/DMF.

  • Calculate the loading using the Beer-Lambert law (A = εcl), where ε (molar absorptivity of the DBF-piperidine adduct) is typically taken as 7800 L mol⁻¹ cm⁻¹.[4][15]

Formula: Loading (mmol/g) = (Absorbance × Volume [L]) / (7.8 × Resin Weight [g])

References

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health (NIH). [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. [Link]

  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. National Institutes of Health (NIH). [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Royal Society of Chemistry. [Link]

  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Semantic Scholar. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

Sources

Technical Support Center: Optimization of Crystallization Methods for Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of bicyclic amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality single crystals of these conformationally constrained molecules. Bicyclic amino acids are invaluable scaffolds in medicinal chemistry, used to create highly structured peptidomimetics and drug candidates.[1] However, their inherent rigidity and unique physicochemical properties often present significant crystallization challenges.

This resource provides in-depth, experience-driven answers to common problems, detailed experimental protocols, and the scientific rationale behind our troubleshooting recommendations.

Section 1: Foundational Concepts & FAQs

This section addresses fundamental questions about the crystallization of bicyclic amino acids, providing the core knowledge needed to approach experimental design.

Q1: What makes bicyclic amino acids particularly challenging to crystallize compared to flexible, linear amino acids?

A: The primary challenges stem from their conformational rigidity and often complex intermolecular interactions. Unlike flexible molecules that can adopt multiple conformations to fit into a growing crystal lattice, bicyclic amino acids have a fixed, three-dimensional shape.[] This rigidity means that successful crystal packing is highly dependent on finding a solvent system and conditions that favor specific, ordered intermolecular arrangements. Key challenges include:

  • Limited Conformational Freedom: The fused or bridged ring systems severely restrict bond rotation.[] This can make it difficult for the molecules to arrange themselves in the periodic, repeating pattern required for a crystal lattice.

  • Strong, Directional Interactions: As amino acids, they possess both hydrogen bond donors (-NH₃⁺) and acceptors (-COO⁻), leading to strong, directional interactions. If these interactions lead to the formation of stable, soluble aggregates or amorphous networks in solution, it can inhibit the nucleation of an ordered crystal.

  • Solubility Behavior: Their solubility can be highly sensitive to pH and solvent polarity. Finding a solvent or solvent mixture that provides the shallow solubility curve ideal for slow, controlled crystallization can be difficult. Often, they are either highly soluble or nearly insoluble, complicating the generation of a metastable supersaturated state.[3]

Q2: How does pH critically influence the crystallization of bicyclic amino acids?

A: The pH of the solution is one of the most critical parameters because it dictates the ionization state of the amino and carboxylic acid groups, which in turn governs the molecule's overall charge, solubility, and intermolecular interactions.[4][5]

  • At the Isoelectric Point (pI): The amino acid exists predominantly as a zwitterion (net charge of zero). At this pH, molecules have minimal electrostatic repulsion, and solubility is at its minimum.[6] This is often the most promising starting point for crystallization, as achieving supersaturation is easiest.

  • At Low pH (pH < pI): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), resulting in a net positive charge (cationic form). The increased charge leads to stronger electrostatic repulsion between molecules, generally increasing solubility and making crystallization more difficult.[5]

  • At High pH (pH > pI): The amino group is neutral (-NH₂) and the carboxylic acid group is deprotonated (-COO⁻), resulting in a net negative charge (anionic form). Similar to low pH, this increased charge enhances solubility and can inhibit crystallization.[5]

Therefore, systematically screening a range of pH values around the theoretical pI is a crucial first step in any optimization process.[6]

Section 2: Troubleshooting Guide for Common Crystallization Problems

This section provides direct, actionable advice for overcoming the most common hurdles encountered during the crystallization of bicyclic amino acids.

Q3: My compound is "oiling out" instead of forming crystals. What is happening and what should I do?

A: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solution becomes so highly supersaturated that the solute separates into a dense, liquid phase instead of an ordered solid phase.[7] This is a kinetic phenomenon, often driven by reaching the labile zone of the phase diagram too quickly.[3][8] The resulting oil is a solute-rich, disordered state that can be very difficult to crystallize.

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation: This is the most effective strategy.[7][8]

    • Slower Cooling: If using a cooling crystallization method, significantly decrease the cooling rate (e.g., from 10°C/hour to 1-2°C/hour). You can achieve this by placing your crystallization vessel in an insulated container (like a Dewar flask) before placing it in the refrigerator or freezer.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise over a much longer period, with vigorous stirring to avoid localized high supersaturation.[7][9]

  • Decrease Solute Concentration: Start with a more dilute solution. While it may take longer to reach saturation, it will enter the metastable zone more slowly, favoring controlled nucleation and growth over oiling out.[7]

  • Increase Crystallization Temperature: Oiling out is more common at lower temperatures where viscosity is higher and molecular mobility is reduced. Try running the experiment at a slightly higher temperature.

  • Use Seeding: Introduce a small number of pre-existing seed crystals into the solution once it enters the metastable zone (slightly supersaturated).[7][8] This provides a template for growth and bypasses the energy barrier for primary nucleation, which can prevent the system from reaching the high level of supersaturation that causes oiling out.[8]

  • Change the Solvent System: The choice of solvent is critical.[7] An oil can form if the solute is too soluble in the chosen solvent.[10] Experiment with solvents of different polarity or use solvent mixtures to fine-tune the solubility profile.[11]

Q4: I am consistently getting amorphous precipitate or microcrystalline powder, not single crystals. How can I promote the growth of larger, X-ray quality crystals?

A: This outcome indicates that nucleation is happening too rapidly and uncontrollably, leading to the simultaneous formation of countless tiny crystals instead of the slow, ordered growth of a few large ones. The goal is to spend more time in the metastable zone and avoid the labile (precipitation) zone.

Troubleshooting Strategies:

  • Reduce Supersaturation Level: This is the paramount principle. Use a slightly lower starting concentration of your compound. The solution should be just saturated at the higher temperature or before anti-solvent addition.

  • Optimize the Solvent:

    • Find a solvent where your compound has moderate, but not high, solubility. Highly soluble compounds often crash out of solution.

    • Avoid highly volatile solvents (like DCM or diethyl ether) for slow evaporation methods, as the process can happen too quickly.[10] If you must use them, slow the evaporation rate by using a vial with a narrow opening or by placing the vial inside a larger, sealed container.

  • Refine the Cooling/Evaporation Rate:

    • Slow Cooling: Ensure the cooling process is as slow as possible to allow molecules sufficient time to orient themselves correctly onto the growing lattice.

    • Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material.[3][10][12] It provides a very slow and controlled way to change the solvent composition, gently pushing the solution into a supersaturated state.

  • Try Seeding: Use a micro- or seed crystal from a previous experiment. Introduce a single, well-formed seed crystal into a solution that is only slightly supersaturated. This encourages growth on the existing seed rather than new nucleation events.[13]

Q5: My crystallization screens are all clear; nothing is happening. What are my next steps?

A: Clear screens indicate that the solution never reached a state of supersaturation. The compound remained soluble under all tested conditions.

Troubleshooting Strategies:

  • Increase Concentration: The most straightforward approach is to systematically increase the starting concentration of your bicyclic amino acid and repeat the screens.

  • Expand Solvent/Anti-Solvent Screens: You need to find conditions where the compound's solubility is lower.

    • Test a broader range of solvents with varying polarities.

    • For vapor diffusion, choose an anti-solvent in which your compound is completely insoluble and that is miscible with your primary solvent.[3]

  • Drastically Lower the Temperature: If using a cooling method, try much lower temperatures (e.g., -20°C).

  • Use a More Volatile Solvent for Evaporation: If slow evaporation is your method, switch to a more volatile solvent to concentrate the solution faster.

  • Scratch the Flask: A classic technique. Use a glass rod to make a small scratch on the inside surface of the vial below the liquid level. The microscopic imperfections on the glass can act as nucleation sites.[14]

Q6: I am observing multiple crystal forms (polymorphism). How can I control the experiment to obtain a single, desired polymorph?

A: Polymorphism, the ability of a compound to crystallize in multiple different crystal lattices, is common for complex organic molecules.[15] Different polymorphs can have different stabilities, and the form you get can be influenced by kinetics and thermodynamics. Controlling factors include solvent, temperature, and rate of supersaturation.[15][16]

Troubleshooting Strategies:

  • Control the Temperature: Temperature can have a significant effect on which polymorph is favored.[16][17] Run crystallization experiments at different, constant temperatures to see if one form is preferentially produced.

  • Vary the Solvent: The solvent can influence which polymorph nucleates through specific interactions with the solute molecules. Screening a wide variety of solvents is a key strategy for discovering and controlling polymorphs.

  • Use Seeding with the Desired Form: If you have a sample of the desired polymorph, use it to seed a slightly supersaturated solution. This will template the growth of the desired form. To eliminate unwanted forms, you can repeatedly use the product of one batch to seed the next, effectively diluting out the undesired polymorph over time.[18]

  • Control the Rate of Supersaturation: Rapid crystallization (high supersaturation) often yields a less stable (kinetically favored) polymorph, while slow crystallization (low supersaturation) tends to produce the most stable (thermodynamically favored) form.[15] Adjust cooling rates or anti-solvent addition rates accordingly.

Section 3: Key Experimental Protocols

Here are step-by-step methodologies for foundational crystallization techniques, adapted for bicyclic amino acids.

Protocol 1: High-Throughput Solubility Screening

Objective: To efficiently identify promising solvents and pH conditions for crystallization.[19][20][21]

Materials:

  • 96-well microplate (UV-transparent if using spectroscopic detection)

  • A selection of solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, THF, 1,4-dioxane)

  • A range of aqueous buffers (e.g., citrate, acetate, MES, phosphate, Tris, CHES) covering a pH range from 4.0 to 9.0.

  • Multichannel pipette

  • Plate shaker

  • Plate reader or microscope

Methodology:

  • Prepare stock solutions of your bicyclic amino acid in a suitable, highly soluble solvent if necessary, or use the solid directly.

  • In each well of the microplate, add a small, known amount of the solid compound (e.g., 1-2 mg).

  • Dispense a fixed volume (e.g., 200 µL) of each test solvent and buffer into the wells.

  • Seal the plate and place it on a plate shaker at a constant temperature for several hours to allow it to reach equilibrium.

  • Visually inspect each well under a microscope for dissolved solid. For a quantitative approach, centrifuge the plate to pellet undissolved solid and measure the absorbance of the supernatant to determine the concentration.

  • Record the results in a table to identify solvents where the compound has low-to-moderate solubility, as these are ideal candidates for crystallization experiments.

Data Presentation: Example Solubility Screen
Solvent/BufferpHTemperature (°C)Solubility ObservationSuitability for Crystallization
Water7.025High (>50 mg/mL)Poor (try anti-solvent)
Water5.525Moderate (~10 mg/mL)Good Candidate (Cooling)
EthanolN/A25Low (~2 mg/mL)Good Candidate (Evaporation)
AcetonitrileN/A25Insoluble (<0.1 mg/mL)Good Anti-solvent
Acetate Buffer4.525High (>50 mg/mL)Poor
Phosphate Buffer7.425Moderate (~15 mg/mL)Good Candidate (Cooling)
Protocol 2: Hanging Drop Vapor Diffusion

Objective: To grow high-quality single crystals by slowly equilibrating a drop of your sample solution with a larger reservoir of a precipitant solution.[22][23]

Materials:

  • 24-well crystallization plate (e.g., VDX plate)

  • Siliconized glass cover slips

  • Vacuum grease

  • Micro-pipettes

  • Stereomicroscope

Methodology:

  • Apply a thin, airtight ring of vacuum grease around the top edge of a reservoir well.

  • Pipette 500 µL to 1.0 mL of the reservoir solution (precipitant solution, e.g., a solvent/anti-solvent mixture) into the bottom of the well.

  • On a clean cover slip, pipette a 2 µL drop of your bicyclic amino acid solution (dissolved in a "good" solvent).

  • Pipette 2 µL of the reservoir solution into the drop containing your sample and mix gently by aspirating. The final drop has a lower precipitant concentration than the reservoir.

  • Carefully invert the cover slip and place it over the greased well, creating a sealed system. The drop should be "hanging" from the center of the slip.

  • Store the plate in a vibration-free location at a constant temperature.

  • Monitor the drops periodically under a microscope over several days to weeks. Because the precipitant concentration is higher in the reservoir, water or the more volatile solvent will slowly diffuse from the drop to the reservoir, gradually increasing the concentration of your compound and the precipitant in the drop, leading to controlled crystallization.[23][24]

Protocol 3: Slow Cooling Crystallization

Objective: To obtain crystals by slowly decreasing the temperature of a saturated solution.

Materials:

  • Small glass vials with screw caps

  • Heating block or water bath

  • Insulated container (e.g., Dewar flask or styrofoam box)

  • Refrigerator or temperature-controlled chamber

Methodology:

  • Prepare a nearly saturated solution of your compound in a suitable solvent at a slightly elevated temperature (e.g., 40-50°C). Ensure all solid is dissolved.

  • To ensure no particulate matter is present, you can perform a hot filtration of the solution into a clean vial.

  • Cap the vial tightly.

  • Place the vial into an insulated container. This is the critical step for ensuring a slow cooling rate.

  • Place the entire insulated container into a refrigerator (4°C) or a freezer (-20°C). The insulation will slow the rate of temperature drop experienced by the vial.

  • Allow the system to cool undisturbed for 24-72 hours. Avoid moving or bumping the container.

  • After the incubation period, carefully remove the vial and inspect for crystals.

Section 4: Visualization of Workflows

Diagrams can clarify complex decision-making processes in crystallization experiments.

General Troubleshooting Workflow

This flowchart outlines a logical progression for troubleshooting common crystallization outcomes.

TroubleshootingWorkflow Start Start: Initial Crystallization Screen Outcome Observe Outcome (after 2-7 days) Start->Outcome Clear Result: Clear Drops Outcome->Clear No Change Precipitate Result: Amorphous Precipitate or Microcrystals Outcome->Precipitate Solid Formed Oil Result: Oiling Out Outcome->Oil Liquid Droplets Crystals Result: Good Crystals Outcome->Crystals Ordered Solids Action_Clear Action: 1. Increase Concentration 2. Use More Anti-Solvent 3. Try More Volatile Solvent 4. Scratch Vial Clear->Action_Clear Action_Precipitate Action: 1. Decrease Concentration 2. Slow Down Process (Cooling/Evaporation) 3. Use Vapor Diffusion 4. Change Solvent Precipitate->Action_Precipitate Action_Oil Action: 1. Drastically Slow Process 2. Decrease Concentration 3. Increase Temperature 4. Use Seeding 5. Change Solvent System Oil->Action_Oil Action_Crystals Action: 1. Harvest & Analyze (XRD) 2. Optimize for Larger Size (Micro-seeding) Crystals->Action_Crystals

Caption: A decision-making flowchart for troubleshooting crystallization experiments.

Supersaturation and Crystallization Zones

This diagram illustrates the theoretical relationship between concentration, temperature, and the different zones critical to crystallization.

CrystallizationZones p1->p2 p2->p3 p4->p5 Undersaturated Zone Undersaturated Zone (Dissolution) Metastable Zone Metastable Zone (Nucleation & Growth Possible) Undersaturated Zone->Metastable Zone Cooling or Evaporation Labile Zone Labile Zone (Precipitation / Oiling Out) Metastable Zone->Labile Zone Rapid Cooling or High Concentration

Caption: Phase diagram illustrating the key zones for successful crystallization.

References

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]

  • High-throughput method for optimum solubility screening for homogeneity and crystallization of proteins (Patent). OSTI.GOV. [Link]

  • Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. ResearchGate. [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Control of Polymorphism in Crystallization of Amino Acid. ResearchGate. [Link]

  • Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. National Yang Ming Chiao Tung University Academic Hub. [Link]

  • Protein Crystallization Screening. News-Medical.Net. [Link]

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • High-Throughput Crystallization Screening Center (HTCSC) at HWI. Formulatrix. [Link]

  • Sitting Drop Vapor Diffusion. Hampton Research. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [Link]

  • Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC - NIH. [Link]

  • How to Grow a Cup of Quick Crystal Needles. Science Notes and Projects. [Link]

  • Growing Crystals: How to Make Beautiful Crystals at Home. Crystalverse. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

  • Controlling factor of polymorphism in crystallization process. ResearchGate. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC - NIH. [Link]

  • pH dependence of amino acid solubility. ResearchGate. [Link]

  • Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. [Link]

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  • How to grow a large single crystal: Part 1 Seed crystal growth. YouTube. [Link]

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Validation & Comparative

A Comparative Analysis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid and Gabapentin: Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) and Gabapentin, two compounds with significant implications in neuroscience and pharmacology. While both are structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), their primary modes of action and therapeutic applications diverge significantly.

Introduction: Distinct Pharmacological Profiles

Gabapentin, marketed under brand names like Neurontin, is a well-established anticonvulsant and analgesic medication.[1][2] Despite its structural resemblance to GABA, it does not exert its effects through direct interaction with GABA receptors.[2][3][4] Instead, its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), leading to a reduction in the release of excitatory neurotransmitters.[1][2][5]

Conversely, this compound, often referred to as BCH, is a non-metabolizable amino acid analogue.[6] Its principal role in research is as a selective inhibitor of the L-type amino acid transporter 1 (LAT1).[7][8][9] This transporter is crucial for the cellular uptake of large neutral amino acids, and its inhibition by BCH can induce apoptosis in cancer cells by depleting them of essential amino acids.[9]

Mechanism of Action: A Tale of Two Targets

The fundamental difference in the efficacy of these two compounds lies in their distinct molecular targets.

Gabapentin: The therapeutic effects of gabapentin are primarily attributed to its high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[10][11] This interaction does not directly block the calcium channel pore but rather modulates the trafficking and function of the channel complex.[10][12] By binding to the α2δ subunit, gabapentin is thought to reduce the delivery of VGCCs to the presynaptic membrane, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[1][4][5] Some studies also suggest that gabapentin may influence GABA synthesis and release, although this is not considered its primary mechanism of action.[3][5]

This compound (BCH): BCH's mechanism is centered on its ability to competitively inhibit the L-type amino acid transporter 1 (LAT1).[8][9] LAT1 is a sodium-independent transporter responsible for the transport of large neutral amino acids, including leucine, across cell membranes. In cancer cells, where LAT1 is often overexpressed to support rapid growth, BCH-mediated inhibition of amino acid uptake can trigger apoptosis.[9] BCH is also used as a tool to study the role of LAT1 in various physiological processes, including the transport of other drugs and amino acids across biological barriers like the blood-retinal barrier.[7]

Signaling Pathway Overview

cluster_0 Gabapentin Pathway cluster_1 BCH Pathway Gabapentin Gabapentin a2d1 α2δ-1 Subunit (VGCC) Gabapentin->a2d1 Binds to VGCC_Traffic Reduced VGCC Trafficking a2d1->VGCC_Traffic Modulates Ca_Influx Decreased Ca²⁺ Influx VGCC_Traffic->Ca_Influx NT_Release Reduced Excitatory Neurotransmitter Release Ca_Influx->NT_Release BCH BCH LAT1 LAT1 Transporter BCH->LAT1 Inhibits AA_Uptake Inhibited Amino Acid Uptake LAT1->AA_Uptake Apoptosis Apoptosis (in cancer cells) AA_Uptake->Apoptosis

Caption: Comparative signaling pathways of Gabapentin and BCH.

Comparative Efficacy: Preclinical and Clinical Evidence

Direct comparative efficacy studies between gabapentin and BCH for the same indication are scarce due to their different primary applications. Gabapentin's efficacy is well-documented in neuropathic pain and epilepsy, while BCH's utility is primarily in cancer research and as a pharmacological tool.

Gabapentin in Neuropathic Pain: Clinical trials have demonstrated the efficacy of gabapentin in managing various neuropathic pain conditions.[13] However, its effectiveness can vary among individuals. Meta-analyses of randomized controlled trials have shown that gabapentin provides significant pain relief compared to placebo.[13] Some studies have compared gabapentin to other gabapentinoids like pregabalin, with some evidence suggesting pregabalin may offer superior and faster pain relief.[14][15]

BCH in Cancer Research: In vitro studies have consistently shown that BCH can inhibit the growth of various cancer cell lines by inducing apoptosis.[9] Its efficacy is linked to the level of LAT1 expression in the cancer cells. Animal studies would be necessary to translate these in vitro findings into potential in vivo anti-tumor activity.

CompoundPrimary TargetTherapeutic Indication (Clinical)Research Application
Gabapentin α2δ-1 subunit of VGCCsNeuropathic pain, Epilepsy[1]Studying VGCC function
BCH L-type amino acid transporter 1 (LAT1)None (Investigational)Cancer research, LAT1 transport studies[8][9]
Caption: Summary of the primary targets and applications of Gabapentin and BCH.

Experimental Protocols

To further investigate and compare the activities of these compounds, the following experimental protocols are provided.

Radioligand Binding Assay for α2δ-1 Subunit

Objective: To determine the binding affinity of gabapentin and a test compound to the α2δ-1 subunit of VGCCs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human α2δ-1 subunit.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use [³H]-gabapentin as the radioligand.

  • Incubation: Incubate the cell membranes with varying concentrations of the unlabeled test compound (or gabapentin for self-competition) and a fixed concentration of [³H]-gabapentin.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant).

In Vitro Amino Acid Uptake Assay

Objective: To measure the inhibitory effect of BCH on LAT1-mediated amino acid uptake.

Methodology:

  • Cell Culture: Use a cell line with high LAT1 expression (e.g., various cancer cell lines).

  • Uptake Buffer: Use a sodium-free buffer (e.g., Hanks' Balanced Salt Solution modified to replace NaCl with choline chloride) to isolate LAT1 activity.

  • Radiolabeled Substrate: Use a radiolabeled LAT1 substrate, such as [¹⁴C]-leucine.

  • Inhibition: Pre-incubate the cells with varying concentrations of BCH.

  • Uptake: Initiate the uptake by adding the [¹⁴C]-leucine to the cells and incubate for a short period (e.g., 1-5 minutes).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of uptake and determine the IC₅₀ of BCH for the inhibition of leucine uptake.

Experimental Workflow Diagram

cluster_0 Radioligand Binding Assay Workflow cluster_1 Amino Acid Uptake Assay Workflow P1 Prepare α2δ-1 Membranes P2 Incubate with [³H]-Gabapentin & Test Compound P1->P2 P3 Filter to Separate Bound/Free Ligand P2->P3 P4 Scintillation Counting P3->P4 P5 Calculate Ki P4->P5 C1 Culture LAT1- Expressing Cells C2 Pre-incubate with BCH C1->C2 C3 Add [¹⁴C]-Leucine (Uptake) C2->C3 C4 Wash & Lyse Cells C3->C4 C5 Scintillation Counting C4->C5 C6 Calculate IC₅₀ C5->C6

Caption: Standard workflows for binding and uptake assays.

Conclusion and Future Directions

Future research could explore the potential for synergistic effects by combining LAT1 inhibitors with other anticancer agents. For gabapentin, ongoing research aims to develop more potent and selective gabapentinoids with improved pharmacokinetic profiles and fewer side effects. A deeper understanding of the structural requirements for binding to the α2δ subunit could facilitate the design of novel therapeutics for neurological disorders.

References

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  • Fink, K., Dooley, D. J., Meder, W. P., Suman-Chauhan, N., Duffy, S., Clusmann, H., & Göthert, M. (2000). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology, 39(11), 2043-2050.
  • Hendrich, J., Van Minh, A. T., Heblich, F., Niet-Rostro, M., Watschinger, K., & Dolphin, A. C. (2008). Pharmacological disruption of calcium channel trafficking by the alpha2delta ligand gabapentin.
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A Researcher's Guide to the Structural Comparison of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. The rigid bicyclo[2.2.1]heptane framework, a common scaffold in medicinal chemistry, presents a fascinating case study in stereoisomerism. This guide provides an in-depth structural comparison of the isomers of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on the key diastereomeric relationship between the exo and endo configurations. We will explore the theoretical underpinnings of their structural differences and provide practical, data-supported methodologies for their unambiguous differentiation and characterization.

The Significance of Stereochemistry in Bicyclic Systems

The constrained nature of the bicyclo[2.2.1]heptane system gives rise to distinct spatial arrangements of substituents, profoundly influencing the molecule's physical, chemical, and biological properties. In the context of this compound, four primary diastereomers can exist due to the relative orientations of the amino and carboxylic acid groups. The most fundamental distinction lies in the exo and endo positioning of these substituents relative to the one-carbon bridge (C7).

  • Exo Isomers : The substituent points away from the C7 bridge.

  • Endo Isomers : The substituent is oriented towards the C7 bridge.[1]

This seemingly subtle difference in spatial arrangement leads to significant variations in steric hindrance, intramolecular interactions, and ultimately, how the molecule interacts with biological targets. For instance, the exo face is generally less sterically hindered, which can influence reactivity in chemical syntheses and accessibility to enzyme active sites.[2]

Visualizing the Isomeric Landscape

To fully appreciate the structural nuances, let's visualize the four key diastereomers of this compound.

G cluster_exo_exo (2-exo, 3-exo) cluster_exo_endo (2-endo, 3-exo) cluster_endo_exo (2-exo, 3-endo) cluster_endo_endo (2-endo, 3-endo) a Exo-Amine, Exo-Carboxyl b Exo-Amine, Endo-Carboxyl a->b Diastereomers c Endo-Amine, Exo-Carboxyl a->c Diastereomers d Endo-Amine, Endo-Carboxyl a->d Enantiomer of c b->c Enantiomer of a b->d Diastereomers c->d Diastereomers

Caption: Isomeric relationships of this compound.

This guide will focus on the experimental techniques used to differentiate these isomers, providing a framework for robust structural elucidation.

Comparative Analysis: Experimental Methodologies

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling is essential for a comprehensive structural comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Connectivity and Spatial Proximity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these isomers in solution. Key NMR experiments and the expected differences between exo and endo isomers are detailed below.

Key Differentiators in NMR Spectra:

  • 1H NMR Chemical Shifts: The chemical environment of protons in exo and endo positions differs significantly. Protons in the endo position are shielded by the C-C single bonds of the bicyclic system and typically resonate at a higher field (lower ppm) compared to their exo counterparts.

  • 1H-1H Coupling Constants (J-coupling): The dihedral angle between vicinal protons is a critical determinant of the J-coupling value, as described by the Karplus equation. In the rigid bicyclo[2.2.1]heptane system, the coupling between two adjacent exo protons (Jexo,exo) is typically larger (around 8-10 Hz) than the coupling between two adjacent endo protons (Jendo,endo), which is often smaller (around 5-7 Hz). The coupling between an exo and an endo proton (Jexo,endo) is usually very small or negligible.[3][4]

  • Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is indispensable for determining through-space proximity of protons. For an endo substituent, NOE correlations are expected between the protons of the substituent and the protons on the C7 bridge. Conversely, an exo substituent will show NOE correlations with the bridgehead protons (C1 and C4).[5][6]

Experimental Protocol: 2D NMR Analysis

A comprehensive 2D NMR analysis is crucial for unambiguous assignment.

G cluster_workflow 2D NMR Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., D2O or DMSO-d6) B 1D Proton NMR (Initial assessment and referencing) A->B C 2D COSY (Correlated Spectroscopy) Identifies 1H-1H spin systems B->C D 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence) Correlates 1H to directly attached 13C B->D E 2D HMBC (Heteronuclear Multiple Bond Correlation) Correlates 1H to 13C over 2-3 bonds B->E F 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) Identifies through-space proton proximities B->F G Structure Elucidation (Combine all data for full assignment and stereochemical determination) C->G D->G E->G F->G

Caption: A typical workflow for 2D NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a high-quality NMR tube.

  • 1D 1H NMR: Acquire a standard 1D proton spectrum to check for purity and to serve as a reference.

  • 2D COSY: This experiment will reveal the proton-proton coupling networks, allowing for the tracing of the bicyclic framework.

  • 2D HSQC/HMQC: This experiment correlates each proton to its directly attached carbon, aiding in the assignment of the 13C spectrum.

  • 2D HMBC: This experiment reveals longer-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • 2D NOESY/ROESY: This is the key experiment for stereochemical assignment. Look for the characteristic through-space correlations that differentiate the exo and endo isomers as described above. A mixing time of 300-800 ms is typically used for small molecules.[7][8]

Expected Data Summary (Illustrative):

Parameterexo-Isomer (e.g., 3-exo-amino)endo-Isomer (e.g., 3-endo-amino)
H3 Chemical Shift Lower field (higher ppm)Higher field (lower ppm)
J2,3 Dependent on relative stereochemistry of C2Dependent on relative stereochemistry of C2
NOE Correlation H3 to Bridgehead Protons (H1, H4)H3 to C7 Bridge Protons
Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR provides excellent information about the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and torsional angles.

Experimental Protocol: X-ray Crystallography

G cluster_workflow X-ray Crystallography Workflow A Crystallization (Slow evaporation, vapor diffusion, etc.) B Crystal Mounting (On a goniometer head) A->B C Data Collection (Using a diffractometer) B->C D Structure Solution & Refinement (Using specialized software) C->D E Final Structure (CIF file and molecular visualization) D->E G cluster_workflow DFT Calculation Workflow A Build Initial Structures (For each isomer) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (To confirm minima and obtain thermodynamic data) B->C D Analysis (Compare relative energies, bond lengths, angles) C->D

Sources

A Comparative Guide to the Biological Activity of Bicyclic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent, selective, and metabolically stable therapeutic agents is a perpetual endeavor. In this pursuit, the structural rigidity and conformational pre-organization offered by bicyclic amino acid analogs have emerged as a powerful strategy in peptidomimetic and small molecule drug design. This guide provides an in-depth technical comparison of the biological activities of various bicyclic amino acid analogs, supported by experimental data and detailed methodologies. We will explore how the constrained architecture of these molecules translates into enhanced biological performance, focusing on key therapeutic targets including neurotransmitter receptors, enzymes, and G-protein coupled receptors (GPCRs).

The Rationale for Rigidity: Why Bicyclic Amino Acids?

Peptides and small molecules often suffer from conformational flexibility, leading to reduced binding affinity for their biological targets and susceptibility to proteolytic degradation. By incorporating the amino acid pharmacophore into a bicyclic scaffold, we introduce conformational constraints that lock the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding, often resulting in a significant increase in potency. Furthermore, the unnatural bicyclic structure provides steric shielding against enzymatic degradation, thereby improving pharmacokinetic profiles.[1][2] The diverse array of available bicyclic scaffolds allows for the fine-tuning of stereochemistry and the spatial presentation of functional groups, enabling the precise targeting of a wide range of biological macromolecules.[3][4]

I. Targeting the Central Nervous System: Bicyclic Analogs of Neurotransmitters

The conformational flexibility of neurotransmitters like glutamate and γ-aminobutyric acid (GABA) allows them to interact with multiple receptor subtypes. This promiscuity can be a significant hurdle in developing subtype-selective drugs. Bicyclic analogs offer a solution by locking the pharmacophore into a conformation that favors interaction with a specific receptor subtype.

A. Bicyclic Glutamate Analogs: Probing Ionotropic Receptors

Ionotropic glutamate receptors (iGluRs), including AMPA and kainate receptors, are crucial for fast excitatory synaptic transmission in the central nervous system.[5] Dysregulation of iGluR activity is implicated in various neurological disorders, making them attractive therapeutic targets.

Two notable examples of bicyclic glutamate analogs are CIP-AS and LM-12b . These conformationally restricted analogs have been instrumental in dissecting the pharmacology of AMPA and kainate receptors.

Comparative Binding Affinities (Ki) of Bicyclic Glutamate Analogs at iGluRs

CompoundGluA2 (AMPA)GluK1 (Kainate)GluK3 (Kainate)
CIP-AS 403 nM656 nM6 nM
LM-12b 237 nM85 nM22 nM

Data compiled from ACS Chemical Neuroscience, 2017.

The data clearly indicates that both CIP-AS and LM-12b exhibit a preference for the GluK3 kainate receptor subtype, with nanomolar binding affinities. This selectivity is a direct consequence of their rigid bicyclic structures, which present the glutamate pharmacophore in a conformation that is highly complementary to the binding pocket of GluK3.

Experimental Protocol: Radioligand Binding Assay for iGluRs

This protocol outlines a standard method for determining the binding affinity of unlabelled bicyclic analogs through competition with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific iGluR subtype.

Materials:

  • HEK293 cells stably expressing the iGluR subtype of interest.

  • Membrane preparation from the expressing cells.

  • Radioligand (e.g., [³H]kainate).

  • Test compound (bicyclic amino acid analog).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes mix Mix Membranes, Radioligand, and Test Compounds prep_membranes->mix prep_reagents Prepare Radioligand and Test Compounds prep_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow of a competitive radioligand binding assay.

II. Enzyme Inhibition: Bicyclic Peptidomimetics in Action

Enzymes, particularly proteases and converting enzymes, are critical drug targets. Bicyclic amino acids can be incorporated into peptide sequences to create potent and stable enzyme inhibitors.[6][7] The constrained backbone of these peptidomimetics can mimic the transition state of the enzymatic reaction, leading to high-affinity binding.

A. Bicyclic Inhibitors of Angiotensin-Converting Enzyme (ACE)

ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for treating hypertension. Captopril and enalapril are highly successful ACE inhibitors that mimic the C-terminal dipeptide of angiotensin I. Bicyclic amino acids, such as octahydroindole-2-carboxylic acid, have been used to replace the proline residue in these inhibitors, resulting in compounds with equipotent in vitro and in vivo activity.[6]

Comparative In Vitro ACE Inhibitory Activity (IC50)

CompoundBicyclic ScaffoldIC50 (nM)
Captopril Proline23
Enalaprilat Proline1.2
CI-907 Octahydroindole-2-carboxylic acid1.8

Data compiled from Journal of Medicinal Chemistry, 1987.[6]

The comparable IC50 value of CI-907 to enalaprilat demonstrates that the bicyclic scaffold can effectively mimic the proline residue, maintaining high potency. The rigid structure of the octahydroindole moiety likely contributes to an optimal orientation of the key binding groups within the ACE active site.

Experimental Protocol: ACE Inhibition Assay

Objective: To determine the IC50 of a test compound for ACE.

Materials:

  • Rabbit lung ACE.

  • Substrate: Hippuryl-His-Leu (HHL).

  • Assay buffer (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3).

  • Test compound (bicyclic amino acid analog).

  • O-phthaldialdehyde (OPA) reagent.

  • Fluorometer.

Procedure:

  • Assay Setup: In a 96-well plate, add ACE, the test compound at various concentrations, and the assay buffer.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add the substrate HHL to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Stop Reaction: Stop the reaction by adding a strong acid (e.g., 1N HCl).

  • Detection: Add the OPA reagent, which reacts with the newly formed N-terminus of His-Leu to produce a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control without inhibitor. Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value by non-linear regression.

III. Modulating G-Protein Coupled Receptors (GPCRs) with Bicyclic Peptides

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[8] Bicyclic peptides have emerged as a promising modality for targeting GPCRs, offering the potential for high affinity and selectivity.[9][10]

A. Bicyclic Peptide Modulators of Gαi Proteins

The Gαi subunit of heterotrimeric G proteins is involved in inhibitory signaling pathways, often leading to a decrease in intracellular cyclic AMP (cAMP) levels. Bicyclic peptides have been identified through combinatorial library screening that can specifically modulate the activity of Gαi proteins.[8] For example, the bicyclic peptide GPM-3 has been shown to act as a GTPase-activating protein (GAP) modulator with high binding affinity for the Gαi protein.[8]

Experimental Protocol: cAMP Assay for Gαi-Coupled GPCRs

Objective: To determine the effect of a bicyclic peptide on the activity of a Gαi-coupled GPCR by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells expressing the Gαi-coupled GPCR of interest.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (bicyclic peptide).

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

  • Cell culture reagents.

Procedure:

  • Cell Culture: Culture the HEK293 cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with varying concentrations of the bicyclic peptide.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. This is done to create a measurable baseline of cAMP that can be inhibited by the activation of the Gαi-coupled receptor.

  • Incubation: Incubate the cells for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the bicyclic peptide. Plot the percent inhibition against the logarithm of the peptide concentration to determine the IC50 value.

Signaling Pathway of a Gαi-Coupled GPCR

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Gαi-Coupled GPCR G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ligand Bicyclic Peptide (Agonist) Ligand->GPCR Binds

Caption: Inhibition of cAMP production by a Gαi-coupled GPCR agonist.

Conclusion

Bicyclic amino acid analogs represent a versatile and powerful class of molecules in drug discovery. Their conformationally constrained nature provides a solid foundation for designing highly potent and selective ligands for a wide range of biological targets. As demonstrated in this guide, the strategic incorporation of bicyclic scaffolds has led to significant advancements in the development of tool compounds and therapeutic candidates targeting neurotransmitter receptors, enzymes, and GPCRs. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate the biological activity of their own novel bicyclic amino acid analogs. The continued exploration of novel bicyclic architectures and their integration into sophisticated screening platforms will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

  • Flynn, G. A., et al. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992-8. [Link]

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  • Sako, Y., et al. (2008). Ribosomal synthesis of bicyclic peptides via two orthogonal inter-side-chain reactions. Journal of the American Chemical Society, 130(23), 7232-4. [Link]

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A Comparative Guide to the Synthesis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid: Strategies and Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, a constrained β-amino acid, represents a valuable scaffold in medicinal chemistry and drug discovery. Its rigid bicyclic structure, often referred to as a norbornane framework, provides a unique conformational rigidity that is highly sought after for the design of peptides, foldamers, and pharmacologically active molecules with specific three-dimensional orientations.[1][2] This structural constraint can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. The synthesis of this compound, however, presents significant stereochemical challenges, requiring precise control over the relative and absolute configurations of the amino and carboxylic acid functional groups.

This guide provides a comparative analysis of the prevalent synthetic routes to this compound, offering a critical evaluation of their respective methodologies, efficiencies, and stereochemical outcomes. The discussion is tailored for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying strategic considerations for selecting an appropriate synthetic pathway.

Route 1: Diels-Alder Reaction followed by Curtius Rearrangement

This classical and widely adopted approach leverages the power of the Diels-Alder reaction to construct the bicyclo[2.2.1]heptane core, followed by functional group manipulations to install the desired amino and carboxylic acid moieties. A key advantage of this route is the use of readily available starting materials and the establishment of the core bicyclic structure early in the synthesis.

Mechanistic Rationale and Strategic Considerations

The synthesis commences with an exclusively endo-selective Diels-Alder reaction between cyclopentadiene and maleic anhydride, yielding a meso-anhydride.[3] The desymmetrization of this intermediate is a critical step for achieving enantioselectivity. This is often accomplished through a quinidine-mediated opening of the anhydride with an alcohol, such as benzyl alcohol, to generate a hemi-ester with high enantiomeric excess.[3] Subsequent chiral resolution can further enhance the enantiopurity. The introduction of the amino group is then achieved via a Curtius rearrangement, a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.

Experimental Protocol: A Representative Synthesis
  • Diels-Alder Reaction: Cyclopentadiene is reacted with maleic anhydride to form the cis-endo-5-norbornene-2,3-dicarboxylic anhydride.

  • Asymmetric Desymmetrization: The resulting meso-anhydride is treated with quinidine and benzyl alcohol to stereoselectively open the anhydride ring, yielding a benzyl hemi-ester with high enantiomeric excess (>93% ee).[3]

  • Chiral Resolution: The enantiomeric excess is further enhanced to >99% ee by chiral resolution with (1R,2R)-(-)-1,2-diaminocyclohexane.[3]

  • Carboxylic Acid to Acyl Azide: The free carboxylic acid is converted to an acyl azide using a suitable reagent like diphenylphosphoryl azide (DPPA).

  • Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.[4]

  • Hydrolysis: The isocyanate is then hydrolyzed under acidic or basic conditions to yield the target this compound.

Workflow Diagram

G cluster_0 Route 1: Diels-Alder / Curtius Rearrangement Cyclopentadiene Cyclopentadiene Diels-Alder Adduct Diels-Alder Adduct Cyclopentadiene->Diels-Alder Adduct Diels-Alder Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Adduct Hemi-ester Hemi-ester Diels-Alder Adduct->Hemi-ester Asymmetric Desymmetrization Acyl Azide Acyl Azide Hemi-ester->Acyl Azide DPPA Isocyanate Isocyanate Acyl Azide->Isocyanate Curtius Rearrangement Target Molecule Target Molecule Isocyanate->Target Molecule Hydrolysis

Caption: Key steps in the synthesis via Diels-Alder and Curtius rearrangement.

Route 2: Diastereoselective α-Carboxylation and Hofmann Degradation

An alternative strategy involves the diastereoselective α-carboxylation of a norbornene monoester, followed by a Hofmann degradation to introduce the amino group. This approach offers a different means of controlling the stereochemistry of the final product.

Mechanistic Rationale and Strategic Considerations

This route begins with a norbornene monoester, which undergoes a substrate-controlled α-carboxylation to yield an asymmetric diester intermediate with high diastereoselectivity (up to 35:1).[4] The subsequent steps involve chemoselective cleavage of one of the ester groups, followed by a Hofmann degradation of the resulting amide to install the amino group. The Hofmann degradation, similar to the Curtius rearrangement, proceeds with retention of configuration.

Experimental Protocol: A Representative Synthesis
  • α-Carboxylation: A norbornene monoester is treated with a strong base (e.g., LDA) and a carboxylating agent (e.g., Mander's reagent) to introduce a second carboxyl group at the α-position with high diastereoselectivity.[4]

  • Chemoselective Ester Cleavage: One of the ester groups is selectively cleaved. For instance, a benzyl ester can be removed by hydrogenolysis.[4]

  • Amide Formation: The resulting carboxylic acid is converted to a primary amide using standard coupling reagents.

  • Hofmann Degradation: The amide is treated with a reagent like sodium hypobromite or sodium hypochlorite to induce the Hofmann degradation, yielding the protected amino acid.[5]

  • Deprotection: Final deprotection of the remaining ester and any protecting groups on the amine yields the desired product.

Workflow Diagram

G cluster_1 Route 2: α-Carboxylation / Hofmann Degradation Norbornene Monoester Norbornene Monoester Diester Intermediate Diester Intermediate Norbornene Monoester->Diester Intermediate α-Carboxylation Monoacid Monoacid Diester Intermediate->Monoacid Selective Cleavage Amide Amide Monoacid->Amide Amide Formation Protected Amino Acid Protected Amino Acid Amide->Protected Amino Acid Hofmann Degradation Target Molecule Target Molecule Protected Amino Acid->Target Molecule Deprotection

Caption: Key steps in the synthesis via α-carboxylation and Hofmann degradation.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Diels-Alder / Curtius RearrangementRoute 2: α-Carboxylation / Hofmann Degradation
Starting Materials Cyclopentadiene, maleic anhydrideNorbornene monoester
Key Reactions Diels-Alder, Asymmetric Desymmetrization, Curtius RearrangementDiastereoselective α-Carboxylation, Hofmann Degradation
Stereocontrol Achieved through asymmetric desymmetrization and chiral resolution.[3]Achieved through substrate-controlled diastereoselective α-carboxylation.[4]
Reported Yields Generally good to high yields for individual steps.High diastereoselectivity reported for the carboxylation step.[4]
Scalability The Diels-Alder reaction is highly scalable. The use of azides in the Curtius rearrangement may require special precautions on a large scale.Scalability may depend on the efficiency of the diastereoselective carboxylation at a larger scale.
Advantages Well-established, reliable, high enantioselectivity achievable.[3]High diastereoselectivity, avoids the use of potentially explosive azides.
Disadvantages May require a separate chiral resolution step to achieve high enantiopurity.[3]May require careful optimization of the diastereoselective carboxylation step.

Conclusion

The synthesis of this compound can be effectively achieved through multiple strategic pathways. The choice of a particular route will depend on the specific requirements of the research, including the desired stereoisomer, scale of the synthesis, and available resources.

The Diels-Alder/Curtius rearrangement route is a robust and well-documented pathway that offers excellent control over enantioselectivity, particularly when coupled with chiral resolution. Its primary strength lies in the early and efficient construction of the bicyclic core.

The diastereoselective α-carboxylation/Hofmann degradation route presents a compelling alternative, offering a different handle on stereocontrol and avoiding the use of azide intermediates. The success of this route hinges on the efficiency and selectivity of the key α-carboxylation step.

Ultimately, a thorough evaluation of the experimental details and a consideration of the practical aspects of each synthesis are crucial for making an informed decision. Both routes provide viable and effective means to access this valuable and structurally unique amino acid for applications in drug discovery and chemical biology.

References

  • Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis. American Chemical Society.
  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid. Benchchem.
  • Synthesis and transport applications of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids.
  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. MDPI.
  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives.
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  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives.
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A Comparative Guide to 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid and Clinically Relevant GABA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic landscape of neurological disorders is heavily influenced by modulators of the γ-aminobutyric acid (GABA) system. While classical GABA analogs like gabapentin, pregabalin, and baclofen have well-defined clinical roles, the exploration of novel scaffolds continues to yield compounds with distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid—focusing on its well-studied isomer, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)—against established GABA analogs. We delve into the fundamental differences in their mechanisms of action, pharmacological profiles, and the experimental methodologies required to characterize them, offering a critical resource for researchers and drug development professionals.

Introduction: The Expanding Universe of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining balanced neuronal activity.[1][2] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric conditions, including epilepsy, neuropathic pain, anxiety, and spasticity.[1][3] Consequently, developing molecules that mimic or modulate GABA's effects has been a cornerstone of neuropharmacology.

GABA itself has poor blood-brain barrier permeability, which has driven the development of synthetic analogs.[1] This guide compares three distinct classes of such compounds:

  • The Gabapentinoids (Gabapentin & Pregabalin): Structural analogs of GABA that, paradoxically, do not act on GABA receptors.[4][5]

  • The GABA-B Agonist (Baclofen): A direct agonist of the metabotropic GABA-B receptor.[6][7]

  • The Bicyclic Amino Acid (BCH): A constrained analog of GABA, this molecule diverges significantly in its mechanism, primarily targeting amino acid transport systems.[8][9][10]

This document will dissect the structural nuances, mechanistic divergences, and pharmacological consequences of these differences, providing both high-level insights and detailed experimental protocols for their evaluation.

Chemical Structures and Physicochemical Properties

The conformation and physicochemical properties of a drug molecule are pivotal to its biological activity. The flexible structures of gabapentin and pregabalin contrast sharply with the rigid, bicyclic framework of BCH.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Key Structural Features
Gabapentin C₉H₁₇NO₂171.24Cyclohexane ring fused to a GABA backbone; flexible structure.
Pregabalin C₈H₁₇NO₂159.23Isobutyl group on the GABA backbone; chiral center.
Baclofen C₁₀H₁₂ClNO₂213.66Chlorophenyl ring attached to the GABA backbone; chiral center.
BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid)C₈H₁₃NO₂155.19Rigid bicyclo[2.2.1]heptane (norbornane) scaffold.[8][9]

Comparative Mechanism of Action: Three Molecules, Three Pathways

While structurally related to GABA, the selected compounds exhibit fundamentally different mechanisms of action. This divergence is the most critical aspect of their comparative pharmacology. Gabapentinoids modulate calcium channels, baclofen directly activates GABA-B receptors, and BCH inhibits amino acid transport.

  • Gabapentin and Pregabalin (The Gabapentinoids): Despite their names, these drugs do not bind to GABA-A or GABA-B receptors.[4][5][11] Their primary molecular target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[5][12][13][14] By binding to this subunit, they reduce the trafficking of VGCCs to the presynaptic membrane, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, reduces the release of excitatory neurotransmitters such as glutamate and substance P.[4][11][14][15]

  • Baclofen (The GABA-B Agonist): Baclofen is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor (GPCR).[3][6] Activation of presynaptic GABA-B receptors inhibits VGCCs, reducing neurotransmitter release. Postsynaptically, it activates inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a more profound inhibitory effect.[6]

  • BCH (The LAT Inhibitor): BCH's primary mechanism is the inhibition of the L-type Amino Acid Transporter system (System L), particularly the LAT1 isoform, which is responsible for the transport of large neutral amino acids (e.g., leucine) across cell membranes.[9][10][16] It is a model compound used to study these transporters.[9] Since gabapentinoids rely on LAT1 for absorption and transport across the blood-brain barrier, BCH can competitively inhibit their uptake.[17][18][19][20] Its therapeutic potential is being explored in cancer, as LAT1 is often overexpressed in tumors and its inhibition can lead to amino acid deprivation and apoptosis.[8][16]

GABA_Analog_Mechanisms Comparative Mechanisms at a Presynaptic Terminal cluster_0 Presynaptic Terminal GBP Gabapentin Pregabalin VGCC Voltage-Gated Ca²⁺ Channel (VGCC) (α2δ subunit) GBP->VGCC Binds & Inhibits Trafficking Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Reduces Glutamate_Vesicle Glutamate Vesicle Ca_Influx->Glutamate_Vesicle Triggers Release Glutamate_Release Reduced Glutamate Release Glutamate_Vesicle->Glutamate_Release BAC Baclofen GABAB_R GABA-B Receptor (GPCR) BAC->GABAB_R Activates GABAB_R->VGCC Inhibits BCH_node BCH LAT1 LAT1 Transporter BCH_node->LAT1 Inhibits Leucine Leucine Leucine->LAT1 Transported

Caption: Divergent presynaptic mechanisms of GABA analogs.

Pharmacological Profile: A Head-to-Head Comparison

Pharmacodynamics

The distinct mechanisms are reflected in the pharmacodynamic profiles, highlighting the specificity of each compound for its target.

Parameter Gabapentin Pregabalin Baclofen BCH
Primary Target α2δ-1 subunit of VGCCs[4][12]α2δ-1 & α2δ-2 subunits of VGCCs[13][21]GABA-B Receptor[3][6]L-Type Amino Acid Transporter 1 (LAT1)[16][22]
Binding Affinity Ki ≈ 140 nM for [³H]gabapentin bindingKi ≈ 23-90 nM for [³H]gabapentin bindingEC₅₀ ≈ 140 nM for GABA-B activationIC₅₀ ≈ 131.5 µM for inhibition of L-leucine uptake[22]
Functional Effect Reduces presynaptic Ca²⁺ influx[14]Reduces presynaptic Ca²⁺ influx[15]GPCR agonist; inhibits adenylyl cyclase, opens K⁺ channels[6][23]Competitively inhibits transport of large neutral amino acids[10]
GABA Receptor Activity None[4][5]None[11][21]Potent Agonist[6]None Reported

Note: Binding affinities can vary based on experimental conditions and tissue used.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profiles of these drugs are critical for their clinical application and dosing regimens.

Parameter Gabapentin Pregabalin Baclofen BCH
Bioavailability 60% at 300mg, decreases with dose (saturable)[4]≥90%, dose-independent (linear)[24][25]~30-40%N/A (Research Compound)
Absorption Transporter L-Type Amino Acid Transporter (LAT1)[4][14]L-Type Amino Acid Transporter (LAT1)[17][20][24]Primarily passive diffusionSubstrate/Inhibitor of LAT1[18]
Protein Binding <3%[4][5]0%~30%N/A
Metabolism Not metabolized[4]Negligible~15% in the liverN/A
Elimination Half-life 5 to 7 hours[4]~6 hours3 to 4 hoursN/A
Excretion Unchanged in urine[14]Unchanged in urine[25]Primarily renal, some fecalN/A

Therapeutic Applications and Safety Profiles

The distinct pharmacology of these compounds translates directly to their different clinical uses and side effect profiles.

  • Gabapentinoids: Widely prescribed for neuropathic pain, as an adjunct for partial seizures, and restless legs syndrome.[4][26] Pregabalin is also approved for fibromyalgia and generalized anxiety disorder.[25][27] Common side effects include dizziness, somnolence, and peripheral edema.[4][24]

  • Baclofen: Primarily used as a muscle relaxant to treat spasticity associated with multiple sclerosis or spinal cord injury.[3][7] Its central inhibitory effects can cause sedation, muscle weakness, and fatigue.[3]

  • BCH: Currently a research tool without approved therapeutic applications.[8] Its role as a LAT1 inhibitor is under investigation for cancer therapy.[9][16] Its safety profile in humans is not established.

Experimental Protocols for Comparative Assessment

To empirically determine the distinct mechanisms and effects of these compounds, specific and validated assays are required. As a senior scientist, the rationale behind protocol selection is as important as the methodology itself.

Protocol 1: Competitive Radioligand Binding/Uptake Assay

Causality & Rationale: This in vitro assay is the gold standard for determining a compound's affinity for a specific molecular target. By measuring the displacement of a high-affinity radiolabeled ligand (for receptors) or the inhibition of a radiolabeled substrate (for transporters), we can quantify the potency (Ki or IC₅₀) of our test compounds. This allows for direct, quantitative comparison of their primary molecular interactions.

Step-by-Step Methodology:

  • Target Preparation:

    • For Gabapentinoids (α2δ subunit): Prepare cell membrane homogenates from tissue known to express high levels of the α2δ subunit (e.g., rat cerebral cortex) or from cell lines overexpressing the recombinant protein.

    • For Baclofen (GABA-B Receptor): Use membrane preparations from rat brain tissue or cells expressing GABA-B receptors.

    • For BCH (LAT1 Transporter): Use whole cells that highly express LAT1, such as specific cancer cell lines (e.g., KB oral epidermoid carcinoma cells) or Xenopus oocytes injected with LAT1 cRNA.[16][20]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the appropriate radiolabeled probe:

      • [³H]gabapentin or [³H]pregabalin for α2δ.

      • [³H]GABA or a selective antagonist like [³H]CGP 54626 for GABA-B.

      • [³H]L-leucine for LAT1 substrate uptake.[16]

    • Add increasing concentrations of the unlabeled test compound (e.g., gabapentin, baclofen, or BCH) across a range of 8-10 log units.

    • Include controls for total binding/uptake (radioligand only) and non-specific binding/uptake (radioligand + a high concentration of a known, potent unlabeled ligand).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C for uptake assays) for a predetermined time to allow the binding/uptake to reach equilibrium.

  • Separation:

    • For Membrane Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • For Whole-Cell Uptake: Aspirate the incubation medium and quickly wash the cells with ice-cold buffer to stop the transport process and remove extracellular radioligand.

  • Quantification:

    • Place the filter mats or the cell plates into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding/uptake against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding/uptake).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation for binding assays.

Binding_Assay_Workflow prep 1. Target Preparation (Membranes or Cells) assay 2. Assay Setup (Radioligand + Test Compound) prep->assay incubate 3. Incubation (Reach Equilibrium) assay->incubate separate 4. Separation (Filtration or Washing) incubate->separate quantify 5. Quantification (Scintillation Counting) separate->quantify analyze 6. Data Analysis (Calculate IC₅₀ / Ki) quantify->analyze

Caption: Workflow for In Vitro Binding and Uptake Assays.
Protocol 2: In Vivo Hot Plate Analgesia Test

Causality & Rationale: This behavioral assay assesses the central analgesic properties of a compound.[28][29] It measures a supraspinally integrated response to a thermal pain stimulus.[30] An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect. This test is highly relevant for gabapentinoids and baclofen, which are known to have centrally mediated analgesic or muscle relaxant effects.

Step-by-Step Methodology:

  • Animal Acclimation:

    • Use mice or rats as subjects.

    • Allow animals to acclimate to the testing room for at least 60 minutes before the experiment to reduce stress-induced variability.[31]

  • Apparatus Setup:

    • Set the surface temperature of the hot plate to a constant, noxious temperature (typically 52-55°C).[31]

    • Place a transparent glass cylinder on the plate to confine the animal to the heated surface.[28][30]

  • Baseline Measurement:

    • Gently place each animal on the hot plate and immediately start a timer.

    • Observe the animal for a nocifensive response, typically licking a hind paw or jumping.

    • Record the latency (in seconds) to the first response. This is the baseline latency.

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. If no response occurs, remove the animal and assign it the cut-off latency.[31]

  • Drug Administration:

    • Administer the test compounds (gabapentin, pregabalin, baclofen) or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • Group animals to receive different doses of each compound.

  • Post-Treatment Testing:

    • At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency as in the baseline step.[29]

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

    • Compare the %MPE between drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A significant increase in latency or %MPE indicates an analgesic effect.

Hot_Plate_Workflow acclimate 1. Animal Acclimation baseline 2. Baseline Latency Measurement acclimate->baseline admin 3. Drug/Vehicle Administration baseline->admin post_test 4. Post-Treatment Latency Measurement admin->post_test analyze 5. Data Analysis (%MPE Calculation) post_test->analyze result Result: Analgesic Effect Determined analyze->result

Caption: Workflow for the In Vivo Hot Plate Test.

Future Directions and Conclusion

This comparative review highlights the critical importance of looking beyond structural similarity to understand true pharmacological function.

  • Gabapentin and Pregabalin remain cornerstones of neuropathic pain treatment, acting not as GABA mimetics but as modulators of calcium channel function.

  • Baclofen serves as a classic example of a direct GABA-B receptor agonist, with a focused application in spasticity.

  • This compound (BCH) represents a significant departure. Its rigid scaffold directs its activity away from classical neurotransmitter receptors and towards amino acid transporters. This makes it an invaluable research tool and a potential lead for therapies targeting cellular metabolism, such as in oncology.

For the drug development professional, the lesson is clear: subtle structural modifications can unlock entirely new mechanisms of action. The continued exploration of constrained analogs and non-classical GABAergic modulators holds immense promise for developing next-generation therapeutics with improved specificity and novel clinical applications.

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A Comparative Guide to Confirming the Absolute Configuration of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides an in-depth comparison of established analytical techniques for confirming the absolute configuration of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid enantiomers, a class of constrained amino acids with significant potential in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Stereochemical Challenge of Bicyclic Amino Acids

The rigid bicyclo[2.2.1]heptane (norbornane) framework of this compound introduces significant conformational constraints. While this rigidity can be advantageous for designing specific molecular interactions, it also presents a unique challenge for stereochemical assignment. Unlike flexible acyclic molecules, the fixed spatial arrangement of substituents in these bicyclic systems necessitates powerful and reliable analytical methods to definitively assign the (1R, 2S, 3R, 4S) or (1S, 2R, 3S, 4R) configuration of the enantiomers.

This guide will compare and contrast the following key methodologies:

  • Single-Crystal X-ray Diffraction (SC-XRD): The "gold standard" for absolute configuration determination.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful solution-state technique that provides stereochemical information based on infrared absorption.

  • Electronic Circular Dichroism (ECD) Spectroscopy: A chiroptical method that probes the stereochemistry of molecules with UV-Vis active chromophores.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents: A widely accessible method, exemplified by Mosher's method, for deducing absolute configuration through the analysis of diastereomeric derivatives.

Method Comparison: A Head-to-Head Analysis

The choice of method for determining the absolute configuration of this compound enantiomers depends on several factors, including the physical state of the sample, the presence of suitable chromophores, and the availability of instrumentation. The following table provides a comparative overview of the techniques discussed in this guide.

Method Principle Advantages Limitations Sample Requirements
Single-Crystal X-ray Diffraction (SC-XRD) Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal lattice.[1][2]Unambiguous and definitive determination of absolute configuration.[1][3] Provides a complete 3D molecular structure.Requires a high-quality single crystal, which can be difficult to obtain.[2][3] The presence of a heavy atom is preferable for reliable results.[4]Single crystal of sufficient size and quality.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6]Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[4][7] Provides information about the solution-phase conformation.[4]Requires comparison with quantum chemical calculations (DFT) for absolute configuration assignment.[5][7] Can be challenging for conformationally flexible molecules.[6][7]~1-10 mg of pure sample dissolved in a suitable IR-transparent solvent.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[8]Highly sensitive and requires a small amount of sample. Can be used for molecules with inherent chromophores or after derivatization.[8]Requires the presence of a chromophore near the stereocenter(s). Interpretation can be complex and often requires computational support.[9]~0.1-1 mg of pure sample dissolved in a suitable UV-transparent solvent.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Covalent derivatization of the chiral analyte with a chiral reagent to form diastereomers, which exhibit distinct NMR chemical shifts.[10][11][12]Widely accessible instrumentation (NMR). Does not require specialized equipment. Can be applied to a variety of functional groups.[12]Requires chemical derivatization, which can be challenging and may introduce artifacts. Interpretation relies on empirical models of conformational preferences.[10]~1-5 mg of pure sample. Requires the corresponding chiral derivatizing agent.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating experimental protocols for each of the discussed techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides the most reliable determination of absolute configuration by analyzing the anomalous scattering of X-rays.[1][13] The Bijvoet method, which compares the intensities of Friedel pairs (reflections hkl and -h-k-l), is the cornerstone of this technique.[14]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by SC-XRD.

Step-by-Step Methodology:

  • Crystal Growth:

    • Dissolve the enantiomerically pure this compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a selected crystal on a goniometer head.

    • Collect X-ray diffraction data using a single-crystal X-ray diffractometer, ensuring that data is collected to a sufficiently high resolution and with good redundancy to allow for the accurate measurement of anomalous scattering effects.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • The most common method is the analysis of the Flack parameter, which should refine to a value close to 0 for the correct absolute configuration and close to 1 for the inverted structure.[2]

    • Alternatively, analysis of Bijvoet pairs provides a statistical validation of the absolute configuration assignment.[14]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, providing a unique spectroscopic fingerprint of a chiral molecule's absolute configuration and conformation in solution.[5][6] The experimental VCD spectrum is then compared to a spectrum predicted by density functional theory (DFT) calculations for a known absolute configuration.[7]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by VCD.

Step-by-Step Methodology:

  • Experimental Measurement:

    • Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

    • Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for one enantiomer of this compound using a molecular mechanics force field.

    • For each low-energy conformer, perform geometry optimization and vibrational frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD intensities for each vibrational mode.

    • Simulate the final VCD spectrum by applying a Lorentzian or Gaussian line shape to the calculated frequencies and intensities, and Boltzmann-average the spectra of all contributing conformers.

  • Comparison and Assignment:

    • Compare the experimental VCD spectrum with the simulated spectrum.

    • If the signs and relative intensities of the major VCD bands in the experimental and simulated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[7] If the spectra are mirror images, the absolute configuration is opposite.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light and is particularly useful for molecules containing chromophores.[8][15] Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a quantum-mechanically calculated spectrum.[16]

Experimental Workflow:

Caption: Workflow for absolute configuration determination by ECD.

Step-by-Step Methodology:

  • Experimental Measurement:

    • Prepare a dilute solution of the enantiomerically pure sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).

    • Record the ECD and UV-Vis spectra on an ECD spectrometer.

  • Computational Modeling:

    • Perform a conformational analysis as described for VCD.

    • For the low-energy conformers, perform Time-Dependent DFT (TD-DFT) calculations to obtain the electronic excitation energies and rotational strengths.

    • Simulate the ECD spectrum by applying a Gaussian or Lorentzian broadening to the calculated transitions and Boltzmann-averaging the spectra.

  • Comparison and Assignment:

    • Compare the experimental ECD spectrum with the simulated spectrum.

    • A good agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[16]

NMR Spectroscopy using Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl group in the MTPA moiety leads to predictable chemical shift differences (Δδ = δS - δR) in the ¹H NMR spectra of the diastereomers, which can be correlated to the absolute configuration at the stereocenter.[10]

Experimental Workflow:

Caption: Workflow for Mosher's method.

Step-by-Step Methodology:

  • Derivatization:

    • In two separate reactions, react the enantiomerically pure this compound with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride to form the corresponding diastereomeric amides.

    • Purify the resulting diastereomers.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomers in the same solvent (e.g., CDCl₃).

    • Carefully assign the proton signals for both diastereomers, paying close attention to the protons on either side of the newly formed stereocenter.

  • Data Analysis and Assignment:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • Apply the Mosher model: for a given configuration, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the determination of the absolute configuration of the amino acid.

Conclusion

The determination of the absolute configuration of this compound enantiomers is a crucial aspect of their development for various applications. This guide has provided a comparative overview of four powerful analytical techniques. While single-crystal X-ray diffraction remains the definitive method, its requirement for high-quality crystals can be a significant bottleneck. In such cases, chiroptical methods like VCD and ECD, in conjunction with quantum chemical calculations, offer excellent solution-state alternatives. For laboratories where specialized chiroptical instrumentation is unavailable, NMR-based methods like Mosher's analysis provide a reliable and accessible approach. The choice of the most appropriate technique will ultimately depend on the specific properties of the sample and the resources available to the researcher. By understanding the principles, advantages, and limitations of each method, scientists can confidently and accurately assign the absolute configuration of these important chiral building blocks.

References

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cross-reactivity studies of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Cross-Reactivity Studies of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives and Structural Analogs

Introduction: The Challenge of Specificity with Bicyclic Amino Acid Analogs

This compound (ABHCA) and its derivatives represent a class of rigid, bicyclic β-amino acids that serve as valuable scaffolds in medicinal chemistry.[1][2] Their constrained conformation makes them ideal for probing the specific binding requirements of enzymes and transport proteins. A prominent analog in this structural family is gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, an anticonvulsant drug widely used for treating epilepsy and neuropathic pain.[3]

The therapeutic efficacy and monitoring of these compounds rely on analytical methods that can accurately quantify their presence in biological matrices. Immunoassays are frequently employed for this purpose due to their speed and high-throughput capabilities.[4] However, a significant challenge with immunoassays is the potential for cross-reactivity, where structurally similar molecules interfere with the accurate measurement of the target analyte.[5] This guide provides a comprehensive comparison of analytical methodologies for assessing cross-reactivity, delves into the structural determinants that govern antibody recognition of ABHCA derivatives and their analogs like gabapentin, and presents detailed experimental protocols for conducting these critical studies.

Part 1: The Principle of Immunological Recognition and Cross-Reactivity

The specificity of an immunoassay is dictated by the precise interaction between an antibody's binding site (paratope) and a specific structural feature (epitope) on the target molecule. For relatively small molecules like ABHCA derivatives or gabapentin, the entire molecule or significant portions of it—such as the cyclohexane or bicycloheptane ring, the amine group, and the carboxylic acid group—constitute the key epitopes.[6]

Cross-reactivity occurs when a non-target compound shares sufficient structural similarity with the target analyte to also bind to the antibody. This can lead to falsely elevated results, impacting therapeutic drug monitoring (TDM) and research outcomes.[5] Therefore, rigorous cross-reactivity testing is a cornerstone of immunoassay validation.

Part 2: A Comparative Guide to Analytical Methodologies

The assessment of cross-reactivity requires a multi-faceted approach, typically involving a primary screening method (immunoassay) and a highly specific confirmatory method (chromatography).

Homogeneous Enzyme Immunoassays: The First Line of Assessment

Homogeneous immunoassays, such as the ARK™ Gabapentin Assay, are widely used for rapid quantification.[7][8] Their operational principle is based on competition.

  • Mechanism of Action: The assay contains antibodies specific to the target drug (e.g., gabapentin) and a known amount of the drug conjugated to an enzyme like glucose-6-phosphate dehydrogenase (G6PDH). When the drug is present in a patient's sample, it competes with the enzyme-conjugated drug for a limited number of antibody binding sites. The activity of the unbound, enzyme-conjugated drug is directly proportional to the concentration of the drug in the sample.[7][8]

  • Causality in Experimental Design: This competitive format is inherently suited for cross-reactivity studies. By introducing a potential cross-reactant into the assay in the absence of the target analyte, one can directly measure the degree to which it binds the antibody and displaces the enzyme conjugate, thereby generating a signal.

Experimental Workflow: Homogeneous Immunoassay

G cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Detection & Analysis reagents Prepare Reagents: 1. Anti-analyte Antibody 2. Enzyme-Analyte Conjugate 3. Calibrators & Controls mix Mix Antibody, Enzyme-Conjugate, and Sample/Calibrator reagents->mix samples Prepare Samples: 1. Negative Control (Blank Matrix) 2. Test Compound Solutions (Varying Concentrations) samples->mix incubate Incubate at Controlled Temperature (e.g., 37°C) mix->incubate measure Measure Enzyme Activity (e.g., Spectrophotometrically) incubate->measure calculate Calculate % Cross-Reactivity vs. Standard Curve measure->calculate

Caption: Workflow for a competitive homogeneous immunoassay.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity

LC-MS/MS is the reference method for validating immunoassay results and providing unambiguous quantification.[4][9]

  • Mechanism of Action: This technique first separates compounds in a sample based on their physicochemical properties (e.g., polarity, size) using high-performance liquid chromatography (HPLC).[10][11][12] The separated compounds are then ionized and identified based on their unique mass-to-charge ratio and fragmentation patterns using a tandem mass spectrometer.

  • Trustworthiness: The high specificity of LC-MS/MS arises from its ability to distinguish between molecules with even minor structural differences. It serves as an orthogonal method to confirm whether an observed signal in an immunoassay is due to the target analyte or a cross-reacting substance.[9] For compounds like gabapentin that lack a strong chromophore for UV detection, derivatization may be employed to enhance sensitivity in HPLC methods, though LC-MS/MS remains superior for complex biological samples.[11][13]

Part 3: Structural Determinants of Cross-Reactivity for Gabapentinoids

While specific cross-reactivity data for a broad range of ABHCA derivatives is proprietary or not widely published, extensive analysis of gabapentin and related compounds provides a strong predictive framework. Molecular similarity analysis can be a useful computational tool to predict potential cross-reactivity.[5]

The likelihood of a compound cross-reacting with an anti-gabapentin antibody depends on its ability to mimic the key structural features of gabapentin.

Logical Relationship: Structure and Antibody Binding

G cluster_reactivity Potential Cross-Reactants cluster_binding Antibody Binding Affinity struct_gabapentin {Gabapentin (Target Analyte)|- Carboxylic Acid Group - Cyclohexane Ring - Aminomethyl Group} bind_high High Affinity (Strong Signal) struct_gabapentin->bind_high Binds Strongly struct_high High Similarity (e.g., Pregabalin) - Carboxylic Acid - Alkyl Chain - Amino Group - Similar Spatial Arrangement bind_moderate Moderate Affinity (Weak to Moderate Signal) struct_high->bind_moderate Potential to Bind struct_moderate Moderate Similarity (e.g., Baclofen) - Carboxylic Acid - Amino Group - Different Ring System bind_low Negligible Affinity (No Signal) struct_moderate->bind_low Unlikely to Bind struct_low Low Similarity (e.g., L-Amino Acids) - Shared Functional Groups - Different Core Scaffold struct_low->bind_low

Caption: Structural similarity predicts antibody binding affinity.

Comparative Data on Potential Cross-Reactants

The following table summarizes the structural similarity and observed cross-reactivity of compounds frequently co-administered with gabapentin or sharing structural motifs.

CompoundStructural Similarity to GabapentinKey DifferencesReported Cross-Reactivity (ARK™ Assay)Predicted Cross-ReactivityReference
Gabapentin Target Analyte-100%N/A[7][8]
Pregabalin HighIsobutyl group instead of a cyclohexane ring; γ-amino acid.Not explicitly stated, but high similarity suggests potential.High[5]
Baclofen ModerateChlorophenyl ring instead of a cyclohexane ring.Not explicitly stated, but similarity suggests potential.Moderate[5]
L-Amino Acids LowShare amino and carboxyl groups but lack the bulky, lipophilic ring.<10% error observed, indicating negligible cross-reactivity.Low[8]
Other AEDs LowStructurally diverse, generally lacking the aminomethyl-cycloalkane acetic acid scaffold.<10% error observed, indicating negligible cross-reactivity.Low[7]

Note: The ARK™ Gabapentin Assay documentation states that various L-amino acids and co-administered anti-epileptic drugs (AEDs) resulted in less than 10% error in detecting gabapentin, signifying very low cross-reactivity.[7][8] Computational studies show high 2D molecular similarity between gabapentin and compounds like pregabalin and baclofen, suggesting they are primary candidates for cross-reactivity testing in any newly developed immunoassay.[5]

Part 4: Detailed Experimental Protocols

A self-validating system for cross-reactivity assessment involves a robust immunoassay protocol followed by orthogonal confirmation.

Protocol 1: Quantitative Cross-Reactivity Assessment by Competitive Immunoassay

This protocol describes the determination of percent cross-reactivity for a test compound.

1. Preparation of Materials:

  • Target Analyte Stock: Prepare a high-concentration stock solution of the target analyte (e.g., Gabapentin, 1 mg/mL) in an appropriate buffer (e.g., phosphate-buffered saline).
  • Calibrator Series: Serially dilute the target analyte stock to create a standard curve (e.g., 0, 1.5, 4.0, 10.0, 20.0, 40.0 µg/mL).[7]
  • Test Compound Series: Prepare a series of dilutions for the potential cross-reacting compound in the same buffer, covering a broad concentration range (e.g., 0.1 µg/mL to 1000 µg/mL).
  • Assay Reagents: Reconstitute immunoassay reagents (anti-analyte antibody, enzyme-analyte conjugate, substrate) as per the manufacturer's instructions.

2. Assay Procedure (Automated Analyzer or 96-Well Plate Format):

  • Add the anti-analyte antibody reagent to all wells/cuvettes.
  • Add the calibrators, controls, or test compound solutions to their respective wells.
  • Add the enzyme-analyte conjugate reagent.
  • Incubate the mixture for a specified time and temperature to allow for competitive binding.
  • Initiate the enzymatic reaction by adding the substrate.

3. Data Acquisition and Analysis:

  • Measure the rate of reaction (e.g., change in absorbance over time) using a spectrophotometer.
  • Plot the standard curve of the target analyte (signal vs. concentration).
  • Determine the concentration of the target analyte that produces a 50% reduction in the maximum signal (IC50).
  • For each test compound, determine the concentration required to produce the same 50% signal reduction (IC50_test).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50_analyte / IC50_test) x 100
Protocol 2: Confirmatory Analysis by LC-MS/MS

This protocol outlines a method to confirm the identity of a substance causing a signal in an immunoassay.

1. Sample Preparation:

  • To a 100 µL aliquot of the biological sample (serum, plasma), add an internal standard (e.g., a deuterated version of the analyte, like Gabapentin-d10).[9]
  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.
  • Vortex and centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a clean vial for analysis.

2. Chromatographic Separation:

  • Column: Use a C18 reverse-phase HPLC column.[10]
  • Mobile Phase: Employ a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10]
  • Injection Volume: Inject 5-10 µL of the prepared sample.
  • Flow Rate: Maintain a constant flow rate (e.g., 0.4 mL/min).

3. Mass Spectrometric Detection:

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
  • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the target analyte, its metabolites, and any suspected cross-reactants. This provides the highest level of selectivity and sensitivity.[9]
  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix. Confirm the presence of the analyte by verifying its retention time and the ratio of its ion transitions.

Conclusion

The structural rigidity of this compound derivatives and their analogs presents a unique challenge for the development of highly specific immunoassays. A thorough understanding of cross-reactivity is not merely an academic exercise but a critical component of assay validation for both clinical and research applications. By combining high-throughput screening with competitive immunoassays and confirming results with the unparalleled specificity of LC-MS/MS, researchers can ensure the accuracy and reliability of their data. The principles and protocols outlined in this guide provide a robust framework for investigating and mitigating the risks of cross-reactivity, ultimately leading to more trustworthy analytical outcomes in the development and monitoring of this important class of therapeutic agents.

References

  • ARK Gabapentin Assay.
  • ARK™ Gabapentin Assay Package Insert.
  • Method Development and Validation of Gabapentin, Methyl cobalamin and their degrad
  • Colby, J. M., et al. (2014). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 36(5), 565–573.
  • Abualhasan, M., et al. (2022). HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. Journal of Chemistry.
  • Valdes, R. Jr., et al. (2014). Performance characteristics of the ARK diagnostics gabapentin immunoassay. Therapeutic Drug Monitoring, 36(6), 819-821.
  • Hussein, H. H. (2016). Development and Validation of a New HPLC Method for the Determination of Gabapentin.
  • Abualhasan, M., et al. (2022).
  • Shakleya, D. M., et al. (2017). Validated Method for the Screening and Quantification of Baclofen, Gabapentin and Pregabalin in Human Post-Mortem Whole Blood Using Protein Precipitation and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 421–429.
  • What are Gabapentin Conjugates? (2019).
  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.
  • (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid. Benchchem.
  • Fmoc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid. Chem-Impex.
  • Compounds and methods for use in detecting gabapentin.
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI.

Sources

A Senior Application Scientist's Guide to Benchmarking Chiral Columns for Bicyclic Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemistry of active pharmaceutical ingredients (APIs) is not merely a detail—it is a critical determinant of therapeutic efficacy and safety. Bicyclic amino acids, with their conformationally rigid structures, are increasingly incorporated into novel therapeutics to enhance potency and specificity. Consequently, the ability to accurately resolve their enantiomers is paramount. This guide provides an in-depth, objective comparison of chiral column technologies for the separation of bicyclic amino acids, grounded in established scientific principles and supported by experimental data.

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, necessitates the creation of a chiral environment within the High-Performance Liquid Chromatography (HPLC) system.[1][2] This is achieved by using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[2] The differing stability of these complexes leads to different retention times, enabling separation.

Successful chiral recognition is often described by the "three-point interaction model," where one enantiomer forms a more stable complex with the CSP through at least three simultaneous interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance, ionic interactions) than its mirror image.[2][3] The unique, constrained structures of bicyclic amino acids make the selection of a CSP with complementary interaction sites especially crucial.

A Comparative Overview of Key Chiral Stationary Phases

The choice of CSP is the most critical factor in developing a successful chiral separation method.[4] For amino acids, particularly structurally complex ones like bicyclic derivatives, three classes of CSPs have demonstrated broad utility: Macrocyclic Glycopeptides, Polysaccharide-based CSPs, and Cyclodextrin-based CSPs.

Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin)

These CSPs, such as the commercially available CHIROBIOTIC™ series, are renowned for their versatility.[5][6] The complex structure of macrocyclic glycopeptides offers a multitude of stereogenic centers and functional groups—including carboxyl, amino, hydroxyl, and aromatic moieties—that can engage in various interactions like hydrogen bonding, ionic interactions, and inclusion complexing.[3][7]

  • Mechanism of Action : Separation is driven by a combination of interactions. The peptide backbone can form hydrogen bonds, while the charged groups (amino and carboxyl) allow for ionic interactions, making these columns ideal for the separation of zwitterionic compounds like amino acids.[6][7] The basket-like shape of the selector also allows for inclusion complexation.[1]

  • Strengths for Bicyclic Amino Acids : Their multi-modal interaction capability is a significant advantage for the rigid and sterically demanding structures of bicyclic amino acids. They are compatible with a wide range of mobile phases, including reversed-phase, polar organic, and polar ionic modes, offering great flexibility during method development.[5][7] Direct analysis of underivatized amino acids is a key strength, avoiding extra sample preparation steps.[7]

  • Considerations : The D-enantiomer is often more strongly retained on these phases, a legacy of their natural function in binding to D-alanyl-D-alanine residues in bacterial cell walls.[7]

Polysaccharide-Based CSPs (e.g., Cellulose and Amylose Derivatives)

Polysaccharide-based CSPs, such as those in the CHIRALPAK® and Lux® series, are among the most widely used in chiral HPLC.[8] These phases consist of cellulose or amylose polymers derivatized with phenylcarbamates (e.g., 3,5-dimethylphenylcarbamate).

  • Mechanism of Action : The primary mechanism involves the analyte fitting into "chiral grooves" or pockets within the helical polymer structure of the derivatized polysaccharide.[2] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, and dipole-dipole interactions between the analyte and the carbamate derivatives on the polysaccharide backbone.

  • Strengths for Bicyclic Amino Acids : These columns exhibit broad enantioselectivity for a vast range of compounds. For bicyclic amino acids, which often contain aromatic moieties from protecting groups (e.g., Fmoc, Cbz), the potential for strong π-π interactions makes these CSPs a powerful choice.[9] Immobilized versions of these phases offer enhanced robustness and compatibility with a broader range of organic solvents.[2]

  • Considerations : Native (underivatized) amino acids can be challenging to separate on polysaccharide columns due to their poor solubility in the typical non-polar mobile phases used.[7] Therefore, derivatization (e.g., N-protection) is often required.[9]

Cyclodextrin-Based CSPs

Cyclodextrins are chiral, cyclic oligosaccharides that form a truncated cone or "bucket" shape.[2][10] Native β-cyclodextrin and its various derivatives are bonded to silica to create these CSPs.

  • Mechanism of Action : The primary chiral recognition mechanism is inclusion complexation.[1][10] One enantiomer fits more snugly into the relatively hydrophobic cavity of the cyclodextrin than the other, based on its size, shape, and hydrophobicity. Secondary interactions between functional groups on the analyte and the hydroxyl groups at the rim of the cyclodextrin cavity enhance enantioselectivity.[10]

  • Strengths for Bicyclic Amino Acids : The rigid, cage-like structure of bicyclic compounds can be highly complementary to the cyclodextrin cavity, leading to excellent separation. These columns are typically operated in reversed-phase mode, using mobile phases of water/methanol or water/acetonitrile, which are ideal for ionizable compounds.[1]

  • Considerations : A good structural match between the analyte and the cyclodextrin cavity is essential for separation. The presence of an aromatic ring or a bulky hydrophobic group on the analyte is often necessary to drive the inclusion mechanism.[11]

Performance Benchmarking: A Case Study

To provide a tangible comparison, we present hypothetical performance data for the separation of a racemic bicyclic amino acid (Model Compound: cis-2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid) on three representative chiral columns. The goal is to achieve baseline separation (Resolution, R_s ≥ 1.5) efficiently.

Table 1: Comparative Performance Data for Bicyclic Amino acid Separation

ParameterColumn A: Macrocyclic GlycopeptideColumn B: Polysaccharide-BasedColumn C: Cyclodextrin-Based
Chiral Selector TeicoplaninCellulose tris(3,5-dimethylphenylcarbamate)Derivatized β-Cyclodextrin
Analyte Form UnderivatizedN-FMOC ProtectedUnderivatized
Mobile Phase 90:10:0.1 Methanol/Water/TFA90:10 Hexane/Ethanol80:20:0.1 Acetonitrile/Water/TFA
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Retention Time (t_R1) 5.2 min8.1 min6.5 min
Retention Time (t_R2) 6.3 min10.2 min7.6 min
Selectivity (α) 1.231.281.18
Resolution (R_s) 2.102.551.65
Analysis Time ~7 min~11 min~8 min

Disclaimer: The data above are illustrative examples for educational purposes and do not represent results from a specific, published study.

Analysis of Results:

  • Column A (Macrocyclic Glycopeptide): Delivered a rapid and effective separation of the underivatized amino acid with excellent resolution. This highlights its utility for direct analysis.

  • Column B (Polysaccharide-Based): Provided the highest selectivity and resolution. However, this came at the cost of a longer analysis time and the requirement for analyte derivatization, which adds a step to the sample preparation workflow.

  • Column C (Cyclodextrin-Based): Achieved baseline resolution for the underivatized analyte, though with lower selectivity compared to the other two. This demonstrates its viability but suggests it may be more sensitive to small changes in analyte structure.

Experimental Protocol for Benchmarking

This section provides a systematic workflow for selecting and optimizing a chiral separation method for a novel bicyclic amino acid.

Chiral Column Screening Workflow

The process begins with a screening phase to identify the most promising CSP and mobile phase conditions, followed by optimization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization A Prepare Analyte (Racemic Mixture, ~1 mg/mL) B Select Primary Columns (Macrocyclic, Polysaccharide, Cyclodextrin) A->B C Define Screening Mobile Phases (Reversed-Phase, Polar Organic, Normal Phase) B->C D Perform Isocratic Runs (Generic Conditions, ~15-20 min) C->D E Evaluate Results (Identify any peak splitting or partial separation) D->E F Select Best CSP/Mobile Phase Combination E->F Promising Candidate(s) G Optimize Mobile Phase (Adjust organic modifier ratio, change additive/pH) F->G H Optimize Temperature & Flow Rate G->H I Validate Method (Calculate Rs, α, Tf) H->I J Final Method Achieved I->J

Caption: Workflow for Chiral Column Screening and Method Optimization.

Step-by-Step Benchmarking Protocol
  • System Preparation:

    • Ensure the HPLC system is clean and well-maintained. A standard HPLC or UHPLC system with a UV detector is typically sufficient.

    • Purge all solvent lines thoroughly to prevent contamination.

  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a stock solution of the racemic bicyclic amino acid at approximately 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase). If derivatization is needed for polysaccharide columns, follow a standard protocol for N-protection (e.g., with Fmoc-Cl).

    • Mobile Phases: Prepare fresh, high-purity mobile phases. Filter and degas all solvents before use. Typical screening mobile phases include:

      • Reversed-Phase: Acetonitrile/Water or Methanol/Water with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

      • Polar Organic: Methanol or Ethanol with 0.1% TFA or another acid/base modifier.

      • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol.

  • Column Screening:

    • Install the first chiral column (e.g., Macrocyclic Glycopeptide).

    • Equilibrate the column with the initial mobile phase (e.g., 80:20 Methanol/Water + 0.1% TFA) for at least 20 column volumes.

    • Inject the sample and run an isocratic method for 20-30 minutes.

    • Repeat this process for each selected column and a set of generic mobile phases.

  • Data Analysis and Performance Calculation:

    • For each successful separation, calculate the key performance metrics:

      • Selectivity (α): The ratio of the retention factors (k) of the two enantiomers. A value > 1 is required for any separation.[4][12] α = k₂ / k₁

      • Resolution (R_s): The degree of separation between two peaks, considering their retention times (t_R) and peak widths (w). A value of R_s ≥ 1.5 indicates baseline separation.[4][13][14] R_s = 2(t_R2 - t_R1) / (w₁ + w₂)

  • Method Optimization:

    • Select the column/mobile phase combination that shows the most promise (i.e., the highest selectivity).

    • Systematically adjust the mobile phase composition (e.g., vary the organic modifier percentage in 5% increments) to maximize resolution while minimizing run time.

    • Investigate the effect of column temperature (e.g., test at 25°C, 30°C, 35°C), as this can significantly impact selectivity.[12]

Interpreting the Results: Choosing the Right Column

The "best" column is not always the one with the highest resolution. The final decision should be guided by the specific application:

  • For high-throughput screening or quality control: A method with a shorter analysis time, like that on the Macrocyclic Glycopeptide column, might be preferred, even if the resolution is slightly lower than another option, provided it still meets the R_s ≥ 1.5 criterion.

  • For challenging separations or impurity profiling: The highest possible selectivity and resolution are paramount. In this case, the Polysaccharide-based column, despite its longer run time and need for derivatization, would be the superior choice.

  • For routine analysis of underivatized compounds: The Cyclodextrin-based or Macrocyclic Glycopeptide columns offer a good balance of performance and simplicity, avoiding the need for extra derivatization steps.

The diagram below illustrates the interplay between the key chromatographic parameters that determine the final resolution.

G cluster_Factors Controlling Factors Resolution Resolution (Rs) (Peak Separation) Efficiency Efficiency (N) (Peak Sharpness) Efficiency->Resolution Selectivity Selectivity (α) (Peak Spacing) Selectivity->Resolution Retention Retention (k) (Analysis Time) Retention->Resolution Efficiency_Factors Column Length Particle Size Flow Rate Efficiency_Factors->Efficiency Selectivity_Factors CSP Chemistry Mobile Phase Temperature Selectivity_Factors->Selectivity Retention_Factors Mobile Phase Strength Retention_Factors->Retention

Caption: The Fundamental Pillars of Chromatographic Resolution.

Ultimately, a systematic benchmarking approach, grounded in an understanding of chiral recognition mechanisms, is the most reliable path to developing a robust and efficient method for the separation of bicyclic amino acid enantiomers.

References

  • Royal Society of Chemistry. (n.d.). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst. Retrieved from [Link]

  • HPLC for Dummies! (2013, November 10). Understanding: Resolution, Selectivity, Retention, Efficiency. Retrieved from [Link]

  • Zhang, X., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. PMC - NIH. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Sarma, M., & Das, M. (n.d.). Adsorptive Interaction of Chiral Amino Acids on β-Cyclodextrin Bonded to Silica Particles.
  • Delangle, A., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 13). How To Calculate Resolution Chromatography? YouTube. Retrieved from [Link]

  • Schug, K. A. (2023, March 1). How Chemistry Determines Separations: The Influence of Selectivity on Resolution. LCGC. Retrieved from [Link]

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PubMed Central. Retrieved from [Link]

  • Al-azzawi, A. I., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. PubMed. Retrieved from [Link]

  • Ilisz, I., et al. (2014).
  • Chemistry For Everyone. (2024, January 27). What Is Selectivity Factor In Chromatography? YouTube. Retrieved from [Link]

  • Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Retrieved from [Link]

  • Svidrnoch, M., et al. (2018). Sulfobutylether-β-cyclodextrin as a chiral selector for separation of amino acids and dipeptides in chromatography. ResearchGate. Retrieved from [Link]

  • Scriba, G. (2016). Chiral Recognition in Separation Science: An Overview.
  • Gray, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Peter, A., & Kéri, A. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH. Retrieved from [Link]

  • Frank, H., et al. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Retrieved from [Link]

  • Piarulli, M., et al. (2005). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed. Retrieved from [Link]

  • Ujma, J., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Puskás, I., et al. (2015). Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of β2-and β3-homoamino acids. ResearchGate. Retrieved from [Link]

  • Aydoğan, C. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Said, A. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sumika Chemical Analysis Service. (n.d.).
  • Zhang, T., et al. (2012). Method for chiral separation of various side chain protected amino acids. Google Patents.

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Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the lifecycle of drug discovery and development, the synthesis and application of novel molecules like 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid are pivotal. However, the journey from benchtop to breakthrough carries a profound responsibility for the safe management and disposal of all chemical entities. This guide provides a comprehensive, procedural framework for researchers, scientists, and drug development professionals to ensure the proper disposal of this compound, safeguarding both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, aiming to build a culture of safety that extends beyond the product itself.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound and its derivatives are classified as hazardous substances.[1][2] The primary risks associated with this compound include skin, eye, and respiratory irritation.[2][3][4] In some forms, it may be harmful if swallowed.[2] Therefore, treating this compound with the appropriate level of caution is the first step in a safe disposal process.

A crucial preparatory step is to always consult the Safety Data Sheet (SDS) for the specific form of the compound you are using.[5] In the absence of a specific SDS, the compound should be handled as a hazardous substance.[5]

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRecommended PPE
Skin Corrosion/IrritationH315: Causes skin irritation[3][4][6]Chemical-resistant gloves (e.g., nitrile)[1][2][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[3][4]Safety glasses with side-shields or goggles[1][2][7]
Specific Target Organ ToxicityH335: May cause respiratory irritation[2][3][4]Use in a well-ventilated area or chemical fume hood[5][7]
Acute Toxicity, OralH302: Harmful if swallowed[2]Lab coat and appropriate protective clothing[1][5]
The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is not a singular action but a systematic process. The following workflow provides a logical sequence of operations to ensure safety and compliance from the moment a disposal decision is made.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Segregation cluster_disposal Disposal & Documentation A 1. Review SDS & Conduct Risk Assessment B 2. Don Appropriate PPE A->B C 3. Characterize Waste: Solid, Liquid, Contaminated? B->C Proceed to Handling D 4. Segregate Waste: Halogenated vs. Non-halogenated C->D E 5. Package & Label Waste Container D->E Proceed to Disposal F 6. Transfer to Satellite Accumulation Area (SAA) E->F G 7. Arrange for Professional Disposal (Incineration) F->G H 8. Document Waste Generation G->H

Caption: Disposal workflow for this compound.

Before handling the waste material, ensure the following are in place:

  • Review the SDS: Re-familiarize yourself with the specific hazards.

  • Designate a Waste Accumulation Area: Identify a specific area within the lab, preferably inside a chemical fume hood, for collecting the waste.

  • Prepare Waste Containers: Have a designated, compatible, and clearly labeled hazardous waste container ready.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.[1][2][7]

Properly characterizing and segregating chemical waste is a cornerstone of safe disposal and regulatory compliance.[5]

  • Solid Waste: If the compound is in its solid, powdered form, it should be collected as solid chemical waste. Avoid generating dust; if there is a risk of airborne particles, handle it within a fume hood.[7]

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • Solvent Identification: The solvent will dictate the specific waste stream. It is critical to segregate halogenated and non-halogenated solvent waste to prevent dangerous reactions and to facilitate proper disposal.[8]

    • Aqueous Solutions: While some non-toxic biological buffers and salts may be suitable for drain disposal, solutions containing this compound are not.[8] These should be collected as aqueous hazardous waste.

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect the Material: Carefully scoop up the absorbed material and place it into a designated hazardous waste container.[7]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.[7]

  • Dispose of Contaminated Materials: All materials used for cleanup (gloves, wipes, absorbent) must be disposed of as hazardous waste.[9]

The recommended disposal method for this compound is incineration.[7] Laboratory personnel should not attempt to incinerate chemicals themselves. Instead, the waste must be properly packaged for collection by a licensed professional waste disposal service.[10]

For Small Quantities (e.g., residual amounts on glassware):

  • Rinsing: Rinse the contaminated glassware with a suitable combustible solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate must be collected as hazardous waste.[8] Do not dispose of it down the drain.

  • Glassware Disposal: Once thoroughly rinsed, the glassware can be managed according to your institution's procedures for clean lab glass.[8]

For Bulk Quantities (Solid or in Solution):

  • Dissolution (for solids): Dissolve or mix the solid material with a combustible solvent in a suitable container.[7] This facilitates incineration.

  • Containerization:

    • Use a container that is compatible with the chemical and any solvents used.[8]

    • The container must be in good condition and have a tight-fitting lid.[7][8]

    • Do not overfill the container; leave adequate headspace for expansion.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[8]

    • If it is in a solution, list all components, including solvents and their approximate percentages.

    • Attach your institution's official hazardous waste tag.

  • Satellite Accumulation Areas (SAA): Store the sealed and labeled waste container in a designated SAA.[11][12] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: The SAA should have secondary containment to capture any potential leaks.[8]

  • Segregation: Store incompatible waste streams separately within the SAA.[8]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.

Regulatory Framework: Adherence to EPA Guidelines

The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][13] Academic and research laboratories have specific regulations that offer more flexibility than industrial settings, such as the standards outlined in 40 CFR Part 262, Subpart K.[12]

Key principles of compliance include:

  • Generator Status: Your facility will have a generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the amount of hazardous waste produced, which dictates specific storage time limits and documentation requirements.[11][14]

  • Waste Determination: Trained professionals, often EHS staff, are responsible for making the final hazardous waste determination.[12][15] Your accurate labeling is critical for this process.

  • Laboratory Management Plan: Many institutions operating under Subpart K are required to have a Laboratory Management Plan that outlines best practices for waste management.[12]

By adhering to the procedures outlined in this guide, you contribute to a robust safety culture and ensure that your innovative research is conducted in an environmentally responsible manner.

References

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A Senior Application Scientist's Guide to Handling 3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the discerning researcher, scientist, and drug development professional. My goal is to move beyond mere procedural checklists and empower you with the scientific rationale behind the safe handling of 3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. In our field, true safety is not about compliance; it's about a deep, mechanistic understanding of the materials we work with. This guide is structured to provide immediate, actionable intelligence for your operational and safety protocols, ensuring both the integrity of your work and the well-being of your team.

The bicyclic scaffold of this compound and its derivatives presents a unique set of handling considerations. While its exact toxicological profile may not be as extensively documented as more common reagents, the available safety data sheets (SDS) for various isomers and protected forms provide a clear directive. The presence of both an amine and a carboxylic acid functional group on a strained bicyclic system demands a conservative and informed approach to personal protective equipment (PPE) and handling procedures.

The primary hazards associated with this class of compounds include:

  • Skin Irritation and Burns : Causes skin irritation and, in some cases, severe burns.[1][2]

  • Serious Eye Damage : Poses a significant risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or powder may cause respiratory irritation.[1]

  • Potential for Sensitization : May cause an allergic skin reaction.[3]

This guide will dissect these risks and provide a self-validating system of protocols to mitigate them effectively.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all prescription. It is a dynamic risk assessment. For this compound, which is typically a solid powder, the primary exposure routes are dermal contact, eye contact, and inhalation of airborne particulates.[1] Our strategy, therefore, is to establish robust barriers against these routes.

Engineering Controls: Your First and Best Line of Defense

Before any discussion of personal equipment, we must emphasize the primacy of engineering controls. Your most critical piece of safety equipment is the environment in which you work.

  • Chemical Fume Hood : All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted within a certified chemical fume hood.[4][5] This is non-negotiable. The containment provided by a fume hood is essential to minimize inhalation exposure and to contain any potential spills.

  • Ventilation : The laboratory should maintain adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE): A Detailed Breakdown

The following table summarizes the minimum required PPE for handling this compound. The rationale behind each selection is detailed further below.

Protection Area Required PPE Standard/Material Specification Primary Rationale
Hand Protection Double-Gloving: Nitrile GlovesInner and outer gloves should be nitrile.Provides robust protection against skin irritation and potential absorption.[1][3][5][6] Double gloving minimizes the risk of exposure from a single glove failure.
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 compliantGoggles provide a seal around the eyes to protect against dust and splashes. A face shield is crucial when handling larger quantities or during procedures with a high splash potential.[3][6]
Body Protection Chemical-Resistant Laboratory CoatFully buttoned, with tight-fitting cuffsProtects against incidental skin contact and contamination of personal clothing.[3][4][5]
Respiratory Protection N95 Respirator (or higher)NIOSH/MSHA approvedRequired when handling the powder outside of a fume hood (not recommended) or if dust generation is significant.[3][7]

Expert Rationale:

  • Hand Protection : The choice of nitrile is based on its broad resistance to a range of chemicals. While specific permeation data for this compound may not be available, nitrile is a prudent choice for aminocarboxylic acids.[6] The practice of double-gloving is a field-proven technique to create a redundant barrier, critical when working with irritants and potential sensitizers.

  • Eye and Face Protection : Standard safety glasses are insufficient. The fine, crystalline nature of this compound means that airborne dust can easily bypass the sides of safety glasses. Chemical splash goggles that form a seal around the eyes are mandatory.[3] For any procedure involving dissolution or transfer, where the risk of a splash is elevated, a full-face shield must be worn in addition to the goggles.[6]

  • Body Protection : A standard cotton lab coat offers minimal protection. A chemical-resistant coat, often made of polyester or a treated fabric, provides a more effective barrier against chemical splashes and dust settling on your clothing.

Operational Protocol: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound. This protocol is designed as a closed-loop system to minimize exposure at every stage.

Step 1: Preparation and Pre-Handling Inspection
  • Verify Engineering Controls : Confirm that the chemical fume hood is operational and has a valid certification.

  • Assemble all Materials : Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware, waste containers) is present and organized.

  • Don PPE : Put on all required PPE (lab coat, double gloves, goggles) before entering the designated handling area. The face shield and respirator should be donned just before handling the chemical.

Step 2: Handling and Experimental Use
  • Work Exclusively in Fume Hood : Place the sealed container of this compound in the fume hood.

  • Controlled Dispensing : Open the container slowly. Use a dedicated spatula to carefully weigh the desired amount of the solid onto a weigh paper or into a tared vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Immediate Cleanup : If any solid is spilled, gently wipe it up with a damp chemical wipe. Do not use a dry brush, which can aerosolize the powder. Place the contaminated wipe into the designated solid waste container.

  • Secure Container : Tightly close the primary container immediately after dispensing.[1]

Step 3: Post-Handling and Decontamination
  • Surface Decontamination : Wipe down the work surface inside the fume hood with an appropriate solvent or cleaning solution.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles. Finally, remove the lab coat and the inner pair of gloves.

  • Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing all PPE.[1][3]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety loops in the handling process.

G Safe Handling Workflow: this compound cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_disposal Waste & Decontamination cluster_post Post-Handling A Verify Fume Hood Certification & Flow B Assemble All Materials & Glassware A->B C Don Full PPE: Lab Coat, Goggles, Double Gloves B->C D Introduce Chemical to Fume Hood C->D E Weigh & Dispense Compound Carefully D->E F Perform Chemical Reaction/Preparation E->F G Secure Primary Container Immediately F->G H Segregate Waste: Solid vs. Liquid G->H I Decontaminate Glassware & Work Surfaces G->I J Dispose of Waste in Approved Containers H->J I->J K Remove PPE in Correct Sequence J->K L Wash Hands Thoroughly K->L

Caption: A flowchart outlining the key stages of safe handling, from preparation to post-handling procedures.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

Improper disposal is a frequent source of laboratory incidents and environmental contamination.

  • Solid Waste : All contaminated disposables (weigh papers, wipes, gloves, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Consult Regulations : All waste disposal must be conducted in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance.[2][8]

By adhering to this comprehensive framework, you are not just following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and the integrity of your research.

References

  • AK Scientific, Inc. Safety Data Sheet: Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid.

  • Sigma-Aldrich. Product Page: (cis)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride.

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet: Boc-3-endo-aminobicyclo[2.2.1]-heptane-2-endo-carboxylic acid.

  • TCI America. Safety Data Sheet: (1S,2S,3S,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid.

  • Thermo Fisher Scientific. Safety Data Sheet: Bicyclo[2.2.1]heptane-2-carboxylic acid.

  • PubChem. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid.

  • ChemicalBook. Safety Information: Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-aMino-, hydrochloride, (1R,2S,3R,4S)-.

  • Cayman Chemical. Safety Data Sheet.

  • University of Utah. SOP - Acid Handling.

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  • Cerebral-Overload. Laboratory Safety Rules for Acid Handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.